Product packaging for BMS-195614(Cat. No.:CAS No. 182135-66-6)

BMS-195614

Cat. No.: B1667229
CAS No.: 182135-66-6
M. Wt: 448.5 g/mol
InChI Key: WGLMBRZXZDAQHP-UHFFFAOYSA-N
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Description

BMS 195614 is a carboxamide resulting from the formal condensation of the carboxy group of 5,5-dimethyl-8-(quinolin-3-yl)-5,6-dihydronaphthalene-2-carboxylic acid with the amino group of p-aminobenzoic acid. It is a neutral retinoic acid receptor (RAR) alpha-selective antagonist (Ki = 2.5 nM). It displays no significant effect on nuclear receptor corepressor (NCoR) binding;  moderately decreases SMRT binding to RAR. It antagonizes agonist-induced coactivator (CoA) recruitment. It has a role as a retinoic acid receptor alpha antagonist. It is a member of quinolines, a member of benzoic acids and a secondary carboxamide.
an RARalpha antagonist;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H24N2O3 B1667229 BMS-195614 CAS No. 182135-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O3/c1-29(2)14-13-23(21-15-19-5-3-4-6-26(19)30-17-21)24-16-20(9-12-25(24)29)27(32)31-22-10-7-18(8-11-22)28(33)34/h3-13,15-17H,14H2,1-2H3,(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLMBRZXZDAQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC5=CC=CC=C5N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123381
Record name 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182135-66-6
Record name 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182135-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Choreography of BMS-195614: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-195614 is a potent and selective neutral antagonist of the Retinoic Acid Receptor alpha (RARα), a key regulator of gene transcription involved in cellular differentiation, proliferation, and apoptosis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, impact on signaling pathways, and the experimental methodologies used for its characterization. Through a comprehensive review of the available scientific literature, this document aims to serve as a critical resource for researchers engaged in the study of retinoid signaling and the development of novel therapeutics targeting this pathway.

Core Mechanism of Action: Selective Antagonism of RARα

This compound exerts its biological effects through direct and selective binding to the Retinoic Acid Receptor alpha (RARα), a member of the nuclear receptor superfamily of ligand-activated transcription factors. As a neutral antagonist, this compound competitively inhibits the binding of the natural agonist, all-trans retinoic acid (ATRA), to the ligand-binding pocket of RARα. This blockade prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the subsequent initiation of gene transcription.[1][2][3]

The selectivity of this compound for RARα over other RAR isotypes (RARβ and RARγ) is a critical feature, allowing for the targeted modulation of specific retinoic acid-dependent signaling pathways.

Quantitative Pharmacological Parameters

The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key pharmacological data.

ParameterValueReceptor IsotypeAssay TypeReference
Ki 2.5 nMRARαRadioligand Binding Assay[1][2]

Impact on Co-regulator Interactions and Gene Transcription

Upon agonist binding, RARs undergo a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivators, leading to the activation of target gene transcription. This compound, as a neutral antagonist, disrupts this process.[2]

  • Antagonism of Coactivator Recruitment: By occupying the ligand-binding pocket without inducing an active receptor conformation, this compound prevents the recruitment of coactivator proteins, such as those from the p160 family, to the RARα transcriptional complex.[2][4]

  • Modulation of Corepressor Binding: this compound has been shown to moderately decrease the binding of the corepressor SMRT (Silencing Mediator for Retinoid and Thyroid-hormone Receptors) to RARα.[2][5] However, it does not significantly affect the binding of another key corepressor, NCoR (Nuclear Receptor Corepressor).[2][5] This differential effect on corepressor interaction is a hallmark of its "neutral" antagonist profile.

The net effect of these interactions is the inhibition of the transactivation of a wide array of genes regulated by RARα. This includes the downregulation of key inflammatory and angiogenic mediators such as Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF).[1] Furthermore, this compound has been shown to inhibit the transactivation of other transcription factors, including NF-κB and AP-1.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the canonical retinoic acid signaling pathway.

RAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dna DNA ATRA ATRA CRABP CRABP ATRA->CRABP Binds ATRA_CRABP ATRA-CRABP CRABP->ATRA_CRABP RARa RARα ATRA_CRABP->RARa Translocates to Nucleus Heterodimer RXR-RARα Heterodimer ATRA_CRABP->Heterodimer Agonist Binding RARE RARE RXR RXR RXR->Heterodimer RARa->Heterodimer Heterodimer->RARE Binds Corepressors Corepressors (SMRT/NCoR) Heterodimer->Corepressors Recruits (Agonist Absent) Coactivators Coactivators (p160) Heterodimer->Coactivators Recruits (Agonist Bound) Transcription_Repression Gene Repression Corepressors->Transcription_Repression Transcription_Activation Gene Activation Coactivators->Transcription_Activation BMS195614 This compound BMS195614->RARa Antagonist Binding BMS195614->Coactivators Blocks Recruitment

This compound Mechanism of Action

Experimental Protocols

The characterization of this compound as a selective RARα antagonist has been established through a series of key in vitro experiments. While the detailed, step-by-step protocols are proprietary or embedded within the materials and methods sections of peer-reviewed publications, this section outlines the principles of the major assays employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the RARα receptor.

  • Principle: A radiolabeled form of a known RARα ligand (e.g., [3H]-all-trans retinoic acid) is incubated with a source of the RARα protein (e.g., cell lysates or purified receptor). The displacement of the radioligand by increasing concentrations of the unlabeled test compound (this compound) is measured.

  • Workflow:

    Binding_Assay_Workflow Prepare_Receptor Prepare RARα (e.g., from cell lysate) Incubate Incubate with [3H]-ATRA and varying concentrations of this compound Prepare_Receptor->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound fraction Separate->Measure Analyze Analyze data to determine Ki Measure->Analyze

    Radioligand Binding Assay Workflow

Transactivation (Reporter Gene) Assay

This cell-based assay is used to determine the functional activity of this compound as an antagonist.

  • Principle: Cells are co-transfected with an expression vector for RARα and a reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase). In the presence of an RARα agonist, the receptor binds to the RARE and drives the expression of the reporter gene. The ability of this compound to inhibit this agonist-induced reporter activity is quantified.

  • Workflow:

    Transactivation_Assay_Workflow Transfect Co-transfect cells with RARα expression vector and RARE-reporter plasmid Treat Treat cells with RARα agonist +/- varying concentrations of this compound Transfect->Treat Incubate Incubate for a defined period Treat->Incubate Lyse Lyse cells and measure reporter gene activity Incubate->Lyse Analyze Analyze data to determine IC50 Lyse->Analyze

    Transactivation Assay Workflow

Co-regulator Interaction Assays

These assays are designed to directly assess the impact of this compound on the interaction between RARα and its co-regulators.

  • Principle: Various techniques can be employed, including mammalian two-hybrid assays, GST pull-down assays, or fluorescence resonance energy transfer (FRET). In a mammalian two-hybrid system, for example, the RARα ligand-binding domain is fused to a DNA-binding domain, and a co-regulator protein is fused to a transcriptional activation domain. The interaction between the two fusion proteins in the presence of a ligand (or antagonist) drives the expression of a reporter gene.

  • Logical Relationship:

    Coregulator_Interaction_Logic BMS195614 This compound binds to RARα Conformation Prevents active receptor conformation BMS195614->Conformation Coactivator_Binding Coactivator recruitment is blocked Conformation->Coactivator_Binding Corepressor_Dissociation Corepressor (SMRT) dissociation is partially affected Conformation->Corepressor_Dissociation Transcription Inhibition of gene transcription Coactivator_Binding->Transcription Corepressor_Dissociation->Transcription

    Co-regulator Interaction Logic

Conclusion

This compound is a well-characterized, potent, and selective neutral antagonist of RARα. Its mechanism of action is centered on the competitive inhibition of agonist binding, leading to the prevention of coactivator recruitment and the subsequent repression of RARα-mediated gene transcription. The detailed understanding of its molecular interactions provides a solid foundation for its use as a research tool to probe the intricacies of retinoic acid signaling and for the potential development of novel therapeutic agents targeting this pathway. For detailed experimental protocols, researchers are directed to the primary scientific literature, including publications by Chung et al. (2013), Gehin et al. (1999), and Germain et al. (2009).

References

BMS-195614: A Technical Guide to a Selective RARα Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a key mediator of retinoic acid signaling.[1][2] As a neutral antagonist, this compound effectively blocks the action of RARα agonists without exhibiting inverse agonist activity.[2] Its high affinity and selectivity for RARα over other RAR isoforms (RARβ and RARγ) make it an invaluable tool for dissecting the specific roles of RARα in various biological processes and a potential therapeutic agent in diseases where RARα signaling is dysregulated. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Core Properties and Data Presentation

This compound, with the chemical name 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid, is a well-characterized small molecule. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₉H₂₄N₂O₃
Molecular Weight 448.51 g/mol
CAS Number 182135-66-6
Appearance White to light brown powder
Solubility Soluble in DMSO (up to 25 mM) and DMF.
Storage Store at -20°C for long-term stability.

The defining characteristic of this compound is its high-affinity binding and selective antagonism of RARα. The following table summarizes its binding affinity and functional potency against the different RAR isoforms.

Assay TypeReceptor IsoformValue (nM)
Binding Affinity (Ki) RARα2.5
Antagonist Potency (IC₅₀) RARαSelective
RARβMinimal
RARγMinimal

Mechanism of Action

This compound functions as a neutral antagonist of RARα. In the absence of a ligand, RARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Retinoic Acid Response Elements (RAREs) on the DNA, recruiting corepressors like NCoR and SMRT, which leads to transcriptional repression. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, thereby initiating gene transcription.

This compound binds to the ligand-binding pocket of RARα and prevents the conformational change necessary for the recruitment of coactivators, effectively blocking agonist-induced gene transcription.[2] It does not significantly affect the binding of the corepressor NCoR but can moderately decrease the binding of SMRT to RAR.[2]

Signaling Pathway Diagram

RAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State ATRA ATRA (Agonist) CRABP CRABP ATRA->CRABP Binds BMS195614 This compound (Antagonist) RAR_RXR_CoR RARα/RXR + Co-repressors (NCoR, SMRT) BMS195614->RAR_RXR_CoR Binds to RARα, Prevents Co-activator Recruitment RAR_RXR_CoA RARα/RXR + Co-activators CRABP->RAR_RXR_CoA Translocates to Nucleus and Binds RARα RARE RARE RAR_RXR_CoR->RARE Binds to DNA Gene_Repression Gene Repression RARE->Gene_Repression RARE_active RARE RAR_RXR_CoA->RARE_active Binds to DNA Gene_Activation Gene Activation RARE_active->Gene_Activation

Caption: RARα signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Transactivation Competition Assay

This assay is used to determine the antagonist potency of this compound by measuring its ability to inhibit agonist-induced reporter gene expression.

a. Cell Culture and Transfection:

  • Cell Line: HeLa or other suitable mammalian cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Transfection: Cells are seeded in 24-well plates and co-transfected with expression vectors for human RARα and RXRα, along with a reporter plasmid containing a retinoic acid response element (RARE) upstream of a luciferase or chloramphenicol acetyltransferase (CAT) reporter gene. A β-galactosidase expression vector is often co-transfected as an internal control for transfection efficiency. Transfection can be performed using standard methods such as calcium phosphate precipitation or lipid-based reagents.

b. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with a medium containing a constant, submaximal concentration of an RARα agonist (e.g., 10⁻⁷ M all-trans retinoic acid - ATRA).

  • Increasing concentrations of this compound (or vehicle control, typically DMSO) are added to the wells.

  • The cells are incubated for an additional 24 hours.

c. Reporter Gene Assay:

  • Luciferase Assay: Cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer. The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

  • CAT Assay: Cell lysates are prepared, and CAT activity is determined by measuring the acetylation of [¹⁴C]chloramphenicol, followed by separation of the acetylated and unacetylated forms by thin-layer chromatography and quantification by autoradiography or a phosphorimager.

  • The reporter gene activity is normalized to the β-galactosidase activity to correct for variations in transfection efficiency. The IC₅₀ value for this compound is calculated as the concentration that causes a 50% inhibition of the agonist-induced reporter gene activity.

Transactivation_Assay_Workflow Start Start Seed_Cells Seed HeLa cells in 24-well plates Start->Seed_Cells Transfect Co-transfect with RARα, RXRα, RARE-luciferase, and β-gal plasmids Seed_Cells->Transfect Incubate_24h_1 Incubate for 24 hours Transfect->Incubate_24h_1 Add_Compounds Add ATRA (agonist) and varying concentrations of this compound Incubate_24h_1->Add_Compounds Incubate_24h_2 Incubate for 24 hours Add_Compounds->Incubate_24h_2 Lyse_Cells Wash with PBS and lyse cells Incubate_24h_2->Lyse_Cells Measure_Luciferase Measure Luciferase activity Lyse_Cells->Measure_Luciferase Measure_BetaGal Measure β-galactosidase activity Lyse_Cells->Measure_BetaGal Normalize Normalize Luciferase to β-galactosidase activity Measure_Luciferase->Normalize Measure_BetaGal->Normalize Calculate_IC50 Calculate IC₅₀ value Normalize->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for a transactivation competition assay.

Radioligand Binding Assay

This assay directly measures the affinity of this compound for the RARα receptor.

a. Membrane Preparation:

  • Cells or tissues expressing RARα are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the BCA assay.

b. Binding Reaction:

  • The assay is performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a radiolabeled RARα agonist (e.g., [³H]9-cis-Retinoic acid), and varying concentrations of unlabeled this compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled RAR agonist.

  • The plate is incubated for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to reach binding equilibrium.

c. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The Ki value for this compound is calculated from the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

In Vivo Mouse Studies

These studies are conducted to evaluate the in vivo efficacy and pharmacokinetic properties of this compound.

a. Animal Model:

  • CD-1 mice or other appropriate strains are used.[3]

  • Animals are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.

b. Compound Administration:

  • This compound is typically administered by oral gavage.[3]

  • A stock solution is prepared in a suitable vehicle, such as an emulsion of DMSO and vegetable oil, and vortexed immediately before administration to ensure a uniform suspension.[3]

  • Doses can range from 2 to 10 mg/kg daily, administered for a specified duration (e.g., 7 days).[1][3]

c. Endpoint Analysis:

  • The effects of this compound on specific physiological processes are assessed. For example, in studies of spermatogenesis, testes are collected, weighed, and processed for histological analysis to examine spermatid alignment and sperm release.[3]

  • Other endpoints can include changes in body weight and assessment of skin irritation in dermatological models.

  • Pharmacokinetic parameters can be determined by analyzing blood samples collected at various time points after administration.

InVivo_Study_Workflow Start Start Acclimate_Mice Acclimate CD-1 mice to laboratory conditions Start->Acclimate_Mice Prepare_Dosing_Solution Prepare this compound suspension in vehicle (e.g., DMSO/oil) Acclimate_Mice->Prepare_Dosing_Solution Administer_Compound Administer this compound or vehicle by oral gavage daily for 7 days Prepare_Dosing_Solution->Administer_Compound Monitor_Animals Monitor animal health and body weight Administer_Compound->Monitor_Animals Collect_Tissues At study endpoint, euthanize mice and collect relevant tissues (e.g., testes) Monitor_Animals->Collect_Tissues Histological_Analysis Process tissues for histological examination Collect_Tissues->Histological_Analysis Data_Analysis Analyze morphological changes and other endpoints Histological_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vivo study of this compound in mice.

Conclusion

This compound is a highly selective and potent neutral antagonist of RARα. Its well-defined biochemical properties and mechanism of action make it an essential research tool for investigating the specific functions of RARα in health and disease. The detailed experimental protocols provided in this guide offer a framework for the robust characterization of this compound and other RARα modulators, facilitating further advancements in drug discovery and development. While potent in vitro, it is important to note that some studies have reported poor oral bioavailability in vivo, a critical consideration for the design of future therapeutic applications.[3][4]

References

BMS-195614: A Technical Overview of its Binding Affinity for RARα

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of BMS-195614 for the Retinoic Acid Receptor alpha (RARα), a key regulator of gene transcription involved in cellular differentiation, proliferation, and apoptosis. This compound is a selective antagonist of RARα, and understanding its interaction with its target is crucial for its application in research and drug development.

Quantitative Data Summary

The binding affinity of this compound for RARα is characterized by its inhibition constant (Ki), a measure of the concentration of the antagonist required to occupy 50% of the receptors.

CompoundTargetKi Value (nM)Antagonist Type
This compoundRARα2.5Neutral

This low nanomolar Ki value indicates a high binding affinity of this compound for RARα.

Mechanism of Action: RARα Antagonism

This compound functions as a neutral antagonist of RARα. In the canonical RARα signaling pathway, the binding of an agonist, such as all-trans retinoic acid (ATRA), induces a conformational change in the receptor. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes, which in turn initiates the transcription of target genes.

This compound binds to the ligand-binding pocket of RARα but does not induce the conformational change necessary for coactivator recruitment. Instead, it prevents the binding of agonists and thereby inhibits the downstream signaling cascade. This mode of action classifies it as a neutral antagonist, as it does not by itself alter the basal activity of the receptor but effectively blocks agonist-induced activity.

Experimental Protocols

The determination of the Ki value for this compound binding to RARα typically involves a competitive radioligand binding assay. While the specific protocol used in the original characterization may have proprietary elements, a generalized methodology based on standard practices for nuclear receptor binding assays is outlined below.

Radioligand Binding Assay for RARα

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for the Retinoic Acid Receptor alpha (RARα) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Purified recombinant human RARα ligand-binding domain (LBD).

  • Radioligand: A tritiated RARα agonist, such as [³H]-all-trans retinoic acid (ATRA) or [³H]-9-cis-retinoic acid, with high specific activity.

  • Test Compound: this compound of known concentration.

  • Assay Buffer: A suitable buffer to maintain protein stability and binding, typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts (e.g., 5 mM MgCl2) and protease inhibitors.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled RARα agonist (e.g., 1 µM ATRA) to determine the level of non-specific binding of the radioligand.

  • Separation Medium: Method to separate bound from free radioligand, such as filtration through glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail and Counter: For quantification of radioactivity.

Procedure:

  • Preparation of Reagents:

    • Dilute the purified RARα-LBD in assay buffer to a final concentration that yields a sufficient signal-to-noise ratio.

    • Prepare serial dilutions of the test compound (this compound) in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration typically near its Kd for RARα.

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, set up the following reaction mixtures in triplicate:

      • Total Binding: RARα-LBD + Radioligand + Assay Buffer.

      • Non-specific Binding: RARα-LBD + Radioligand + High concentration of non-labeled agonist.

      • Competition Binding: RARα-LBD + Radioligand + Serial dilutions of this compound.

  • Incubation:

    • Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium (typically 1-4 hours). Incubation should be performed in the dark to prevent degradation of retinoids.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the pre-treated glass fiber filters using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for RARα.

Visualizations

RARα Signaling Pathway

RAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA All-trans Retinoic Acid (Agonist) RARa RARα ATRA->RARa Binds CRABP CRABP ATRA_CRABP ATRA-CRABP Complex CRABP->ATRA_CRABP ATRA_CRABP->RARa Translocates to Nucleus RXR RXR RXR->RARa Heterodimerizes CoR Corepressors RARa->CoR Dissociates upon agonist binding CoA Coactivators RARa->CoA Recruits upon agonist binding RARE Retinoic Acid Response Element (RARE) RARa->RARE CoR->RARa Binds in absence of agonist Transcription Target Gene Transcription CoA->Transcription Initiates BMS This compound (Antagonist) BMS->RARa Competitively Binds

Caption: Canonical RARα signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Ki Determination

Ki_Determination_Workflow prep Reagent Preparation (RARα, Radioligand, this compound) setup Assay Setup (Total, Non-specific, Competition) prep->setup incubation Incubation (Reach Equilibrium) setup->incubation separation Separation (Filtration) incubation->separation quantification Quantification (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 -> Ki Calculation) quantification->analysis result Ki Value of this compound analysis->result

Caption: Workflow for determining the Ki value of this compound using a radioligand binding assay.

The Discovery and Initial Characterization of BMS-195614: A Selective RARα Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195614 is a synthetic, orally active small molecule that has been identified as a potent and selective neutral antagonist of the Retinoic Acid Receptor alpha (RARα)[1]. As a member of the nuclear hormone receptor superfamily, RARα plays a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis. The discovery of subtype-selective RAR modulators like this compound has provided invaluable tools for dissecting the specific physiological and pathological roles of RARα. This document provides a comprehensive overview of the initial discovery and characterization of this compound, detailing its binding affinity, in vitro and in vivo functional activities, and its effects on various signaling pathways.

Physicochemical Properties and In Vitro Activity

This compound is characterized as a neutral RARα-selective antagonist with a high binding affinity. The key quantitative data from its initial characterization are summarized in the tables below.

Parameter Value Reference
Target Retinoic Acid Receptor alpha (RARα)[1][2][3][4][5][6]
Ki 2.5 nM[1][2][3][4][5][6]
Molecular Weight 448.51 g/mol [6]
Formula C29H24N2O3[6]
In Vitro Assay Cell Line Concentration Effect Reference
Transactivation Competition AssayHeLaIncreasing concentrationsSelectively competes with ATRA for RARα, minimal effect on RARβ and RARγ[7]
NF-κB/AP-1 Activity AssayTHP-11 µMInhibits ATRA-induced NF-κB/AP-1 activity[3]
AP-1 TransactivationRPE cells10 µMSignificantly reduces A2E-induced AP-1 transactivation[4][8]
PPAR TransactivationRPE cells10 µMInhibits A2E-induced PPAR transactivation[2][4]
IL-6 mRNA ExpressionRPE cells10 µMDownregulates A2E-induced IL-6 mRNA expression[4][8]
VEGF mRNA ExpressionRPE cells10 µMDownregulates A2E-induced VEGF mRNA expression[4][8]
Cell MigrationMC3T3E1 osteoblast-like cells1 µMInhibits Retinoic acid-induced cell migration[1]
Anti-inflammatory EffectLPS-activated BV-2 cells6 µMReverses the anti-inflammatory effect of Vitamin A and RA on IL-6 release[1]

In Vivo Characterization

Initial in vivo studies in mice focused on the potential of this compound to modulate spermatogenesis, a process known to be dependent on RARα signaling.

Study Animal Model Dosing Regimen Key Findings Reference
Spermatogenesis InhibitionMice2-10 mg/kg, p.o., 7 daysMinimal or no inhibition of overall spermatogenesis. Displayed poor in vivo activity when administered orally.[1][7][9]

The poor oral bioavailability of this compound was identified as a key factor limiting its in vivo efficacy[7][9].

Experimental Protocols

Transactivation Competition Assay

This assay is designed to determine the ability of a compound to antagonize the activation of a specific nuclear receptor by its cognate agonist.

  • Cell Culture and Transfection: HeLa cells are cultured in appropriate media. Cells are then co-transfected with an expression vector for the specific RAR isotype (RARα, RARβ, or RARγ), a reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., chloramphenicol acetyltransferase, CAT, or luciferase), and an internal control plasmid (e.g., β-galactosidase) to normalize for transfection efficiency.

  • Compound Treatment: Following transfection, cells are treated with a constant concentration of the RAR agonist, all-trans retinoic acid (ATRA), and increasing concentrations of the antagonist, this compound.

  • Reporter Gene Assay: After an incubation period (typically 24-48 hours), cell lysates are prepared, and the activity of the reporter enzyme is measured.

  • Data Analysis: The reporter activity is normalized to the internal control. The ability of this compound to inhibit the ATRA-induced reporter gene expression is then plotted against its concentration to determine its antagonist potency and selectivity.

Co-regulator Interaction Assays

These assays assess the ability of a ligand to modulate the interaction of RARα with co-activator and co-repressor proteins.

  • Principle: The binding of an agonist to RARα induces a conformational change that promotes the recruitment of co-activators and the release of co-repressors. Antagonists can interfere with this process.

  • Methodology (e.g., Mammalian Two-Hybrid Assay):

    • One protein (e.g., RARα ligand-binding domain) is fused to a DNA-binding domain (e.g., GAL4).

    • The other protein (e.g., a co-activator or co-repressor) is fused to a transcriptional activation domain (e.g., VP16).

    • These constructs are co-transfected into cells along with a reporter plasmid containing the GAL4 upstream activating sequence.

    • The effect of this compound on the interaction between RARα and the co-regulator is measured by the change in reporter gene expression. As a neutral antagonist, this compound antagonizes agonist-induced co-activator recruitment but does not significantly affect the binding of the nuclear receptor co-repressor (NCoR)[5][6]. It has been shown to moderately decrease the binding of SMRT (Silencing Mediator for Retinoid and Thyroid-Hormone Receptors) to RAR[5][6].

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by selectively blocking the RARα signaling pathway. This antagonism leads to the modulation of several downstream transcriptional networks.

RARa_Antagonism_Workflow cluster_0 Cellular Environment cluster_1 RARα Signaling Complex cluster_2 Gene Transcription ATRA All-trans Retinoic Acid (ATRA) (Agonist) RARa_RXR RARα/RXR Heterodimer ATRA->RARa_RXR Binds BMS195614 This compound (Antagonist) BMS195614->RARa_RXR Binds & Blocks ATRA binding CoRepressor Co-repressor (e.g., NCoR, SMRT) RARa_RXR->CoRepressor Releases RARa_RXR->CoRepressor Maintains Binding CoActivator Co-activator RARa_RXR->CoActivator Recruits RARa_RXR->CoActivator Prevents Recruitment RARE Retinoic Acid Response Element (RARE) CoRepressor->RARE Remains Bound to CoActivator->RARE Binds to TargetGene_Repression Target Gene Repression RARE->TargetGene_Repression Maintains TargetGene_Activation Target Gene Activation RARE->TargetGene_Activation Initiates

Caption: Mechanism of RARα antagonism by this compound.
Downstream Signaling Effects

The antagonism of RARα by this compound has been shown to inhibit the transactivation of key transcription factors and downregulate the expression of inflammatory and angiogenic mediators.

Downstream_Effects cluster_pathways Inhibited Transcription Factors cluster_mediators Downregulated Mediators BMS195614 This compound RARa RARα BMS195614->RARa Antagonizes NFkB NF-κB RARa->NFkB Inhibits Transactivation AP1 AP-1 RARa->AP1 Inhibits Transactivation PPAR PPAR RARa->PPAR Inhibits Transactivation IL6 IL-6 NFkB->IL6 Regulates AP1->IL6 Regulates VEGF VEGF AP1->VEGF Regulates

Caption: Downstream effects of this compound on key signaling pathways.

Experimental Workflow Overview

The initial characterization of a novel compound like this compound typically follows a structured workflow from in vitro screening to in vivo validation.

Experimental_Workflow Start Compound Synthesis (this compound) BindingAssay In Vitro Binding Assays (Determine Ki for RARα, β, γ) Start->BindingAssay FunctionalAssay Functional Assays (Transactivation Competition) BindingAssay->FunctionalAssay Selectivity Determine Selectivity Profile (RARα-selective) FunctionalAssay->Selectivity Mechanism Mechanism of Action Studies (Co-regulator Interaction Assays) Selectivity->Mechanism Downstream Downstream Pathway Analysis (NF-κB, AP-1, PPAR, IL-6, VEGF) Mechanism->Downstream InVivo In Vivo Efficacy Studies (e.g., Spermatogenesis in mice) Downstream->InVivo PK Pharmacokinetic Analysis (Oral Bioavailability) InVivo->PK End Lead Candidate Characterization PK->End

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound was discovered and characterized as a potent and selective neutral antagonist of RARα. Its high in vitro activity and selectivity make it a valuable research tool for elucidating the specific functions of RARα. While its initial in vivo evaluation revealed challenges related to oral bioavailability, the comprehensive characterization of its mechanism of action and effects on downstream signaling pathways provides a solid foundation for the development of future RARα-selective antagonists with improved pharmacokinetic profiles for potential therapeutic applications.

References

The Multifaceted Role of BMS-195614 in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the research applications of BMS-195614, a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα). Primarily utilized by researchers, scientists, and drug development professionals, this document outlines the core research areas where this compound is instrumental, details key experimental protocols, and presents quantitative data to facilitate comparative analysis. The signaling pathways influenced by this compound are also visually represented to enhance understanding of its mechanism of action.

Core Research Applications of this compound

This compound is a pivotal tool in a variety of research fields due to its specific interaction with RARα, a key regulator of gene transcription. Its primary applications are in cancer biology, immunology and inflammation, and ophthalmology.

  • Cancer Research: In oncology, this compound is employed to investigate the role of RARα in cell proliferation, differentiation, and migration. It has been notably used in studies involving breast cancer cell lines, such as T47D and MCF-7, to explore the mechanisms of cell motility.[1] Additionally, in the context of acute promyelocytic leukemia (APL), it is used to counteract the effects of RARα agonists on the differentiation of cell lines like NB4 and HL60.[2]

  • Immunology and Inflammation: The compound is a valuable asset in studying inflammatory processes. This compound has been shown to modulate inflammation by downregulating the expression of key cytokines such as Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF).[3] Its mechanism involves the inhibition of NF-κB transactivation, a central pathway in the inflammatory response.

  • Ophthalmology: A significant area of research for this compound is in the study of age-related macular degeneration (AMD). It has demonstrated photoprotective effects in retinal pigment epithelial (RPE) cells, particularly in models where lipofuscin accumulation (in the form of A2E) induces cellular damage upon exposure to blue light.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound activity across various experimental models.

ParameterValueSource
Binding Affinity (Ki) for RARα 2.5 nM[4][5]
Cell LineAssayThis compound ConcentrationIncubation TimeObserved EffectSource
T47D (Breast Cancer) Cell Migration Assay1 µM72 hoursDid not affect retinoic acid-induced inhibition of cell migration[1]
MC3T3E1 (Osteoblast-like) Cell Migration Assay1 µM24 hoursInhibited retinoic acid-induced cell migration
BV-2 (Microglial) IL-6 Release Assay6 µM24 hoursReversed the anti-inflammatory effect of Vitamin A and retinoic acid
RPE (Retinal Pigment Epithelial) Phototoxicity Assay10-20 µMNot SpecifiedReduced blue light-induced phototoxicity in the presence of A2E
HeLa RARE-CAT Reporter AssayIncreasing Concentrations24 hoursCompetitively inhibited ATRA-induced CAT expression for RARα[3]

Key Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Cell Migration Assay (Wound Healing)

This protocol is adapted from studies on breast cancer cell lines to assess cell motility.

  • Cell Seeding: Plate T47D or MCF-7 cells in a 6-well plate and grow to confluence.

  • Wound Creation: Create a "scratch" or wound in the confluent monolayer using a sterile p200 pipette tip.

  • Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells and replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1 µM) and/or retinoic acid (RA). A vehicle control (e.g., DMSO or ethanol) should be run in parallel.[1]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for up to 72 hours.[1]

  • Imaging and Analysis: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48, 72 hours). The rate of wound closure is quantified by measuring the area of the gap at each time point using image analysis software like ImageJ.

NF-κB Reporter Assay (Luciferase-Based)

This protocol is designed to measure the effect of this compound on the NF-κB signaling pathway.

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Pre-incubation: Allow cells to recover and express the reporters for 24-48 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL), and incubate for an additional period (e.g., 6-24 hours).

  • Lysis and Luminescence Measurement: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

RARE-CAT Reporter Gene Assay

This assay measures the antagonist activity of this compound on RARα.

  • Cell Culture and Transfection: Culture HeLa cells and co-transfect with an expression vector for RARα and a reporter plasmid containing a chloramphenicol acetyltransferase (CAT) gene under the control of a retinoic acid response element (RARE).

  • Treatment: Incubate the transfected cells with a submaximal dose of all-trans retinoic acid (ATRA) and increasing concentrations of this compound for 24 hours.[3]

  • Cell Lysis and CAT Assay: Prepare cell extracts and measure CAT activity using a standard CAT assay kit, which typically involves the quantification of acetylated chloramphenicol.

  • Data Analysis: Determine the concentration of this compound required to inhibit 50% of the ATRA-induced CAT expression (IC₅₀).

Photoprotection Assay in RPE Cells

This protocol assesses the ability of this compound to protect retinal cells from light-induced damage.

  • Cell Culture and A2E Loading: Culture primary porcine RPE cells or an ARPE-19 cell line. Load the cells with A2E (e.g., 30 µM) by incubating for a specified period (e.g., 6 hours) to mimic lipofuscin accumulation.

  • Treatment: Treat the A2E-loaded cells with this compound at various concentrations (e.g., 2.5 µM, 5 µM, 10 µM).[6]

  • Blue Light Exposure: Expose the cells to blue light (e.g., 430 nm) for a defined duration.

  • Viability Assessment: Following an incubation period post-exposure, assess cell viability using a standard method such as the MTS assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of this compound-treated cells to that of untreated cells exposed to the same light conditions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key molecular pathways and experimental workflows involving this compound.

This compound Mechanism of Action on the NF-κB Pathway.

Cell_Migration_Workflow start Seed T47D cells in 6-well plate confluence Grow to confluence start->confluence scratch Create wound with pipette tip confluence->scratch wash Wash with PBS scratch->wash treat Add medium with This compound (1 µM) ± RA wash->treat incubate Incubate for 72h at 37°C, 5% CO₂ treat->incubate image Image wound at 0h, 24h, 48h, 72h incubate->image analyze Quantify wound closure (ImageJ) image->analyze end Determine effect on cell migration analyze->end

Experimental Workflow for a Wound Healing Cell Migration Assay.

References

A Technical Guide on the Effects of BMS-195614 on Gene Transcription and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: BMS-195614 is a potent and selective neutral antagonist of the Retinoic Acid Receptor alpha (RARα) with a high binding affinity (Ki = 2.5 nM).[1][2][3] Its mechanism of action involves binding to RARα and preventing the recruitment of coactivators, thereby inhibiting the transcriptional activation of target genes typically induced by agonists like all-trans-retinoic acid (ATRA).[1][3] This technical guide provides an in-depth analysis of this compound's effects on gene transcription and its modulation of critical signaling pathways, including the canonical RAR pathway, Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB).[2] We consolidate quantitative data, detail key experimental methodologies, and provide visual diagrams of the underlying molecular interactions and workflows to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that regulates gene expression through its interaction with nuclear retinoic acid receptors (RARs).[4][5] RARs form heterodimers with Retinoid X Receptors (RXRs), and this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[6][7][8]

In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs and complexed with corepressor proteins like NCoR and SMRT, which silences gene transcription.[8] Upon binding of an agonist (e.g., ATRA), the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[8] This complex then initiates the transcription of downstream target genes involved in cellular differentiation, proliferation, and apoptosis.[6][9]

This compound functions as a neutral antagonist . It binds to RARα but does not induce the conformational change necessary for coactivator recruitment. Instead, it competitively blocks agonists from binding and prevents the release of corepressors, effectively keeping target genes in a repressed state.[1][3][9] It moderately decreases SMRT binding but has no significant effect on NCoR binding.[1][3]

cluster_0 Agonist (ATRA) Action: Gene Activation cluster_1 This compound Action: Gene Repression ATRA ATRA (Agonist) RAR_RXR_A RARα / RXR ATRA->RAR_RXR_A Binds Corepressors_A Corepressors (NCoR/SMRT) ATRA->Corepressors_A Release Coactivators Coactivators (e.g., p160) RAR_RXR_A->Coactivators Recruit RARE_A RARE RAR_RXR_A->RARE_A Binds RAR_RXR_A->Corepressors_A Release Gene_On Target Gene Transcription ON Coactivators->Gene_On Activate RARE_A->Gene_On Activate BMS This compound (Antagonist) RAR_RXR_B RARα / RXR BMS->RAR_RXR_B Binds Coactivators_B Coactivators RAR_RXR_B->Coactivators_B Blocks Recruitment RARE_B RARE RAR_RXR_B->RARE_B Binds Gene_Off Target Gene Transcription OFF RARE_B->Gene_Off Repress Corepressors_B Corepressors (NCoR/SMRT) Corepressors_B->Gene_Off Repress

Caption: Mechanism of RARα activation by an agonist versus inhibition by this compound.

Impact on Signaling Pathways and Gene Transcription

This compound's primary role as an RARα antagonist leads to significant modulation of several interconnected signaling pathways and downstream gene expression profiles.

Inhibition of RARE-Mediated Transcription

The most direct effect of this compound is the inhibition of ATRA-induced transcription of genes containing RAREs.[10] This has been demonstrated in various cell types. For example, this compound reverses the differentiation effects induced by RARα agonists in acute promyelocytic leukemia cell lines like NB4 and HL60.[10] It also blocks the anti-adipogenic effect of ATRA in stromal-vascular cells.[10]

Transrepression of AP-1 and NF-κB Signaling

Beyond the canonical RAR pathway, retinoid receptors are known to transrepress other transcription factors, notably AP-1 and NF-κB.[11] this compound has been shown to inhibit the transactivation of both AP-1 and NF-κB.[2][12] This action contributes significantly to its anti-inflammatory properties. By inhibiting these pathways, this compound downregulates the expression of key pro-inflammatory and angiogenic mediators.

  • Interleukin-6 (IL-6): IL-6 is a pleiotropic cytokine deeply involved in inflammatory responses, particularly in autoimmune diseases like rheumatoid arthritis.[13][14][15] this compound downregulates IL-6 mRNA expression, and at a concentration of 6 µM, it can reverse the anti-inflammatory effect of Vitamin A on IL-6 release in LPS-activated microglial cells.[2][12]

  • Vascular Endothelial Growth Factor (VEGF): VEGF is a critical regulator of angiogenesis. This compound has been shown to downregulate its expression, suggesting potential anti-angiogenic applications.[2][12]

cluster_0 This compound Downstream Effects BMS This compound RAR RARα BMS->RAR Binds & Inhibits AP1 AP-1 Transcription Factor RAR->AP1 Inhibits Transactivation NFKB NF-κB Transcription Factor RAR->NFKB Inhibits Transactivation IL6 IL-6 Gene AP1->IL6 Activates VEGF VEGF Gene AP1->VEGF Activates NFKB->IL6 Activates Inflammation Inflammation Angiogenesis IL6->Inflammation VEGF->Inflammation

Caption: Inhibition of AP-1 and NF-κB pathways by this compound, reducing IL-6 and VEGF expression.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and experimental concentrations reported for this compound.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

ParameterValueTarget/SystemReference
Binding Affinity (Ki) 2.5 nMRetinoic Acid Receptor α (RARα)[1][2][3]
Cell Migration 1 µMInhibited RA-induced migration of MC3T3E1 cells[2]
IL-6 Release 6 µMReversed Vitamin A's anti-inflammatory effect in LPS-activated BV-2 cells[2]
AP-1/NF-κB Transactivation 10 µMInhibited transactivation in A2E-stimulated RPE cells[12]
Phototoxicity Reduction 10 - 20 µMReduced blue light-induced phototoxicity in RPE cells[2][16]
NO Production 10 µMPartially blocked inhibition of NO production in LPS-activated SIM-A9 cells[17]

Table 2: In Vivo Experimental Parameters for this compound

ParameterValueSpeciesOutcomeReference
Oral Dosing 2 - 10 mg/kg (daily for 7 days)MouseMinimal or no inhibition of spermatogenesis, indicating poor oral bioavailability[2][18]

Key Experimental Methodologies

The characterization of this compound's activity relies on several key experimental protocols.

RARE-CAT Transactivation Competition Assay

This assay is fundamental for quantifying the antagonist activity of compounds targeting RARs.[10][18] It measures the ability of an antagonist to compete with an agonist and inhibit the transcription of a reporter gene.

Protocol Summary:

  • Transfection: HeLa cells are co-transfected with plasmids expressing the desired RAR isotype (e.g., RARα) and a reporter plasmid containing a chloramphenicol acetyltransferase (CAT) gene under the control of a RARE promoter.[18]

  • Treatment: Cells are treated with a submaximal concentration of an agonist (e.g., ATRA) to induce reporter expression, along with increasing concentrations of the antagonist (this compound).[18]

  • Incubation: Cells are incubated for 24-48 hours to allow for gene expression.

  • Analysis: Cells are lysed, and CAT enzyme activity is measured. A decrease in CAT activity in the presence of the antagonist indicates successful inhibition.[18]

A 1. Co-transfect HeLa cells with RARα and RARE-CAT plasmids B 2. Treat cells with ATRA (agonist) + varying concentrations of this compound A->B C 3. Incubate for 24 hours B->C D 4. Lyse cells and prepare extracts C->D E 5. Measure Chloramphenicol Acetyltransferase (CAT) activity D->E F 6. Analyze data to determine IC50 of the antagonist E->F

Caption: Workflow for a RARE-CAT transactivation competition assay.
Cell Migration (Wound Healing) Assay

This assay assesses the impact of a compound on the migratory capabilities of cells, which is relevant for cancer and inflammation research.[19]

Protocol Summary:

  • Culture: Cells (e.g., T47D breast cancer cells) are grown to a confluent monolayer.[19]

  • Wound Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the monolayer.

  • Treatment: The culture medium is replaced with fresh medium containing the test compounds (e.g., RA, this compound).[19]

  • Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., 72 hours).[19]

  • Analysis: The rate of wound closure is quantified using imaging software to determine the extent of cell migration into the empty space.[19]

A 1. Grow cells to a confluent monolayer B 2. Create a linear scratch in the monolayer A->B C 3. Treat with compounds (e.g., RA +/- this compound) B->C D 4. Image wound at T=0 and T=72h C->D E 5. Quantify wound closure area to assess migration D->E

Caption: Workflow for a cell migration (wound healing) assay.

References

The Role of BMS-195614 in Modulating Retinoic Acid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195614 is a synthetic retinoid that functions as a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα).[1][2] As a key regulator of gene transcription, the retinoic acid (RA) signaling pathway is integral to numerous physiological processes, including cellular differentiation, proliferation, and apoptosis.[3] Dysregulation of this pathway is implicated in various diseases, making targeted modulators like this compound valuable tools for both basic research and therapeutic development. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the ligand-binding pocket of RARα, thereby preventing the binding of the natural ligand, all-trans retinoic acid (ATRA).[1] In its unbound state, the RAR/RXR heterodimer is typically associated with corepressor proteins like SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) and NCoR (Nuclear receptor Co-Repressor), which maintain a repressive chromatin state and inhibit gene transcription.

Upon agonist binding, a conformational change in the receptor leads to the dissociation of corepressors and the recruitment of coactivators, initiating gene transcription. This compound is characterized as a neutral antagonist. This means that while it blocks the action of agonists, it does not significantly alter the basal repressive state of the receptor. Specifically, this compound has been shown to antagonize agonist-induced coactivator recruitment.[4] It has a moderate effect on decreasing the binding of the corepressor SMRT to RAR, but it does not significantly affect the binding of NCoR.

Quantitative Data

The following tables summarize the quantitative data available for this compound, providing a clear comparison of its binding affinity and activity.

Table 1: Binding Affinity of this compound for Retinoic Acid Receptor α

ParameterValueReference
Ki for RARα2.5 nM[4][5]

Table 2: In Vitro and In Vivo Activity of this compound

AssayCell Line/Animal ModelConcentration/DoseEffectReference
Inhibition of ATRA-induced differentiationNB4, HL-60Not specifiedReversed the effects of RARα agonists[2]
Cell Migration AssayT47D10-6 M (72 hrs)Did not affect RA-induced inhibition of cell migration[2]
Spermatogenesis InhibitionMice2-10 mg/kg (p.o., 7 days)Minimal or no inhibition of spermatogenesis[5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

RAR Transactivation Assay

This assay is used to determine the ability of a compound to activate or inhibit the transcriptional activity of a specific RAR isotype. A reporter gene, such as luciferase or chloramphenicol acetyltransferase (CAT), is placed under the control of a retinoic acid response element (RARE).

Materials:

  • HEK293T or HeLa cells[1][6]

  • Expression vectors for the desired RAR isotype (e.g., pSG5-RARα)

  • A reporter plasmid containing a RARE upstream of a reporter gene (e.g., (RARE)3x-tk-Luc)[7]

  • A control plasmid for transfection efficiency normalization (e.g., pRL-SV40 expressing Renilla luciferase)[6]

  • Transfection reagent (e.g., Lipofectamine)[6]

  • Cell culture medium (e.g., DMEM) and supplements[6]

  • This compound and a known RAR agonist (e.g., ATRA)

  • Luciferase assay system[6]

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[6]

  • Co-transfect the cells with the RAR expression vector, the RARE-reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[6]

  • After 4-6 hours, replace the transfection medium with fresh medium containing the test compounds.[6] For antagonist assays, add a submaximal concentration of the RAR agonist (e.g., 10-7 M ATRA) with increasing concentrations of this compound.[1]

  • Incubate the cells for 14-24 hours.[1][6]

  • Lyse the cells and measure the activity of both the primary reporter (firefly luciferase) and the control reporter (Renilla luciferase) using a luminometer.[6]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the inhibition of agonist-induced reporter activity by this compound.

ATRA-Induced Differentiation of HL-60 Cells

This protocol is used to assess the ability of this compound to inhibit the differentiation of myeloid leukemia cells induced by ATRA.

Materials:

  • HL-60 human promyelocytic leukemia cells[8]

  • RPMI-1640 medium supplemented with FBS[8]

  • ATRA and this compound

  • Differentiation markers:

    • For morphological assessment: Wright-Giemsa stain

    • For functional assessment: Nitroblue tetrazolium (NBT) reduction assay

    • For surface marker expression: Phycoerythrin (PE)-conjugated anti-CD11b antibody and flow cytometer[3]

Procedure:

  • Culture HL-60 cells in RPMI-1640 medium with 10% FBS.[8]

  • Seed the cells at a density of 1 x 105 cells/mL.

  • Treat the cells with 1 µM ATRA in the presence or absence of varying concentrations of this compound for 3 to 7 days.[8]

  • Assess differentiation using one or more of the following methods:

    • Morphology: Prepare cytospin slides, stain with Wright-Giemsa, and examine for morphological changes characteristic of granulocytic differentiation (e.g., segmented nuclei).

    • NBT Reduction: Incubate cells with NBT and a stimulant like PMA. Differentiated cells will produce superoxide, which reduces NBT to a blue-black formazan precipitate. Quantify the percentage of positive cells by light microscopy.

    • CD11b Expression: Stain cells with a PE-conjugated anti-CD11b antibody and analyze by flow cytometry to quantify the percentage of cells expressing this myeloid differentiation marker.[3]

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to evaluate the effect of this compound on the migration of adherent cells, such as the T47D breast cancer cell line.

Materials:

  • T47D cells[9]

  • 6-well plates

  • Culture medium (e.g., RPMI with FBS)[9]

  • 1 mL pipette tip[9]

  • Microscope with a camera

Procedure:

  • Seed T47D cells in 6-well plates and grow to a confluent monolayer.[9]

  • Create a "scratch" or wound in the monolayer using a sterile 1 mL pipette tip.[9]

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentrations of RA and/or this compound.[9]

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 24 hours) until the wound in the control well is nearly closed.[9]

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the rate of cell migration as the distance migrated over time.

In Vivo Spermatogenesis Inhibition Study in Mice

This protocol outlines the procedure for assessing the in vivo efficacy of orally administered this compound on spermatogenesis in mice.

Materials:

  • Male CD-1 mice[1]

  • This compound

  • Vehicle for oral gavage (e.g., corn oil)

  • Oral gavage needles[10]

  • Bouin's solution for tissue fixation[11]

  • Paraffin and microtome for tissue sectioning

  • Hematoxylin and eosin (H&E) for staining[11]

  • Light microscope

Procedure:

  • House male CD-1 mice under standard laboratory conditions.

  • Administer this compound daily by oral gavage at the desired doses (e.g., 2 and 10 mg/kg) for a specified period (e.g., 7 days).[1] A control group should receive the vehicle alone.

  • At the end of the treatment period, euthanize the mice.

  • Dissect the testes and fix them in Bouin's solution for 24 hours.[11]

  • Process the fixed tissues, embed in paraffin, and cut 5-μm thick sections.

  • Stain the sections with H&E.

  • Examine the testicular histology under a light microscope, paying close attention to the stages of spermatogenesis, the presence of different germ cell types, and any signs of abnormalities in the seminiferous tubules.[11]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.

retinoic_acid_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (RA) CRABP CRABP RA->CRABP Binds RA_CRABP RA-CRABP Complex CRABP->RA_CRABP RA_CRABP->Nucleus_Membrane Translocates to Nucleus RAR RARα RAR_RXR RARα/RXR Heterodimer RAR->RAR_RXR CoActivator Coactivators RAR->CoActivator Recruits RXR RXR RXR->RAR_RXR CoRepressor Corepressors (SMRT/NCoR) RAR_RXR->CoRepressor Binds RARE RARE CoRepressor->RARE Binds Gene Target Gene RARE->Gene RARE->Gene Transcription_Repressed Transcription Repressed Gene->Transcription_Repressed Transcription_Activated Transcription Activated Gene->Transcription_Activated CoActivator->RARE Binds BMS195614 This compound BMS195614->RAR Antagonizes RA_CRABP_nucleus RA RA_CRABP_nucleus->RAR Binds

Caption: Retinoic Acid Signaling Pathway and this compound Action.

transactivation_assay_workflow start Seed Cells in 96-well Plate transfect Co-transfect with RAR, RARE-Reporter, and Control Plasmids start->transfect add_compounds Add Agonist (ATRA) and/or Antagonist (this compound) transfect->add_compounds incubate Incubate for 24 hours add_compounds->incubate lyse_measure Lyse Cells and Measure Luciferase Activity incubate->lyse_measure analyze Normalize and Analyze Data lyse_measure->analyze end Determine Antagonist Activity analyze->end

Caption: RAR Transactivation Assay Workflow.

in_vivo_spermatogenesis_workflow start Acclimate Male Mice treatment Daily Oral Gavage with This compound or Vehicle start->treatment euthanasia Euthanize Mice after Treatment Period treatment->euthanasia dissection Dissect and Fix Testes euthanasia->dissection processing Process, Embed in Paraffin, and Section Tissues dissection->processing staining Stain Sections with H&E processing->staining analysis Histological Analysis of Seminiferous Tubules staining->analysis end Assess Spermatogenesis analysis->end

Caption: In Vivo Spermatogenesis Study Workflow.

References

A Technical Overview of Preliminary In Vitro Studies with BMS-195614

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on BMS-195614, a potent and selective neutral antagonist of the Retinoic Acid Receptor alpha (RARα). The following sections detail its biochemical properties, mechanism of action, effects on key signaling pathways, and the experimental protocols used to elucidate these characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in various in vitro assays.

Table 1: Binding Affinity and Potency

ParameterValueDescription
Ki 2.5 nMInhibitor constant for RARα, indicating high binding affinity.[1][2][3][4]

Table 2: In Vitro Cellular Activity

Cell LineAssayConcentrationEffect
RPE cellsPhototoxicity Assay10-20 μMReduces blue light-induced phototoxicity in the presence of A2E.[1]
BV-2 cellsAnti-inflammatory Assay6 μM (24h)Reverses the anti-inflammatory effect of Vitamin A and Retinoic Acid on LPS-activated IL-6 release.[1]
MC3T3-E1 cellsCell Migration Assay1 μM (24h)Inhibits Retinoic Acid-induced cell migration.[1]
NB4 & HL-60 cellsDifferentiation AssayNot SpecifiedReversed the differentiation induced by RARα agonists (AM580, AM80, BMS 194753).[5]
T47D cellsCell Migration AssayNot SpecifiedIn combination with Retinoic Acid (10-6 M for 72h), did not affect cell movement.[5]
SIM-A9 cellsNO Production Assay10 μMPartially blocked the inhibition of nitric oxide production by BT75 in LPS-activated cells.[6]

Mechanism of Action

This compound is characterized as a neutral, selective antagonist for RARα.[1][2][3][4] Its mechanism of action is centered on its ability to bind to the RARα subunit and competitively inhibit the binding of agonists like all-trans retinoic acid (ATRA).[5][7]

Unlike inverse agonists, this compound does not significantly affect the binding of the nuclear receptor corepressor (NCoR).[2][3][4] However, it does moderately decrease the binding of the silencing mediator for retinoid and thyroid hormone receptors (SMRT) to RAR.[2][3][4] Crucially, this compound antagonizes the recruitment of coactivators (CoA) that is induced by RAR agonists.[2][3][4] This prevents the initiation of gene transcription at Retinoic Acid Response Elements (RAREs).

Signaling Pathways and Cellular Effects

This compound modulates several downstream signaling pathways by inhibiting RARα-mediated transcription.

RARα Signaling Pathway

This compound directly interferes with the canonical RARα signaling pathway. In the absence of an agonist, RARα, in a heterodimer with the Retinoid X Receptor (RXR), binds to RAREs on DNA and recruits corepressors like NCoR and SMRT, leading to transcriptional repression. Upon agonist binding, a conformational change leads to the dissociation of corepressors and recruitment of coactivators, initiating transcription. This compound binds to RARα, preventing the agonist-induced recruitment of coactivators, thereby maintaining a state of transcriptional repression.

RAR_Signaling cluster_agonist Agonist (ATRA) Action cluster_antagonist Antagonist (this compound) Action ATRA ATRA RAR_RXR_Agonist RARα/RXR Heterodimer ATRA->RAR_RXR_Agonist Binds CoActivators Coactivators (e.g., SRC-1, p300) RAR_RXR_Agonist->CoActivators Recruits RARE_Agonist RARE RAR_RXR_Agonist->RARE_Agonist Binds Transcription_On Gene Transcription (Target Genes) CoActivators->Transcription_On Activates BMS195614 This compound BMS195614->CoActivators Blocks Recruitment RAR_RXR_Antagonist RARα/RXR Heterodimer BMS195614->RAR_RXR_Antagonist Binds CoRepressors Corepressors (NCoR, SMRT) RAR_RXR_Antagonist->CoRepressors Maintains Binding RARE_Antagonist RARE RAR_RXR_Antagonist->RARE_Antagonist Binds Transcription_Off No Transcription CoRepressors->Transcription_Off Represses Downstream_Effects BMS195614 This compound RARa RARα BMS195614->RARa Inhibits NFkB NF-κB Transactivation BMS195614->NFkB Inhibits AP1 AP-1 Transactivation BMS195614->AP1 Inhibits RARa->NFkB RARa->AP1 IL6 IL-6 Expression NFkB->IL6 VEGF VEGF Expression AP1->VEGF Transactivation_Workflow Start Start: HeLa Cells Transfection Co-transfect with RAR vector & RARE-CAT reporter Start->Transfection Treatment Incubate (24h) with: 1. ATRA (agonist) 2. This compound (test compound) Transfection->Treatment Harvest Harvest Cells & Lyse Treatment->Harvest Measure Measure CAT Expression Harvest->Measure Result Result: Inhibition of ATRA-induced expression Measure->Result

References

Methodological & Application

Application Notes and Protocols for BMS-195614 in In Vitro Cancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis.[1] In cancer biology, the RARα signaling pathway is often dysregulated. All-trans retinoic acid (ATRA), a natural ligand for RARs, is used in differentiation therapy for certain cancers like acute promyelocytic leukemia (APL).[2] this compound serves as a valuable research tool to investigate the specific role of RARα in cancer cell lines by competitively inhibiting the binding of agonists like ATRA to RARα, thereby blocking the downstream signaling cascade. These application notes provide detailed protocols for utilizing this compound in various in vitro assays with cancer cell lines.

Mechanism of Action

This compound is a neutral, selective antagonist for RARα with a high binding affinity, exhibiting a Ki of 2.5 nM.[3][4][5] It functions by binding to the RARα subunit, which typically forms a heterodimer with the Retinoid X Receptor (RXR). This RARα/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. In the presence of an agonist like ATRA, this binding initiates the transcription of genes involved in cell differentiation and growth arrest. This compound competitively blocks the binding of agonists to RARα, thereby preventing the recruitment of coactivators and subsequent gene transcription. This antagonistic action makes it an ideal compound to probe the RARα signaling pathway and to reverse the effects of RARα agonists in cancer cell lines.[1]

Data Presentation

Quantitative Data Summary
CompoundTargetParameterValueCell Line(s)Reference
This compoundRARαKi2.5 nMNot specified[3][4][5]

Note: The Ki value represents the inhibition constant and is a measure of the compound's binding affinity to the receptor. A lower Ki value indicates a higher affinity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, both alone and in combination with an RARα agonist like ATRA.

Materials:

  • Cancer cell line of interest (e.g., NB4, HL60, T47D)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • All-trans retinoic acid (ATRA) (stock solution in DMSO, protected from light)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 20 µM) and ATRA (e.g., 1 µM) in complete culture medium. A vehicle control (DMSO) should also be prepared at the same final concentration as in the drug-treated wells.

  • Treatment:

    • This compound alone: Add 100 µL of the diluted this compound solutions to the respective wells.

    • ATRA alone: Add 100 µL of the diluted ATRA solution.

    • Co-treatment: Pre-incubate cells with different concentrations of this compound for 1-2 hours before adding a fixed concentration of ATRA.

    • Controls: Add 100 µL of medium with DMSO (vehicle control) and medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is to detect changes in the expression of RARα and its downstream target proteins in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and ATRA

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RARα, anti-p21, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM), ATRA (e.g., 1 µM), or a combination for 24-48 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA ATRA RARa_RXR RARα / RXR ATRA->RARa_RXR Binds Coactivators Coactivators RARa_RXR_nucleus RARα / RXR RARa_RXR->RARa_RXR_nucleus Translocates BMS195614 This compound BMS195614->RARa_RXR Blocks RARE RARE RARa_RXR_nucleus->RARE Binds RARa_RXR_nucleus->Coactivators Recruits (active) Corepressors Corepressors RARE->Corepressors Recruits (inactive) Transcription Gene Transcription Coactivators->Transcription Promotes Corepressors->Transcription Inhibits Differentiation Cell Differentiation Transcription->Differentiation Growth_Arrest Growth Arrest Transcription->Growth_Arrest Apoptosis Apoptosis Transcription->Apoptosis

Caption: RARα Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cancer Cells (e.g., NB4, T47D) culture Culture for 24h start->culture treatment_groups Treatment Groups: - Vehicle (DMSO) - this compound - ATRA - this compound + ATRA culture->treatment_groups incubation Incubate for 24-72h treatment_groups->incubation viability Cell Viability Assay (MTT) incubation->viability western Western Blot (RARα, p21, c-Myc) incubation->western gene_expression Gene Expression Analysis (qRT-PCR) incubation->gene_expression data_analysis Analyze and Interpret Results viability->data_analysis western->data_analysis gene_expression->data_analysis

Caption: A typical experimental workflow for in vitro studies using this compound.

References

Application Notes and Protocols for BMS-195614 in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα).[1][2] Retinoic acid (RA), a metabolite of vitamin A, and its nuclear receptors, including RARα, play crucial roles in regulating gene expression that governs cell proliferation, differentiation, and migration. The aberrant activity of RARα has been implicated in various diseases, including cancer, making it a target of significant interest in drug development. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell migration using two standard in vitro methods: the wound healing (scratch) assay and the transwell migration assay.

Mechanism of Action

This compound functions by competitively binding to the ligand-binding pocket of RARα, thereby inhibiting the downstream signaling cascades typically initiated by retinoic acid. The cellular effects of RARα modulation on cell migration are multifaceted and can be broadly categorized into genomic and non-genomic pathways.

  • Genomic Pathway: RARα, upon binding its natural ligand retinoic acid, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. RARα has been shown to regulate the expression of various genes involved in cell adhesion and migration, including integrins, laminins, cadherins, and collagens.[3][4] By antagonizing RARα, this compound can alter the expression of these critical genes, thereby influencing cell-cell and cell-extracellular matrix (ECM) interactions, which are fundamental to cell motility.

  • Non-Genomic Pathway: Recent evidence suggests that RARα can also exert rapid, non-transcriptional effects on the cytoskeleton. This pathway involves the direct interaction of cytoplasmic RARα with the ARP2/3 complex, a key regulator of actin polymerization. This interaction can influence the dynamics of the actin cytoskeleton, a primary driver of cell movement.

Data Presentation

The following table summarizes the experimental conditions and qualitative results of using this compound in a cell migration assay. Currently, there is a lack of extensive quantitative data in the public domain detailing the percentage of migration inhibition by this compound alone. The available data primarily focuses on its use in conjunction with retinoic acid to elucidate the role of RARα in RA-mediated effects.

Cell LineAssay TypeThis compound ConcentrationIncubation TimeKey FindingsReference
T47D (Human Breast Cancer)Wound Healing10⁻⁶ M72 hoursThis compound did not reverse the inhibition of cell migration induced by Retinoic Acid (RA), suggesting that RARα is not the primary mediator of RA's anti-migratory effects in this cell line.[5]--INVALID-LINK--

Experimental Protocols

Two common and robust methods for assessing cell migration in vitro are the wound healing assay and the transwell migration assay. The choice of assay depends on the specific research question. The wound healing assay is suitable for studying collective cell migration and the process of closing a gap, mimicking wound healing. The transwell assay is ideal for quantifying the chemotactic response of individual cells to a chemoattractant.

Protocol 1: Wound Healing (Scratch) Assay

This protocol is a guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cell line of interest cultured to confluence in 6-well or 12-well plates

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • Sterile p200 or p1000 pipette tips

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 90-100% confluence.

  • Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours prior to the assay.

  • Creating the Scratch:

    • Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer.

    • Ensure the scratch is of a consistent width for all wells. A gentle and steady motion is crucial.

    • Gently wash the wells twice with PBS to remove any detached cells and debris.

  • Treatment with this compound:

    • Prepare the desired concentrations of this compound in serum-free or low-serum medium. A vehicle control (DMSO) should be included.

    • A suggested starting concentration is 10⁻⁶ M, based on published data.[5] A dose-response experiment is recommended to determine the optimal concentration for your cell line.

    • Add the treatment media to the respective wells.

  • Image Acquisition:

    • Immediately after adding the treatments, capture images of the scratches at time 0 using a microscope at 4x or 10x magnification. Use markings on the plate to ensure the same field of view is imaged at each time point.

    • Incubate the plate at 37°C and 5% CO₂.

    • Capture images at regular intervals (e.g., 6, 12, 24, 48, and 72 hours) until the scratch in the control well is nearly closed.

  • Data Analysis:

    • Measure the width or the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] * 100 Where T₀ is the initial time point and Tₓ is the subsequent time point.

    • Compare the rate of wound closure between the control and this compound-treated groups.

Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)

This protocol provides a framework for assessing the effect of this compound on the chemotactic migration of cells.

Materials:

  • Transwell inserts (e.g., 8 µm pore size, compatible with 24-well plates)

  • Cell line of interest

  • This compound (stock solution in DMSO)

  • Serum-free medium

  • Chemoattractant (e.g., complete medium with 10% FBS, or a specific growth factor)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluence.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of the chemoattractant medium to the lower chamber of the 24-well plate.

    • Place the transwell inserts into the wells.

  • Treatment and Seeding:

    • Prepare the cell suspension with the desired concentrations of this compound or vehicle control (DMSO) in serum-free medium.

    • Add 200 µL of the cell suspension to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration appropriate for your cell line's migration rate (typically 4-24 hours).

  • Removal of Non-migrated Cells:

    • After incubation, carefully remove the transwell inserts from the plate.

    • Use a cotton swab to gently wipe the inside of the upper chamber to remove any cells that have not migrated through the pores.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in a staining solution for 10-15 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Image Acquisition and Quantification:

    • Allow the inserts to air dry.

    • Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view (e.g., 5 fields at 20x magnification).

    • Calculate the average number of migrated cells per field for each condition.

  • Data Analysis:

    • Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.

    • The results can be expressed as the percentage of migration relative to the control.

Mandatory Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (RA) RARa_cyto RARα RA->RARa_cyto Arp23 Arp2/3 Complex RARa_cyto->Arp23 Non-Genomic Pathway RARa_nuc RARα RARa_cyto->RARa_nuc RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc Actin Actin Polymerization Arp23->Actin Cytoskeleton Cytoskeletal Reorganization Actin->Cytoskeleton Cell_Migration Cell Migration Cytoskeleton->Cell_Migration BMS195614_cyto This compound BMS195614_cyto->RARa_cyto Inhibition RARE RARE RARa_nuc->RARE RXR_nuc->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription Genomic Pathway Adhesion_Genes Integrins, Laminins, Cadherins, Collagens Gene_Transcription->Adhesion_Genes Cell_Adhesion Cell Adhesion Adhesion_Genes->Cell_Adhesion BMS195614_nuc This compound BMS195614_nuc->RARa_nuc Inhibition Cell_Adhesion->Cell_Migration

Caption: RARα signaling pathways in cell migration.

G cluster_workflow Wound Healing Assay Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a scratch with a pipette tip A->B C 3. Wash to remove detached cells B->C D 4. Add media with This compound or control C->D E 5. Image at T=0 and at regular intervals D->E F 6. Analyze wound closure over time E->F

Caption: Wound Healing Assay Workflow.

G cluster_workflow Transwell Migration Assay Workflow A 1. Add chemoattractant to the lower chamber B 2. Seed cells with this compound or control in the upper chamber A->B C 3. Incubate to allow cell migration B->C D 4. Remove non-migrated cells from the upper surface C->D E 5. Fix and stain migrated cells on the lower surface D->E F 6. Count migrated cells and compare treatments E->F

Caption: Transwell Migration Assay Workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for BMS-195614 in Cell Culture

Introduction

This compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis.[1][2][3] With a high affinity for RARα (Ki = 2.5 nM), this compound effectively blocks the receptor's interaction with its natural ligand, all-trans retinoic acid (ATRA), thereby inhibiting the transcription of target genes.[1][2] This selective antagonism makes this compound an invaluable tool for elucidating the specific functions of RARα in various biological processes. Its utility has been demonstrated in studies involving the modulation of inflammation, inhibition of cell migration, and reversal of agonist-induced differentiation.[1][4][5] Additionally, this compound has been shown to inhibit the transactivation of NF-κB and AP-1, and downregulate the expression of IL-6 and VEGF.[1]

These application notes provide an overview of the recommended concentrations and detailed protocols for the use of this compound in cell culture experiments, intended for researchers in cell biology, cancer research, and drug development.

Data Presentation

The optimal concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. The following table summarizes concentrations used in various published studies.

Cell TypeConcentrationIncubation TimeExperimental ContextObserved Effect
RPE (Retinal Pigment Epithelial) cells10-20 µMNot SpecifiedCo-treatment with A2E and blue light exposureReduced phototoxicity and modulated inflammation/angiogenesis.[1]
BV-2 (microglial) cells6 µM24 hoursCo-treatment with Vitamin A/Retinoic Acid and LPSReversed the anti-inflammatory effects of Vitamin A/RA on IL-6 release.[1]
MC3T3E1 (osteoblast-like) cells1 µM24 hoursCo-treatment with Retinoic AcidInhibited RA-induced cell migration.[1]
SIM-A9 (microglial) cells10 µM30 minutes (pre-treatment)Pre-treatment before RARα agonist and LPS stimulationPartially blocked the inhibition of nitric oxide (NO) production by the RARα agonist.[6]
NB4 & HL60 (acute promyelocytic leukemia) cellsNot SpecifiedNot SpecifiedCo-treatment with RARα agonists (AM580, AM80)Reversed the agonist-induced differentiation of the leukemia cell lines.[4][5]
T47D (breast cancer) cells1 µM72 hoursCo-treatment with Retinoic AcidBlocked the RA-mediated reduction in cell migration.[4][5]

Signaling Pathway

This compound acts as a competitive antagonist at the RARα receptor, thereby inhibiting the canonical retinoic acid signaling pathway.

RAR_Signaling_Inhibition cluster_extracellular Extracellular Space / Cytoplasm cluster_nucleus Nucleus ATRA All-trans Retinoic Acid (ATRA) RAR_RXR RARα / RXR Heterodimer ATRA->RAR_RXR Binds RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds Coactivators Coactivators RARE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates Biological_Response Cell Differentiation, Growth Arrest, etc. Gene_Transcription->Biological_Response BMS195614 This compound BMS195614->RAR_RXR Blocks ATRA Binding

Caption: Inhibition of the RARα signaling pathway by this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.[2][3]

  • Reagent: this compound powder

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 4.49 mg of this compound (MW: 448.51 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year.[5]

  • Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in culture medium as needed.

2. General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cells with this compound.

Cell_Treatment_Workflow A 1. Seed Cells Plate cells at the desired density and allow them to adhere overnight. B 2. Prepare Treatment Media Dilute this compound stock solution into fresh culture medium to the final desired concentration. A->B C 3. Treat Cells Remove old medium and replace with the treatment medium. B->C D 4. Incubate Incubate cells for the desired duration (e.g., 24-72 hours) under standard culture conditions. C->D E 5. Assay Perform downstream analysis (e.g., viability assay, gene expression analysis, migration assay). D->E

Caption: General workflow for cell culture treatment with this compound.

3. Protocol for Inhibiting Retinoic Acid (RA)-Induced Effects

This protocol is designed for experiments where this compound is used to antagonize the effects of an RARα agonist, such as all-trans retinoic acid (ATRA).

  • Objective: To determine if the biological effects of ATRA are mediated through RARα.

  • Materials:

    • Cultured cells of interest

    • Complete culture medium

    • This compound stock solution (10 mM in DMSO)

    • ATRA stock solution (10 mM in DMSO)

    • Phosphate-Buffered Saline (PBS)

  • Methodology:

    • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach and reach approximately 70-80% confluency.

    • Pre-treatment (Optional but Recommended):

      • Prepare medium containing the desired concentration of this compound (e.g., 1 µM).

      • Aspirate the old medium from the cells and wash once with sterile PBS.

      • Add the this compound-containing medium to the cells.

      • Incubate for a pre-treatment period, for instance, 30 minutes to 2 hours, to allow the antagonist to occupy the receptors.[6]

    • Co-treatment:

      • Prepare media for all experimental conditions. A typical setup includes:

        • Vehicle Control (e.g., 0.1% DMSO)

        • ATRA only (e.g., 1 µM)

        • This compound only (e.g., 1 µM)

        • ATRA + this compound (e.g., 1 µM each)

      • For the co-treatment group, add ATRA directly to the medium already containing this compound. For other groups, replace the medium with the corresponding prepared media.

    • Incubation: Incubate the cells for the period relevant to the biological process being studied (e.g., 24 hours for migration, 72 hours for differentiation).[1][5]

    • Analysis: Following incubation, harvest the cells for downstream analysis. This could include:

      • Cell Migration Assay: Wound healing (scratch) assay or transwell migration assay.

      • Differentiation Assay: Analysis of differentiation markers by qPCR, Western blot, or flow cytometry.

      • Gene Expression Analysis: qPCR or RNA-sequencing to assess the expression of RA-target genes.

      • Cell Viability/Proliferation Assay: MTT, WST-1, or cell counting assays.

References

Application Notes and Protocols: BMS-195614 Treatment of Acute Promyelocytic Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Promyelocytic Leukemia (APL) is a subtype of acute myeloid leukemia (AML) characterized by a specific chromosomal translocation, most commonly t(15;17), which results in the formation of the PML-RARα fusion protein. This oncoprotein blocks myeloid differentiation and promotes the proliferation of leukemic promyelocytes. All-trans retinoic acid (ATRA) is a cornerstone of APL therapy, as it can induce the differentiation of APL cells. BMS-195614 is a selective antagonist of the retinoic acid receptor alpha (RARα). In the context of APL research, this compound serves as a critical tool to investigate the mechanisms of RARα signaling and to study the effects of blocking this pathway. These notes provide detailed protocols and data for the use of this compound in the treatment of APL cell lines.

Data Presentation

While specific quantitative data for the standalone effects of this compound on APL cell viability, apoptosis, and cell cycle are not extensively published, its primary utility is in competitively inhibiting the effects of RARα agonists like ATRA. The following tables summarize the expected outcomes based on its mechanism of action and data from studies using similar RAR antagonists.

Table 1: Effect of this compound on APL Cell Viability (Expected Trends)

Cell LineTreatmentExpected IC50Notes
NB4This compound> 10 µMAs a RARα antagonist, this compound is not expected to be cytotoxic on its own at typical experimental concentrations.
HL-60This compound> 10 µMSimilar to NB4 cells, significant inhibition of viability is not anticipated.

Table 2: Effect of this compound on Apoptosis and Cell Cycle in APL Cell Lines (Expected Trends)

Cell LineTreatmentExpected Apoptosis RateExpected Cell Cycle Changes
NB4This compoundNo significant increaseNo significant change in cell cycle distribution.
HL-60This compoundNo significant increaseNo significant change in cell cycle distribution.
NB4ATRA + this compoundInhibition of ATRA-induced apoptosisReversal of ATRA-induced G0/G1 arrest.
HL-60ATRA + this compoundInhibition of ATRA-induced apoptosisReversal of ATRA-induced G0/G1 arrest.

Table 3: Effect of this compound on Differentiation Markers in ATRA-Treated APL Cells (Expected Trends)

Cell LineTreatmentNBT Reduction Assay (% Positive Cells)CD11b Expression
HL-60ATRA (1 µM)Significant IncreaseSignificant Increase
HL-60ATRA (1 µM) + this compound (1 µM)Reversal to baselineReversal to baseline
NB4ATRA (1 µM)Significant IncreaseSignificant Increase
NB4ATRA (1 µM) + this compound (1 µM)Reversal to baselineReversal to baseline

Experimental Protocols

Cell Culture and Treatment

Materials:

  • APL cell lines (e.g., NB4, HL-60)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • All-Trans Retinoic Acid (ATRA) (stock solution in DMSO)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture APL cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 2 x 10^5 cells/mL in culture plates.

  • Prepare working solutions of this compound and ATRA by diluting the stock solutions in culture medium to the desired final concentrations. A typical concentration for this compound to antagonize ATRA is 1 µM.

  • For antagonist experiments, pre-treat cells with this compound for 1-2 hours before adding ATRA.

  • For single-agent experiments, add this compound directly to the cell culture.

  • Include appropriate vehicle controls (DMSO).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest approximately 1-5 x 10^5 cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Harvest approximately 1 x 10^6 cells by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot for PML-RARα Expression

Materials:

  • Treated and control cell pellets

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against RARα (which detects both RARα and PML-RARα)

  • Secondary HRP-conjugated antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-RARα antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

  • Use a loading control like β-actin or GAPDH to normalize protein levels.

Quantitative RT-PCR for RAR Target Gene Expression

Materials:

  • Treated and control cell pellets

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., C/EBPε, p21) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Protocol:

  • Extract total RNA from cell pellets using a commercial kit.

  • Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

  • Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA, and specific primers.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

Visualizations

G cluster_0 This compound Mechanism of Action ATRA ATRA PML_RARa PML-RARα ATRA->PML_RARa Binds Differentiation Differentiation ATRA->Differentiation Induces BMS195614 This compound BMS195614->PML_RARa Blocks Binding CoR Co-repressor Complex PML_RARa->CoR Recruits RARE RARE CoR->RARE Binds Transcription_Repression Transcriptional Repression RARE->Transcription_Repression Differentiation_Block Differentiation Block Transcription_Repression->Differentiation_Block

Caption: Mechanism of this compound action in APL cells.

G cluster_1 Experimental Workflow cluster_assays Downstream Assays start Seed APL Cells treatment Treat with this compound and/or ATRA start->treatment incubation Incubate (24-72h) treatment->incubation harvest Harvest Cells incubation->harvest viability Cell Viability (MTT) harvest->viability apoptosis Apoptosis (Annexin V/PI) harvest->apoptosis cell_cycle Cell Cycle (PI Staining) harvest->cell_cycle western Western Blot (PML-RARα) harvest->western qpcr qRT-PCR (Target Genes) harvest->qpcr

Caption: Workflow for studying this compound effects.

G cluster_2 Logical Relationship of this compound Effects BMS195614 This compound RARa_antagonism RARα Antagonism BMS195614->RARa_antagonism ATRA_block Blockade of ATRA Binding RARa_antagonism->ATRA_block Gene_expression Altered Gene Expression ATRA_block->Gene_expression Differentiation_inhibition Inhibition of Differentiation Gene_expression->Differentiation_inhibition Apoptosis_inhibition Inhibition of ATRA-induced Apoptosis Gene_expression->Apoptosis_inhibition

Caption: Logical flow of this compound's cellular effects.

Application Notes and Protocols for Utilizing BMS-195614 in a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that plays a crucial role in cell growth, differentiation, and embryonic development.[1][2] Upon binding to its ligand, all-trans-retinoic acid (ATRA), RARα forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription.[3][4][5] Dysregulation of the retinoic acid signaling pathway has been implicated in various diseases, including cancer.[3][6]

A luciferase reporter assay is a widely used method to study the activity of signaling pathways that regulate gene expression. In the context of RARα, a reporter construct is engineered to contain RAREs upstream of a minimal promoter that drives the expression of the firefly luciferase gene. When cells containing this construct are stimulated with an RARα agonist like ATRA, the activated RARα/RXR heterodimer binds to the RAREs and induces the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate is directly proportional to the transcriptional activity of RARα.

This compound, as an RARα antagonist, competitively inhibits the binding of agonists to RARα, thereby preventing the recruitment of coactivators and subsequent gene transcription.[2] This inhibitory effect can be quantified by a decrease in luciferase activity in a dose-dependent manner. This document provides a detailed protocol for using this compound in a luciferase reporter assay to determine its inhibitory activity on RARα signaling.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the retinoic acid signaling pathway and the experimental workflow for the luciferase reporter assay.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinol_cyto Retinol Retinol->Retinol_cyto Transport Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde RDH ATRA_cyto All-trans-retinoic acid (ATRA) Retinaldehyde->ATRA_cyto RALDH ATRA_nuc ATRA ATRA_cyto->ATRA_nuc Transport RARa RARα ATRA_nuc->RARa CoActivators Co-activators BMS195614 This compound BMS195614->RARa RARa_RXR RARα/RXR Heterodimer RARa->RARa_RXR RXR RXR RXR->RARa_RXR RARE RARE RARa_RXR->RARE CoRepressors Co-repressors CoRepressors->RARE In absence of ATRA CoActivators->RARa_RXR Recruitment Luciferase_Gene Luciferase Gene Transcription Transcription

Caption: Retinoic Acid Signaling Pathway and Mechanism of this compound Action.

Luciferase_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. B 2. Transfection Co-transfect with RARE-luciferase and Renilla luciferase plasmids. A->B C 3. Treatment Treat with ATRA (agonist) and varying concentrations of this compound. B->C D 4. Incubation Incubate for 24-48 hours. C->D E 5. Cell Lysis Lyse cells to release luciferases. D->E F 6. Luciferase Assay Measure Firefly and Renilla luciferase activities sequentially. E->F G 7. Data Analysis Normalize Firefly to Renilla activity. Calculate % inhibition and IC50. F->G

Caption: Experimental Workflow for the Luciferase Reporter Assay.

Quantitative Data Summary

ParameterValueReference
Target Retinoic Acid Receptor alpha (RARα)[1][2]
Mechanism of Action Selective RARα antagonist[2]
Binding Affinity (Ki) 2.5 nM[2]
Effective Concentration Range (in vitro) 1 - 20 µM (in various cell-based assays)[7]
Expected IC50 in RARE-Luciferase Assay 10 - 500 nM (estimated)N/A
Solubility Soluble to 25 mM in DMSO[8]

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable mammalian cell line that is amenable to transfection (e.g., HEK293, HeLa, HepG2).

  • Reporter Plasmids:

    • Firefly luciferase reporter plasmid containing multiple copies of a Retinoic Acid Response Element (RARE) upstream of a minimal promoter (e.g., pGL3-RARE-luc).

    • A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.

  • All-trans-retinoic acid (ATRA): Prepare a stock solution in DMSO (e.g., 1 mM) and store at -20°C, protected from light.

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or MEM).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine® 3000) or other transfection method.

  • Dual-Luciferase® Reporter Assay System: (e.g., Promega, Cat. No. E1910) or equivalent, containing Luciferase Assay Reagent II (for firefly luciferase) and Stop & Glo® Reagent (for Renilla luciferase).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • 96-well white, clear-bottom tissue culture plates: For luminescence measurements.

  • Luminometer: Capable of sequential dual-luciferase measurements.

Cell Seeding
  • Culture cells in appropriate medium supplemented with 10% FBS and antibiotics.

  • Trypsinize and resuspend the cells in fresh medium.

  • Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 1-2 x 10^4 cells per well).

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

Transfection
  • For each well of the 96-well plate, prepare the transfection mix according to the manufacturer's protocol. A typical ratio would be 100 ng of the RARE-luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.

  • Add the transfection mix to the cells.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

Treatment with ATRA and this compound
  • After the 24-hour transfection period, remove the medium containing the transfection mix.

  • Replace with fresh, low-serum (e.g., 0.5-1% FBS) medium.

  • Prepare serial dilutions of this compound in the low-serum medium. A suggested concentration range for the dose-response curve is from 1 nM to 10 µM.

  • Prepare a solution of ATRA in the low-serum medium at a concentration that gives a submaximal response (EC80), which should be determined in a preliminary experiment (typically in the range of 10-100 nM).

  • Add the this compound dilutions to the respective wells.

  • Immediately add the ATRA solution to all wells except for the negative control wells.

  • Include the following controls:

    • Vehicle Control: Cells treated with DMSO (at the same final concentration as the highest this compound concentration).

    • ATRA only: Cells treated with ATRA and the vehicle for this compound.

    • This compound only: Cells treated with the highest concentration of this compound to check for any agonist activity.

  • Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.

Dual-Luciferase Reporter Assay
  • Equilibrate the Dual-Luciferase® Reporter Assay reagents and the 96-well plate to room temperature.

  • Carefully remove the medium from the wells.

  • Wash the cells once with 100 µL of PBS per well.

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Program the luminometer to inject 100 µL of Luciferase Assay Reagent II, wait 2 seconds, and then measure the firefly luminescence for 10 seconds.

  • Following the firefly luciferase measurement, the luminometer should inject 100 µL of Stop & Glo® Reagent, wait 2 seconds, and then measure the Renilla luminescence for 10 seconds.

Data Analysis
  • For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency.

    • Normalized Activity = Firefly Luciferase Activity / Renilla Luciferase Activity

  • Calculate the percentage of inhibition of ATRA-induced activity for each concentration of this compound using the following formula:

    • % Inhibition = 100 x [1 - (Normalized Activity of this compound treated sample - Normalized Activity of Vehicle Control) / (Normalized Activity of ATRA only - Normalized Activity of Vehicle Control)]

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.

By following this detailed protocol, researchers can effectively utilize this compound to investigate the RARα signaling pathway and quantify its antagonistic activity in a robust and reproducible manner.

References

Application Notes and Protocols for BMS-195614 in Spermatogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-195614, a selective Retinoic Acid Receptor Alpha (RARα) antagonist, in the study of spermatogenesis. While initially investigated for its potential as a male contraceptive, its utility in research lies in its specific ability to probe the role of RARα signaling in testicular function. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in both in vitro and in vivo experimental settings.

Introduction

Retinoic acid (RA), a metabolite of vitamin A, is essential for spermatogenesis, regulating processes from spermatogonial differentiation to spermiation. RA exerts its effects by binding to Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors. The alpha isoform of RAR (RARα) is known to be critically important for male fertility. This compound is a potent and selective antagonist for RARα, making it a valuable tool for dissecting the specific functions of this receptor subtype in the complex process of sperm development.

Mechanism of Action

This compound acts as a neutral antagonist of RARα. It competitively binds to the ligand-binding pocket of RARα, preventing the binding of endogenous retinoic acid. This blockage inhibits the subsequent conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of target gene transcription. Consequently, the downstream signaling pathways regulated by RARα are suppressed.

Data Presentation

In Vitro Activity of this compound
ParameterReceptor SubtypeValueAssay SystemReference
Binding Affinity (Ki) RARα2.5 nMNot Specified
Antagonist IC50 RARα500 nMTransactivation Assay[1]
RARβ5000 nMTransactivation Assay[1]
RARγ10,000 nMTransactivation Assay[1]
In Vivo Studies of this compound in Mice
Animal ModelDoseAdministration RouteDurationKey FindingsReference
CD1 Mice2 mg/kg/dayOral Gavage7 daysNo significant inhibition of spermatogenesis; normal testicular weight and morphology.[1]
CD1 Mice10 mg/kg/dayOral Gavage7 daysNo significant inhibition of spermatogenesis; normal testicular weight and morphology.[1]
MiceOral Doses1 monthNo inhibition of spermatogenesis.[2]

Experimental Protocols

In Vitro RARα Antagonist Transactivation Assay

This protocol is designed to quantify the antagonist activity of this compound on RARα-mediated gene transcription using a reporter gene assay.

Materials:

  • HeLa cells (or other suitable cell line)

  • Expression plasmids for RARα

  • Reporter plasmid containing a Retinoic Acid Response Element (RARE) linked to a reporter gene (e.g., Chloramphenicol Acetyltransferase - CAT, or Luciferase)

  • Internal control plasmid for transfection efficiency normalization (e.g., β-galactosidase)

  • All-trans Retinoic Acid (ATRA)

  • This compound

  • Cell culture medium and supplements

  • Transfection reagent

  • Lysis buffer

  • Reporter assay system reagents (e.g., CAT assay kit)

Procedure:

  • Cell Culture and Transfection:

    • Plate HeLa cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the RARα expression plasmid, the RARE-reporter plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing a submaximal concentration of the agonist ATRA (e.g., 10⁻⁷ M).

    • Add increasing concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and an agonist-only control.

  • Cell Lysis and Reporter Assay:

    • After 24 hours of incubation with the compounds, wash the cells with PBS and lyse them using the appropriate lysis buffer.

    • Perform the reporter gene assay (e.g., CAT assay) on the cell lysates according to the manufacturer's instructions.[3][4][5]

    • Measure the activity of the internal control (e.g., β-galactosidase) to normalize for transfection efficiency.

  • Data Analysis:

    • Calculate the percentage of inhibition of ATRA-induced reporter activity for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Administration of this compound to Mice

This protocol describes the oral administration of this compound to mice to study its effects on spermatogenesis.

Materials:

  • Male CD1 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose or corn oil)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.2 mg/mL and 1.0 mg/mL for 2 mg/kg and 10 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

    • Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • Animal Dosing:

    • Weigh each mouse to determine the exact volume of the dosing solution to be administered.

    • Administer the this compound suspension or vehicle control to the mice once daily via oral gavage for the specified duration (e.g., 7 days).

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity or adverse effects.

  • Tissue Collection:

    • At the end of the study period (e.g., one month post-treatment), euthanize the mice according to approved institutional guidelines.

    • Dissect the testes, weigh them, and fix one testis in Bouin's solution or 10% neutral buffered formalin for histological analysis. The other testis can be used for molecular or biochemical analyses.

Histological Analysis of Testes

This protocol outlines the procedure for preparing and staining testicular tissue sections to evaluate spermatogenesis.

Materials:

  • Fixed testes

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Mounting medium

Procedure:

  • Tissue Processing and Embedding:

    • Dehydrate the fixed testes through a graded series of ethanol.

    • Clear the tissue in xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning:

    • Cut 5 µm thick sections of the paraffin-embedded testes using a microtome.

    • Float the sections on a water bath and mount them on glass slides.

  • Staining (H&E):

    • Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water.[6]

    • Stain with hematoxylin to visualize cell nuclei (blue/purple).[7][8][9][10]

    • Rinse and "blue" the sections in a weakly alkaline solution.[8]

    • Counterstain with eosin to visualize cytoplasm and extracellular structures (pink/red).[6][7][10]

    • Dehydrate the stained sections through an ascending series of ethanol and clear in xylene.[6][10]

  • Mounting and Coverslipping:

    • Apply a drop of mounting medium to the section and place a coverslip over it.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope to assess the morphology of the seminiferous tubules and the different stages of spermatogenesis.[11][12][13][14][15]

Visualizations

RARa_Signaling_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus RA Retinoic Acid (RA) RA_cyto RA RA->RA_cyto Diffusion RARa RARα RA_cyto->RARa Binds RXR RXR RARa_RXR RARα-RXR Heterodimer RXR->RARa_RXR RARa->RARa_RXR BMS This compound BMS->RARa Antagonizes RARE RARE RARa_RXR->RARE Binds CoA Co-activators RARa_RXR->CoA Recruits (RA-bound) CoR Co-repressors CoR->RARa_RXR Inhibits Transcription Transcription Target Gene Transcription CoA->Transcription Activates Spermatogenesis Regulation of Spermatogenesis Transcription->Spermatogenesis

Caption: RARα signaling pathway and the antagonistic action of this compound.

In_Vivo_Workflow A 1. Preparation of This compound Suspension C 3. Daily Oral Gavage (7 days) A->C B 2. Animal Acclimatization (CD1 Mice) B->C D 4. Post-Treatment Observation Period (1 month) C->D E 5. Euthanasia and Testis Collection D->E F 6. Testicular Weight Measurement E->F G 7. Histological Processing (Fixation, Embedding, Sectioning) E->G H 8. H&E Staining G->H I 9. Microscopic Examination and Morphological Analysis H->I

Caption: Experimental workflow for in vivo studies of this compound in mice.

References

Application Notes and Protocols: BMS-195614 in Male Contraception Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα). The rationale for its investigation as a non-hormonal male contraceptive stems from the critical role of retinoic acid signaling in spermatogenesis, a process heavily dependent on RARα.[1][2] Genetic studies, including those on RARα knockout mice, have demonstrated that the absence of RARα function leads to infertility due to significant disruption of spermatogenesis, closely mimicking the effects of vitamin A deficiency.[3][4] Unlike pan-RAR antagonists that target RARα, β, and γ, a selective RARα antagonist like this compound was explored to minimize potential side effects by targeting only the key receptor subtype essential for male fertility.[2]

These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in animal models based on published research. It is important to note that while potent in vitro, this compound has demonstrated poor oral bioavailability and limited efficacy in disrupting spermatogenesis in mice at lower doses.[1][5]

Physicochemical Properties

PropertyValueReference
Molecular Weight 448.51 g/mol
Formula C₂₉H₂₄N₂O₃
CAS Number 182135-66-6
Purity ≥98%
Solubility Soluble to 25 mM in DMSO
Storage Store at -20°C

Mechanism of Action

This compound functions as a competitive antagonist at the ligand-binding domain of RARα. In the context of spermatogenesis, particularly in Sertoli and germ cells, retinoic acid (the active metabolite of Vitamin A) binds to RARα. This binding event causes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The entire complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, initiating the transcription of genes essential for germ cell differentiation and the progression of spermatogenesis.[2]

This compound, by occupying the binding site, prevents retinoic acid from activating the receptor. This action inhibits the recruitment of coactivators and maintains the suppression of gene transcription, thereby disrupting the carefully timed process of sperm development.

cluster_SertoliCell Sertoli/Germ Cell Cytoplasm cluster_Nucleus Nucleus ATRA All-trans Retinoic Acid (ATRA) RAR RARα/RXR Heterodimer ATRA->RAR Binds BMS This compound BMS->RAR Blocks NoTranscription Transcription Blocked CoR Corepressors RAR->CoR CoA Coactivators RAR->CoA Recruits RARE RARE (DNA) RAR->RARE Binds RAR->NoTranscription CoR->RAR Dissociates Transcription Gene Transcription (Spermatogenesis) RARE->Transcription Initiates

Figure 1. Signaling pathway of RARα antagonism by this compound.

Quantitative Data Summary

In Vitro Activity
CompoundTargetAssay TypeValueReference
This compoundRARαKᵢ2.5 nM[6]
This compoundRARαIC₅₀ (Antagonism)500 nM[7]
This compoundRARβIC₅₀ (Antagonism)5000 nM[7]
This compoundRARγIC₅₀ (Antagonism)10,000 nM[7]
In Vivo Studies (Oral Administration)
Animal ModelCompoundDoseDurationOutcome on SpermatogenesisReference
CD1 MiceThis compound2 and 10 mg/kg/day7 daysIneffective; no disruption observed. Testicular weights were normal.[1][8]
MiceThis compoundOral Doses1 monthNo inhibition of spermatogenesis.[5]
Wistar RatsThis compound75 mg/kgNot specifiedEffects on spermatogenesis were observed (archived data).[1]

Experimental Protocols

The following protocols are based on methodologies used in studies evaluating RAR antagonists for male contraception. Despite the negative results for this compound at lower doses, these protocols provide a framework for in vivo testing.

Protocol 1: Evaluation of Contraceptive Efficacy in Mice

Objective: To assess the effect of orally administered this compound on spermatogenesis and fertility in adult male mice.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% methylcellulose)

  • Adult male CD1 mice (8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

  • Microscope and histology equipment

  • Bouin's fixative or 10% neutral buffered formalin

Procedure:

  • Animal Acclimation: Acclimate adult male CD1 mice to the housing facility for at least one week prior to the experiment.

  • Compound Preparation: Prepare a suspension of this compound in the chosen vehicle. Sonication may be required to ensure a uniform suspension. Prepare fresh daily.

  • Dosing Regimen:

    • Divide mice into experimental groups (e.g., Vehicle Control, 2 mg/kg this compound, 10 mg/kg this compound). A minimum of n=5 per group is recommended.

    • Administer the compound or vehicle daily via oral gavage for a set duration (e.g., 7 days, 28 days).[1][8]

    • Monitor animals daily for any signs of toxicity, changes in behavior, or body weight.

  • Endpoint Analysis:

    • Tissue Collection: At the end of the treatment period (and at specified recovery time points, e.g., 4 weeks post-treatment), euthanize the animals.

    • Record body weight and testis weight.

    • Dissect the testes and epididymides. One testis should be fixed for histological analysis.

    • Sperm Counts: Mince the cauda epididymis in a known volume of appropriate buffer to release sperm. Count sperm using a hemocytometer.

    • Histological Analysis:

      • Fix one testis in Bouin's solution or formalin overnight.

      • Process the tissue for paraffin embedding.

      • Section the testis (e.g., 5 µm sections) and mount on slides.

      • Perform standard Hematoxylin and Eosin (H&E) staining.

      • Examine the seminiferous tubules for morphology, presence of all germ cell stages, alignment of spermatids, and signs of germ cell loss or failure of sperm release.[1][2]

  • Fertility Studies (Optional):

    • Following the treatment period, co-house each treated male with two untreated, proven-breeder female mice.

    • Monitor females for pregnancies and litter size over several weeks to assess the reversibility of any contraceptive effect.

cluster_Analysis Endpoint Analysis start Start: Acclimate Male Mice (1 week) prep Prepare this compound Suspension in Vehicle start->prep group Group Assignment (Vehicle, Low Dose, High Dose) prep->group dose Daily Oral Gavage (e.g., 7 days) group->dose monitor Daily Monitoring (Health, Body Weight) dose->monitor euthanize Euthanasia & Tissue Collection (End of Treatment / Recovery) monitor->euthanize weights Record Testis Weights euthanize->weights sperm Cauda Epididymal Sperm Count euthanize->sperm histo Testicular Histology (H&E) euthanize->histo fertility Optional: Mating Study for Fertility Assessment euthanize->fertility

Figure 2. Experimental workflow for in vivo testing of this compound.

Discussion and Limitations

The primary challenge in using this compound for in vivo male contraception studies is its poor pharmacokinetic profile.[1] Despite being a potent RARα antagonist in vitro, its low oral bioavailability prevents it from reaching sufficient concentrations in the testes to exert a pharmacological effect at doses comparable to other effective RAR antagonists.[1][8] Studies have shown that oral administration to mice at doses up to 10 mg/kg for 7 days failed to inhibit spermatogenesis.[1][8] While archived data indicated that a very high dose (75 mg/kg) could be effective in rats, such a high dose is generally considered undesirable for contraceptive development due to the increased risk of off-target effects and toxicity.[1]

For researchers wishing to use this compound, it may serve as a useful in vitro tool or a negative control in in vivo studies to highlight the importance of bioavailability for this class of compounds. Further research could explore alternative delivery mechanisms or formulations to improve its systemic exposure. However, for the purpose of inducing infertility via oral administration, other compounds such as the pan-RAR antagonist BMS-189453 or the newer RARα-selective antagonist YCT-529 have demonstrated greater promise.[8][9]

References

Application Notes for BMS-195614 in Inflammation and Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that plays a crucial role in regulating gene transcription.[1] In the fields of inflammation and immunology, this compound serves as a valuable chemical probe to investigate the roles of RARα signaling in various cellular processes, including immune cell differentiation, cytokine production, and inflammatory responses. Its ability to selectively block RARα allows researchers to dissect the specific contributions of this receptor subtype in complex biological systems.

Mechanism of Action

This compound functions as a neutral, selective antagonist for RARα with a high binding affinity.[1] It competitively inhibits the binding of retinoic acid (RA) to RARα, thereby preventing the recruitment of coactivators to the receptor-ligand complex.[1][2] This blockade of coactivator recruitment leads to the inhibition of target gene transcription. Notably, this compound has been shown to inhibit the transactivation of key inflammatory transcription factors such as NF-κB and AP-1.[3][4] It also downregulates the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and the angiogenic factor, Vascular Endothelial Growth Factor (VEGF).[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Physicochemical and Pharmacological Properties

PropertyValueSource
Chemical Name 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]-benzoic acid[1][2]
Alternative Names BMS 614[3][2]
Molecular Formula C₂₉H₂₄N₂O₃[1][2]
Molecular Weight 448.51 g/mol [2]
CAS Number 182135-66-6[1][2]
Purity ≥98% (HPLC)[1]
Solubility Soluble to 25 mM in DMSO
Storage Store at -20°C[1][2]
Binding Affinity (Ki) for RARα 2.5 nM[3][1][2]

Table 2: Summary of In Vitro and In Vivo Effects

Experimental SystemConcentration/DoseObserved EffectSource
In Vitro
LPS-activated BV-2 microglial cells6 µMReverses the anti-inflammatory effect of Vitamin A and Retinoic Acid on IL-6 release.[3]
MC3T3E1 osteoblast-like cells1 µMInhibits Retinoic Acid-induced cell migration.[3]
A2E-stimulated RPE cells10-20 µMReduces blue light-induced phototoxicity and modulates inflammation and angiogenesis.[3]
A2E-stimulated RPE cellsNot specifiedReduces AP-1 transactivation and mRNA expression of IL-6 and VEGF.[4]
LPS-activated SIM-A9 microglial cells10 µMPartially blocks the inhibition of nitric oxide (NO) production by an RARα agonist.[5]
In Vivo
CD1 Mice (oral gavage)2-10 mg/kg for 7 daysMinimal or no inhibition of overall spermatogenesis. Displayed poor oral bioavailability.[3][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Inhibiting Inflammation

This compound exerts its anti-inflammatory effects primarily by antagonizing the RARα signaling pathway. In the presence of its natural ligand, all-trans retinoic acid (ATRA), RARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription. This compound competes with ATRA for binding to RARα, preventing the conformational change required for coactivator recruitment and thereby inhibiting gene expression. This leads to the downstream inhibition of pro-inflammatory signaling pathways like NF-κB and AP-1, and a reduction in the expression of inflammatory mediators.

BMS195614_Signaling_Pathway cluster_nucleus Nucleus ATRA ATRA RARa RARα ATRA->RARa Binds BMS195614 This compound BMS195614->RARa Blocks RARa_RXR RARα-RXR Heterodimer RARa->RARa_RXR RXR RXR RXR->RARa_RXR RARE RARE RARa_RXR->RARE Binds to Coactivators Coactivators Coactivators->RARa_RXR Recruited Target_Genes Target Gene Transcription RARE->Target_Genes Activates Inflammation_Modulation Modulation of Inflammation Target_Genes->Inflammation_Modulation NFkB_AP1 NF-κB / AP-1 Inhibition Inflammation_Modulation->NFkB_AP1 Cytokine_Reduction Reduced IL-6, VEGF Expression Inflammation_Modulation->Cytokine_Reduction

Caption: Signaling pathway of this compound.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for investigating the effects of this compound on inflammation in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Microglia, RPE) Pretreatment 3. Pre-treat cells with This compound or Vehicle Cell_Culture->Pretreatment BMS_Prep 2. Prepare this compound Stock Solution (in DMSO) BMS_Prep->Pretreatment Stimulation 4. Add Inflammatory Stimulus (e.g., LPS, A2E) Pretreatment->Stimulation Incubation 5. Incubate for a defined period (e.g., 24h) Stimulation->Incubation Collect_Supernatant 6a. Collect Supernatant Incubation->Collect_Supernatant Lyse_Cells 6b. Lyse Cells Incubation->Lyse_Cells Cytokine_Assay 7a. Cytokine/NO Assay (e.g., ELISA, Griess Assay) Collect_Supernatant->Cytokine_Assay RNA_Protein_Assay 7b. RNA/Protein Analysis (e.g., qPCR, Western Blot) Lyse_Cells->RNA_Protein_Assay

Caption: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: In Vitro Inhibition of Nitric Oxide (NO) Production in Microglia

This protocol is adapted from studies investigating the anti-inflammatory effects of retinoid receptor modulators on microglial cells.[5]

  • Cell Line: SIM-A9 immortalized mouse microglial cells.

  • Materials:

    • SIM-A9 cells

    • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • This compound (stock solution in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent System

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed SIM-A9 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treatment: The following day, remove the medium and pre-treat the cells with fresh medium containing this compound at the desired concentration (e.g., 10 µM) for 30 minutes. Include a vehicle control (DMSO) group.

    • Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.

    • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • NO Measurement:

      • After incubation, collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

      • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. Compare the NO levels in the this compound treated groups to the LPS-only and vehicle control groups.

Protocol 2: Transactivation Competition Assay

This protocol is a general method based on descriptions of characterizing RARα antagonists.[6]

  • Cell Line: HeLa cells (or other suitable cell line).

  • Materials:

    • HeLa cells

    • Expression vectors for RARα and RXR

    • Reporter plasmid containing a Retinoic Acid Response Element (RARE) driving a reporter gene (e.g., Luciferase or Chloramphenicol Acetyltransferase - CAT)

    • Transfection reagent

    • All-trans retinoic acid (ATRA)

    • This compound

    • Luciferase or CAT assay system

  • Procedure:

    • Transfection: Co-transfect HeLa cells in a multi-well plate with the RARα and RXR expression vectors and the RARE-reporter plasmid using a suitable transfection reagent.

    • Treatment: After 24 hours, replace the medium with fresh medium containing a submaximal concentration of ATRA (to induce reporter gene expression) and varying concentrations of this compound. Include controls for vehicle, ATRA alone, and this compound alone.

    • Incubation: Incubate the cells for another 24 hours.

    • Reporter Gene Assay:

      • Lyse the cells according to the manufacturer's protocol for the chosen reporter assay system (Luciferase or CAT).

      • Measure the reporter gene activity using a luminometer or by performing a CAT ELISA.

    • Data Analysis: Normalize the reporter activity to total protein concentration. Plot the reporter activity against the concentration of this compound to determine the IC₅₀ value for the inhibition of ATRA-induced transactivation.

Protocol 3: Analysis of Cytokine mRNA Expression by qPCR

This protocol describes how to measure changes in the expression of inflammatory genes like IL-6 and VEGF.[3][4]

  • Cell Line: Any relevant cell type, such as Retinal Pigment Epithelial (RPE) cells.

  • Materials:

    • RPE cells

    • This compound

    • Inflammatory stimulus (e.g., A2E)

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for target genes (e.g., IL-6, VEGF) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Procedure:

    • Cell Treatment: Culture and treat the cells with this compound and the inflammatory stimulus as described in Protocol 1 (steps 1-4), using appropriate incubation times for gene expression changes (typically 4-24 hours).

    • RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

    • qPCR:

      • Set up qPCR reactions using a suitable master mix, cDNA template, and primers for the target and housekeeping genes.

      • Run the qPCR reaction on a real-time PCR instrument.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the expression levels in the treated groups to the control groups.

References

Application Notes and Protocols: BMS-195614 for Studying Retinoid Effects in Developmental Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoid signaling, mediated by retinoic acid (RA) and its nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), is crucial for a multitude of processes during embryonic development.[1] Dysregulation of this pathway can lead to severe developmental defects.[2] BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a key mediator of RA signaling.[3][4] With a Ki of 2.5 nM, it acts as a neutral antagonist, effectively blocking the recruitment of coactivators to the RARα/RXR heterodimer upon agonist binding.[5][6] This property makes this compound an invaluable tool for dissecting the specific roles of RARα-mediated signaling in various developmental events, including organogenesis, limb development, and neural differentiation.[7][8] These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in developmental biology research.

Data Presentation

Quantitative data from experiments utilizing this compound should be organized to clearly demonstrate dose-dependent effects and comparisons between control and treated groups.

Table 1: Effect of this compound on All-Trans-Retinoic Acid (ATRA)-Induced Gene Expression in Embryonic Limb Bud Micromass Culture

TreatmentConcentrationTarget Gene 1 (Fold Change vs. Vehicle)Target Gene 2 (Fold Change vs. Vehicle)
Vehicle (DMSO)-1.0 ± 0.11.0 ± 0.1
ATRA100 nM15.2 ± 1.88.5 ± 0.9
ATRA + this compound100 nM + 1 µM2.1 ± 0.31.5 ± 0.2
ATRA + this compound100 nM + 5 µM1.2 ± 0.21.1 ± 0.1
This compound5 µM0.9 ± 0.11.0 ± 0.1

Table 2: Quantification of Chondrogenesis in Limb Bud Micromass Cultures Treated with this compound

TreatmentConcentrationAlcian Blue Staining (Absorbance at 620 nm)Collagen Type II Expression (Relative Fluorescence Units)
Vehicle (DMSO)-1.25 ± 0.151500 ± 120
ATRA100 nM0.21 ± 0.05350 ± 45
ATRA + this compound100 nM + 1 µM0.98 ± 0.111250 ± 100
ATRA + this compound100 nM + 5 µM1.15 ± 0.131420 ± 115

Experimental Protocols

Protocol 1: In Vitro Limb Bud Micromass Culture to Assess Chondrogenesis Inhibition

This protocol is adapted from established methods for murine limb bud micromass cultures and is designed to test the effect of this compound on chondrogenesis.[1][8]

Materials:

  • E11.5-E12.5 mouse embryos

  • This compound (stock solution in DMSO)

  • All-Trans-Retinoic Acid (ATRA) (stock solution in DMSO)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Collagenase D

  • Alcian Blue stain

  • Antibodies for immunofluorescence (e.g., anti-Collagen Type II)

Procedure:

  • Cell Isolation:

    • Euthanize pregnant mice at E11.5-E12.5 and dissect the embryos in sterile PBS.

    • Isolate the forelimbs and hindlimbs from the embryos.

    • Digest the limb buds in a solution of trypsin and collagenase D to dissociate the cells.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

    • Wash the cells with DMEM/F12 containing 10% FBS and resuspend to a final concentration of 2 x 10^7 cells/mL.

  • Micromass Culture:

    • Spot 10 µL of the cell suspension into the center of each well of a 24-well plate.

    • Incubate for 1-2 hours in a humidified incubator at 37°C and 5% CO2 to allow for cell attachment.

    • Gently add 500 µL of culture medium (DMEM/F12, 10% FBS, Penicillin-Streptomycin) to each well.

  • Treatment:

    • Prepare culture media containing the desired concentrations of this compound and/or ATRA. A typical concentration range for this compound to antagonize RA effects is 1-10 µM.

    • Replace the medium in the wells with the treatment media. Include appropriate vehicle controls (DMSO).

  • Analysis of Chondrogenesis:

    • After 3-5 days of culture, fix the micromasses with 4% paraformaldehyde.

    • Alcian Blue Staining: Stain the cultures with Alcian Blue solution to visualize cartilage nodules. Quantify by extracting the dye and measuring absorbance at 620 nm.

    • Immunofluorescence: Perform immunofluorescence staining for chondrogenic markers such as Collagen Type II to visualize and quantify chondrocyte differentiation.

Protocol 2: General Guideline for In Vivo Studies in Chick Embryos

This protocol provides a general framework for administering this compound to developing chick embryos to study its effects on embryogenesis.

Materials:

  • Fertilized chicken eggs

  • This compound (stock solution in a biocompatible solvent like DMSO)

  • Incubator

  • Windowing supplies (forceps, scissors, sealing tape)

Procedure:

  • Egg Incubation: Incubate fertilized eggs at 37.5-38°C in a humidified incubator.

  • Windowing: At the desired developmental stage (e.g., Hamburger-Hamilton stage 10 for limb development studies), create a small window in the eggshell to access the embryo.

  • Compound Administration:

    • Prepare a dilution of this compound in a carrier solution.

    • Apply a specific volume of the this compound solution directly onto the chorioallantoic membrane or inject into the amniotic cavity. The dosage will need to be optimized for the specific research question.

  • Sealing and Re-incubation: Seal the window with tape and return the egg to the incubator.

  • Analysis:

    • Harvest the embryos at subsequent developmental stages.

    • Analyze for morphological defects, changes in gene expression via in situ hybridization or qRT-PCR, and alterations in protein localization via immunohistochemistry.

Mandatory Visualization

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal RDH RA Retinoic Acid (RA) Retinal->RA RALDH CRABP CRABP RA->CRABP RAR RARα RA->RAR Corepressor Corepressors RA->Corepressor Dissociation CRABP->RA RARE RARE RAR->RARE RXR RXR RXR->RARE Gene_Activation Target Gene Transcription RARE->Gene_Activation Coactivator Coactivators Coactivator->RAR Active State Corepressor->RAR Inactive State BMS195614 This compound BMS195614->RAR Antagonizes BMS195614->Coactivator Blocks Recruitment

Caption: Retinoid signaling pathway and the antagonistic action of this compound on RARα.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experimental Execution cluster_analysis Data Analysis Design Define Developmental Process (e.g., Limb Chondrogenesis) Hypothesis Hypothesize Role of RARα Signaling Design->Hypothesis Controls Select Controls: - Vehicle (DMSO) - RA Agonist (ATRA) Hypothesis->Controls Model Choose Model System (e.g., Micromass Culture) Controls->Model Treatment Treat with this compound (Dose-Response) Model->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Phenotypic Phenotypic Analysis (e.g., Alcian Blue Staining) Incubation->Phenotypic Molecular Molecular Analysis (e.g., qRT-PCR, IF) Incubation->Molecular Quantification Quantify Results Phenotypic->Quantification Molecular->Quantification Interpretation Interpret Data and Draw Conclusions Quantification->Interpretation

Caption: A typical experimental workflow for studying retinoid effects using this compound.

References

Troubleshooting & Optimization

BMS-195614 solubility and stability in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of BMS-195614 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), with a Ki of 2.5 nM. As a neutral antagonist, it blocks the binding of retinoic acid to RARα and inhibits the subsequent transactivation of target genes.[1] This compound has been shown to modulate inflammatory and angiogenic processes by inhibiting the transactivation of NF-κB, AP-1, and PPAR.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][4] The solubility in these solvents is approximately 30 mg/mL.[3] It is sparingly soluble in aqueous buffers.[4]

Q3: How should I store this compound stock solutions?

Stock solutions of this compound should be stored at -20°C or -80°C.[5] For long-term stability, it is recommended to store the compound as a crystalline solid at -20°C, where it is stable for at least four years.[4] Once dissolved, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] A stock solution stored at -80°C is typically stable for up to 6 months, while at -20°C, it is stable for about one month.[2]

Q4: What are the known effects of this compound in cell culture experiments?

This compound has been demonstrated to reverse the differentiation induced by RARα agonists in acute promyelocytic leukemia cell lines such as NB4 and HL-60.[2] In breast cancer cell lines like T47D, it has been used to study the role of RARα in cell migration.[2][6]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in cell culture media.

  • Cause A: Low solubility in aqueous solutions. this compound is a hydrophobic compound with limited solubility in aqueous environments like cell culture media.[4]

    • Solution: To improve solubility, first dissolve this compound in 100% DMSO to make a concentrated stock solution. When preparing the working solution, dilute the stock solution directly into pre-warmed (37°C) cell culture medium with vigorous vortexing or swirling. Avoid adding the compound to cold media. The final DMSO concentration in the cell culture should be kept as low as possible, ideally below 0.5%, to minimize cytotoxicity.

  • Cause B: High final concentration of the compound. The concentration of this compound in the final culture medium may exceed its solubility limit.

    • Solution: Test a range of final concentrations to determine the highest soluble concentration under your specific experimental conditions (e.g., media type, serum percentage). A solubility of approximately 0.5 mg/mL has been reported in a 1:1 solution of DMSO:PBS (pH 7.2).[4]

  • Cause C: Interaction with media components. Certain components in the cell culture medium can contribute to the precipitation of hydrophobic compounds.

    • Solution: The presence of serum in the media can sometimes aid in the solubilization of hydrophobic drugs. If working in serum-free conditions, the risk of precipitation may be higher. It is not recommended to store the aqueous working solution for more than one day.[4]

Issue 2: Lack of expected biological effect.

  • Cause A: Degradation of the compound. Improper storage or handling of this compound can lead to its degradation.

    • Solution: Ensure that the stock solutions are stored correctly at -20°C or -80°C in aliquots to avoid multiple freeze-thaw cycles.[2] Protect the compound from light.

  • Cause B: Suboptimal concentration. The concentration of this compound used may not be sufficient to elicit a biological response in the chosen cell line.

    • Solution: Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. Effective concentrations can vary between cell types. For example, a concentration of 1 µM has been used in studies with T47D breast cancer cells.[5]

  • Cause C: Cell line specific insensitivity. The targeted signaling pathway may not be active or relevant in your particular cell line.

    • Solution: Confirm that your cell line expresses RARα and that the downstream signaling pathways (e.g., NF-κB, AP-1) are active and relevant to the biological question being investigated.

Data Summary

Table 1: Solubility of this compound

SolventSolubility
DMSO~30 mg/mL[3]
DMF~30 mg/mL[3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[4]
Cell Culture MediaSparingly soluble, dependent on media composition and serum presence.[4]

Table 2: Storage and Stability of this compound

FormStorage TemperatureStability
Crystalline Solid-20°C≥ 4 years[4]
Stock Solution in Solvent-20°C~1 month[2]
-80°C~6 months[2]
Aqueous Working Solution4°C or 37°CNot recommended for storage longer than one day.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 4.485 mg of this compound (MW: 448.5 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming up to 37°C can aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of Cells with this compound

  • Materials:

    • Cultured cells in logarithmic growth phase

    • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640 with serum)

    • This compound stock solution (e.g., 10 mM in DMSO)

  • Procedure:

    • Determine the final desired concentration of this compound for your experiment.

    • Calculate the volume of the stock solution needed. For example, to achieve a final concentration of 1 µM in 10 mL of media, add 1 µL of the 10 mM stock solution.

    • Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

    • Immediately vortex or swirl the medium vigorously to ensure rapid and uniform mixing and to prevent precipitation.

    • Remove the existing medium from your cultured cells and replace it with the medium containing this compound.

    • Include a vehicle control by adding the same volume of DMSO to the control cell culture plates. The final DMSO concentration should be consistent across all conditions and ideally not exceed 0.5%.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with your downstream analysis.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell Treatment prep_stock Prepare 10 mM Stock Solution in DMSO dilute Dilute Stock Solution into Warmed Medium prep_stock->dilute warm_media Pre-warm Cell Culture Medium (37°C) warm_media->dilute treat_cells Treat Cells with this compound-containing Medium dilute->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Perform Downstream Analysis incubate->analyze

Caption: Workflow for preparing and using this compound in cell culture.

signaling_pathway This compound Mechanism of Action BMS This compound RARa RARα BMS->RARa NFkB NF-κB BMS->NFkB Inhibits Transactivation AP1 AP-1 BMS->AP1 Inhibits Transactivation PPAR PPAR BMS->PPAR Inhibits Transactivation Transcription Target Gene Transcription RARa->Transcription Inhibits RA Retinoic Acid RA->RARa

Caption: this compound as a selective RARα antagonist.

References

Troubleshooting poor in vivo efficacy of oral BMS-195614.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering poor in vivo efficacy with orally administered BMS-195614. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vitro experiments with this compound show potent activity, but I'm not observing the expected effect in my animal models after oral administration. What are the likely causes?

A1: A discrepancy between in vitro potency and in vivo efficacy for orally dosed this compound is a known issue.[1] This is often attributed to poor oral bioavailability, which can be caused by a combination of factors including low aqueous solubility, poor intestinal permeability, high plasma protein binding, and rapid metabolism.[1]

Q2: How can I experimentally determine if poor oral bioavailability is the issue for this compound in my study?

A2: A series of in vitro and in vivo experiments can help elucidate the cause. We recommend a tiered approach:

  • Assess Physicochemical Properties: Start with basic properties like aqueous solubility.

  • In Vitro ADME Assays: Conduct assays to predict absorption and metabolism. These include:

    • Caco-2 permeability assay to assess intestinal absorption.

    • Liver microsome stability assay to evaluate hepatic metabolism.

    • Plasma protein binding assay.

  • In Vivo Pharmacokinetic (PK) Study: If the in vitro data suggests potential liabilities, a pilot PK study in your animal model is warranted to directly measure the concentration of this compound in the plasma over time after oral and intravenous (IV) administration. This will determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (Area Under the Curve), and ultimately, oral bioavailability.

Q3: What specific issues with this compound's properties might be contributing to its poor performance in vivo?

A3: Based on studies of structurally similar RARα antagonists, the primary issues are likely high plasma protein binding and rapid hepatic metabolism.[1] Although this compound is orally active, a significant portion of the absorbed compound may be bound to plasma proteins, rendering it unavailable to engage its target, RARα.[1] Additionally, it may be quickly broken down by metabolic enzymes in the liver (first-pass metabolism), reducing the amount of active compound that reaches systemic circulation.[1]

Q4: My formulation of this compound for oral gavage appears cloudy. Could this be affecting the results?

A4: Yes, a cloudy or precipitated formulation indicates poor solubility of this compound in your chosen vehicle. This will lead to inconsistent and likely incomplete absorption from the gastrointestinal tract. It is crucial to use a clear, homogenous formulation for oral dosing studies. You may need to explore different vehicle formulations to improve solubility.

Q5: Are there alternative administration routes I can try to bypass the issues with oral delivery?

A5: To confirm that the compound is active in vivo when it reaches systemic circulation, you can consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection. These routes bypass first-pass metabolism in the liver and can help determine if the lack of efficacy is due to poor oral bioavailability or other factors.

Data Summary

The following table summarizes key in vitro properties that can influence the in vivo efficacy of a compound like this compound. Data for a similar, well-characterized RARα antagonist with poor in vivo efficacy (Compound 2) is presented alongside a pan-RAR antagonist with good in vivo efficacy (Compound 1) for comparison.

ParameterCompound 1 (Good in vivo efficacy)Compound 2 (Poor in vivo efficacy, similar to this compound)This compoundSignificance
RARα Antagonist Activity Pan-antagonistSelective antagonistSelective antagonist (Ki = 2.5 nM)[2][3][4]All compounds are active at the target in vitro.
Aqueous Solubility PoorPoorExpected to be poorPoor solubility can limit dissolution and absorption.
Caco-2 Permeability ModerateModerateNot reportedModerate permeability suggests some absorption is possible.
Plasma Protein Binding (Mouse) 95.3 ± 3.1%99.2 ± 0.9%Not reportedHigh plasma protein binding reduces the free, active fraction of the drug.
Liver Microsome Stability (Mouse) More stableLess stable (faster metabolism)Not reportedRapid metabolism reduces drug exposure.
Oral Bioavailability (Mouse) Sufficient for efficacyPoorPoor[1]Low oral bioavailability is a primary reason for poor in vivo efficacy.

Data for Compounds 1 and 2 are adapted from Chung et al., ACS Med Chem Lett. 2013.[1]

Experimental Protocols

Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal barrier.[5]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[5]

  • Transport Experiment:

    • The test compound (e.g., this compound at a specified concentration) is added to the apical (donor) side of the monolayer, and fresh media is added to the basolateral (receiver) side.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, the experiment can be repeated in the reverse direction (basolateral to apical).

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.

    • A is the surface area of the insert.

    • C0 is the initial concentration in the donor compartment.

Liver Microsome Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

Methodology:

  • Preparation: Pooled liver microsomes from the species of interest (e.g., mouse, human) are thawed and diluted in a phosphate buffer.

  • Incubation:

    • This compound is added to the microsome solution at a final concentration typically around 1 µM.

    • The reaction is initiated by adding a NADPH-regenerating system.

    • The mixture is incubated at 37°C.

    • A control incubation without the NADPH-regenerating system is included to account for non-enzymatic degradation.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the fraction of a compound that is bound to plasma proteins.

Methodology:

  • Device Preparation: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Loading:

    • Plasma from the species of interest, spiked with this compound, is added to one chamber.

    • A buffer solution is added to the other chamber.

  • Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Matrix Matching: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure comparable matrix effects during analysis.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentrations in the plasma and buffer chambers at equilibrium.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor In Vivo Efficacy start Poor In Vivo Efficacy of Oral this compound check_formulation Is the dosing formulation clear and homogenous? start->check_formulation reformulate Reformulate to improve solubility check_formulation->reformulate No in_vitro_adme Conduct In Vitro ADME Assays check_formulation->in_vitro_adme Yes reformulate->check_formulation caco2 Caco-2 Permeability in_vitro_adme->caco2 microsome Liver Microsome Stability in_vitro_adme->microsome ppb Plasma Protein Binding in_vitro_adme->ppb analyze_adme Analyze ADME Data: - Low Permeability? - High Metabolism? - High Protein Binding? caco2->analyze_adme microsome->analyze_adme ppb->analyze_adme pk_study Conduct Pilot PK Study (PO vs. IV) analyze_adme->pk_study Yes (Liabilities Identified) alternative_route Consider alternative administration routes (e.g., IP, IV) to confirm in vivo target engagement. analyze_adme->alternative_route No (Good Properties) analyze_pk Analyze PK Data: - Low Oral Bioavailability? pk_study->analyze_pk conclusion Conclusion: Poor in vivo efficacy is likely due to poor pharmacokinetic properties. analyze_pk->conclusion Yes analyze_pk->alternative_route Uncertain

Caption: Troubleshooting workflow for poor in vivo efficacy.

RARa_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bms195614 This compound bms195614_cyto This compound bms195614->bms195614_cyto Cellular Uptake rar_rxr_inactive RARα / RXR bms195614_cyto->rar_rxr_inactive Binds to RARα rar_rxr_dna RARα / RXR rar_rxr_inactive->rar_rxr_dna Nuclear Translocation rare RARE rar_rxr_dna->rare Binds to gene_transcription Target Gene Transcription rare->gene_transcription Regulates co_repressors Co-repressors co_repressors->rar_rxr_dna Recruited co_activators Co-activators nfkb_ap1_ppar NF-κB, AP-1, PPAR Transactivation gene_transcription->nfkb_ap1_ppar Includes inhibition_node->co_activators Prevents Recruitment

Caption: RARα signaling pathway and this compound's antagonistic effect.

References

Technical Support Center: BMS-195614 and Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-195614. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the potential off-target effects of this compound, with a specific focus on Peroxisome Proliferator-Activated Receptors (PPAR) and Retinoid X Receptors (RXR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is characterized as a potent and selective neutral antagonist for the Retinoic Acid Receptor alpha (RARα).[1][2] It operates by competing with retinoic acid for binding to RARα, thereby inhibiting the recruitment of coactivators and subsequent target gene transcription. The binding affinity (Ki) of this compound for RARα is approximately 2.5 nM.[1][2]

Q2: Does this compound have any documented off-target effects on PPAR signaling?

Yes, there is evidence to suggest that this compound can inhibit the transactivation of Peroxisome Proliferator-Activated Receptors (PPARs).[1] While the primary target of this compound is RARα, researchers should be aware of this potential interaction, especially when interpreting data from cell-based assays where PPAR signaling pathways are active. The quantitative specifics of this inhibition, such as IC50 values for different PPAR isoforms, are not extensively detailed in the currently available literature, necessitating careful experimental validation if PPAR-related effects are suspected.

Q3: Does this compound directly interact with or affect RXR?

Current literature does not indicate a direct binding interaction or off-target effect of this compound on Retinoid X Receptors (RXRs). RXRs are common heterodimerization partners for both RARs and PPARs.[3][4][5][6][7][8] Therefore, while a direct effect on RXR is not documented, modulation of the RARα signaling pathway by this compound could indirectly influence the dynamics of RXR-containing heterodimers.

Troubleshooting Guide

This guide is intended to help researchers troubleshoot experiments where unexpected results may be attributed to the off-target effects of this compound on PPAR signaling.

Observed Issue Potential Cause Related to Off-Target Effects Recommended Troubleshooting Steps
Unexpected changes in the expression of known PPAR target genes (e.g., genes involved in lipid metabolism or adipogenesis).This compound may be inhibiting PPAR-mediated transactivation.[1]1. Perform a dose-response experiment: Test a range of this compound concentrations to see if the effect is dose-dependent. 2. Use a PPAR agonist: Co-treat cells with a known PPAR agonist to see if it can rescue the phenotype. 3. Use a structurally different RARα antagonist: Compare the results with another RARα antagonist to determine if the effect is specific to this compound. 4. Measure PPAR activity directly: Use a PPAR reporter assay to directly assess the inhibitory effect of this compound on PPAR transactivation.
Altered cellular phenotype consistent with PPAR pathway modulation (e.g., changes in adipocyte differentiation, inflammatory response).The observed phenotype could be a consequence of the off-target inhibition of PPAR by this compound.1. Knockdown of PPAR isoforms: Use siRNA or other gene-silencing techniques to confirm that the observed phenotype is indeed PPAR-dependent. 2. Consult the literature for PPAR-independent effects: Investigate if the observed phenotype could be mediated by other signaling pathways known to be affected by this compound (e.g., NF-κB, AP-1).[1]

Quantitative Data Summary

Compound Target Affinity (Ki) Reference
This compoundRARα2.5 nM[1][2]
This compoundPPARsInhibition of transactivation reported, but quantitative binding affinity is not specified.[1]

Experimental Protocols

Protocol 1: PPAR Reporter Assay to Assess Off-Target Inhibition

This protocol describes a cell-based reporter assay to quantify the potential inhibitory effect of this compound on PPAR activity.

1. Materials:

  • Mammalian cell line suitable for transfection (e.g., HEK293T, HepG2).
  • Expression plasmids for the desired PPAR isoform (PPARα, PPARγ, or PPARδ) and its heterodimeric partner RXRα.
  • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase or other reporter gene.
  • A control plasmid for normalization (e.g., expressing Renilla luciferase).
  • Transfection reagent.
  • This compound.
  • A known PPAR agonist (e.g., rosiglitazone for PPARγ, WY-14643 for PPARα).
  • Cell culture medium and reagents.
  • Luciferase assay system.

2. Procedure:

  • Seed cells in a multi-well plate and allow them to attach overnight.
  • Co-transfect the cells with the PPAR/RXR expression plasmids, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
  • After 24 hours, replace the medium with fresh medium containing a known PPAR agonist to stimulate PPAR activity.
  • Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
  • Incubate the cells for another 24 hours.
  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
  • Normalize the PPRE-luciferase activity to the control luciferase activity.
  • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Visualizations

PPAR_RXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand_PPAR PPAR Ligand (e.g., Fatty Acids) PPAR PPAR Ligand_PPAR->PPAR Binds Ligand_RXR RXR Ligand (9-cis-Retinoic Acid) RXR RXR Ligand_RXR->RXR Binds Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates Experimental_Workflow Start Start: Suspected Off-Target Effect Cell_Culture 1. Cell Culture & Transfection (PPAR/RXR plasmids, PPRE-reporter) Start->Cell_Culture Treatment 2. Treatment - PPAR Agonist - this compound (Dose Range) Cell_Culture->Treatment Incubation 3. Incubation (24h) Treatment->Incubation Assay 4. Luciferase Assay Incubation->Assay Analysis 5. Data Analysis (Normalization, IC50 Calculation) Assay->Analysis Conclusion Conclusion: Quantify Inhibitory Effect Analysis->Conclusion Troubleshooting_Logic Start Unexpected Experimental Result Is_PPAR_Target Is the affected readout a known PPAR target? Start->Is_PPAR_Target Dose_Response Perform Dose-Response with this compound Is_PPAR_Target->Dose_Response Yes Alternative_Target Consider other off-targets (NF-kB, AP-1) Is_PPAR_Target->Alternative_Target No Rescue_Experiment Attempt Rescue with PPA-R Agonist Dose_Response->Rescue_Experiment Reporter_Assay Directly test in PPAR Reporter Assay Rescue_Experiment->Reporter_Assay Conclusion_PPAR Effect is likely PPA-R-mediated Reporter_Assay->Conclusion_PPAR Conclusion_Other Effect is likely PPA-R-independent Alternative_Target->Conclusion_Other

References

Optimizing BMS-195614 concentration to avoid cytotoxicity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of BMS-195614 in in-vitro experiments, with a focus on avoiding potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), with a Ki of 2.5 nM.[1][2] It functions as a neutral antagonist, meaning it blocks the binding of agonists like all-trans retinoic acid (ATRA) to RARα, thereby inhibiting the transcription of RARα target genes.[3][4] this compound has been shown to inhibit the transactivation of NF-κB and AP-1, and downregulate the expression of IL-6 and VEGF.[1][5]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

Based on published studies, a starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended for most in-vitro applications.[1][6] For instance, a concentration of 1 µM was effective in inhibiting retinoic acid-induced cell migration, while concentrations of 10-20 µM have been used to reduce blue light-induced phototoxicity in RPE cells.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-cytotoxic concentration for your specific cell type and experimental conditions.

Q3: What is the solubility and stability of this compound?

This compound is soluble in DMSO. For stock solutions, it is recommended to store them at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] The stability of this compound in cell culture media over long incubation periods should be empirically determined for your specific experimental setup.

Q4: Are there any known off-target effects of this compound?

While this compound is a selective RARα antagonist, high concentrations may potentially lead to off-target effects. One study noted that it can inhibit PPAR transactivation.[1][5] It is always advisable to include appropriate controls in your experiments to monitor for potential off-target activities.

Troubleshooting Guide

Issue 1: I am observing significant cell death after treating my cells with this compound.

  • Possible Cause 1: Concentration is too high.

    • Solution: Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and use a cell viability assay (e.g., MTT, CellTiter-Glo®) to assess cell health. Based on the results, select a concentration for your experiments that is well below the cytotoxic range.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in all your experiments.

  • Possible Cause 3: Cell line sensitivity.

    • Solution: Different cell lines can have varying sensitivities to a compound. If your cell line is particularly sensitive, you may need to use lower concentrations of this compound and/or shorter incubation times.

Issue 2: I am not observing the expected antagonistic effect of this compound.

  • Possible Cause 1: Insufficient concentration.

    • Solution: The concentration of this compound may be too low to effectively antagonize the RARα signaling in your system. Gradually increase the concentration, while monitoring for cytotoxicity.

  • Possible Cause 2: Compound degradation.

    • Solution: Ensure that your stock solution of this compound has been stored properly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh stock solutions. The stability of the compound in your specific cell culture medium and conditions should also be considered, especially for long-term experiments.

  • Possible Cause 3: Cell-specific factors.

    • Solution: The expression level of RARα and the activity of the signaling pathway can vary between cell types. Confirm that your cell line expresses RARα and that the pathway is active under your experimental conditions.

Data Summary

ParameterValueCell TypeReference
Ki for RARα 2.5 nM-[1][2]
Effective Concentration (Inhibition of RA-induced migration) 1 µMMC3T3E1 osteoblast-like cells[1]
Effective Concentration (Reversal of anti-inflammatory effect of Vitamin A) 6 µMLPS-activated BV-2 cells[1]
Effective Concentration (Reduction of blue light-induced phototoxicity) 10-20 µMRPE cells[1]
Non-cytotoxic Concentration 10 µM (30 min pre-treatment)SIM-A9 cells[6]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay

Objective: To determine the concentration range at which this compound exhibits cytotoxicity in a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA All-trans Retinoic Acid (ATRA) RARa_RXR RARα/RXR Heterodimer ATRA->RARa_RXR Binds and Activates RARE Retinoic Acid Response Element (RARE) RARa_RXR->RARE Binds to DNA BMS195614 This compound BMS195614->RARa_RXR Binds and Inhibits Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Initiates

Caption: Mechanism of action of this compound as a RARα antagonist.

Experimental_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells 2. Treat with this compound (Dose-response) Seed_Cells->Treat_Cells Incubate 3. Incubate (24-72h) Treat_Cells->Incubate Viability_Assay 4. Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Analyze_Data 5. Analyze Data (Calculate % Viability) Viability_Assay->Analyze_Data Determine_Optimal_Conc Determine Optimal Concentration Analyze_Data->Determine_Optimal_Conc End End Determine_Optimal_Conc->End

Caption: Workflow for determining the optimal non-cytotoxic concentration of this compound.

Troubleshooting_Tree Start Observed Cell Death High_Concentration Is the concentration of this compound high? Start->High_Concentration Solvent_Control Is there a proper vehicle control? High_Concentration->Solvent_Control No Reduce_Concentration Action: Perform dose-response and lower concentration. High_Concentration->Reduce_Concentration Yes Cell_Sensitivity Is the cell line known to be sensitive? Solvent_Control->Cell_Sensitivity Yes Check_Solvent Action: Ensure solvent concentration is non-toxic (<0.5% DMSO). Solvent_Control->Check_Solvent No Optimize_Conditions Action: Use lower concentration and/or shorter incubation time. Cell_Sensitivity->Optimize_Conditions Yes

References

Technical Support Center: Investigating and Addressing Potential Resistance to BMS-195614

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter or wish to investigate potential resistance to the selective RARα antagonist, BMS-195614, in cancer cell lines. As specific instances of acquired resistance to this compound are not widely documented in publicly available literature, this guide offers a generalized framework and best practices for studying drug resistance, adapted to the mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the Retinoic Acid Receptor Alpha (RARα).[1][2] It functions by binding to RARα with high affinity (Ki = 2.5 nM), thereby blocking the binding of its natural ligand, all-trans retinoic acid (ATRA), and subsequent activation of target gene transcription.[1][3] This can inhibit signaling pathways involved in cell differentiation, proliferation, and inflammation.[1][2]

Q2: Are there known cases of cancer cell lines resistant to this compound?

Currently, there is a lack of published studies specifically detailing acquired resistance of cancer cell lines to this compound. However, drug resistance is a common phenomenon in cancer therapy, and it is plausible that resistance to this compound could be developed.

Q3: What are the potential mechanisms of resistance to a RARα antagonist like this compound?

Based on general principles of drug resistance in cancer, potential mechanisms for resistance to this compound could include:

  • Target Alteration: Mutations in the RARA gene that prevent this compound from binding to the RARα protein.

  • Target Overexpression: Increased expression of RARα, requiring higher concentrations of the drug to achieve the same level of inhibition.

  • Bypass Signaling Pathways: Activation of alternative signaling pathways that compensate for the inhibition of RARα signaling, promoting cell survival and proliferation. This could involve the upregulation of other nuclear receptors or growth factor signaling pathways.

  • Drug Efflux: Increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively remove this compound from the cell.[4][5]

  • Altered Drug Metabolism: Changes in cellular metabolism that lead to the inactivation of this compound.

Troubleshooting Guide: Investigating Suspected this compound Resistance

If you observe a decreased response to this compound in your cancer cell line experiments, the following troubleshooting guide can help you investigate and characterize the potential resistance.

Observed Issue Potential Cause Recommended Action
Decreased potency (higher IC50) of this compound in a continuously treated cell line. Development of acquired resistance.1. Confirm the IC50 shift with a dose-response curve. 2. Perform molecular and cellular analyses to investigate resistance mechanisms (see Experimental Protocols).
Heterogeneous response to this compound within a cell population. Pre-existence of a resistant sub-population.1. Isolate single-cell clones and test their individual sensitivity to this compound. 2. Analyze molecular markers of resistance in the isolated clones.
No effect of this compound on a new cancer cell line. Intrinsic resistance.1. Verify RARα expression in the cell line. 2. Investigate for pre-existing mutations in the RARA gene. 3. Assess the activity of downstream RARα signaling pathways.

Experimental Protocols

Here are detailed protocols for key experiments to investigate and characterize resistance to this compound.

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes the generation of a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[4][6]

Methodology:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Continuously monitor the cells. Initially, a significant portion of the cells may die.

  • Dose Escalation: Once the cells recover and resume proliferation, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold.[6]

  • Repeat and Expand: Repeat the process of dose escalation and recovery until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).

  • Characterize the Resistant Line: Once a resistant cell line is established, confirm the shift in IC50 compared to the parental line.

Protocol 2: Assessing Changes in RARα Expression and Gene Sequencing

Methodology:

  • Western Blot for RARα Protein Expression:

    • Lyse parental and resistant cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for RARα, followed by a secondary antibody.

    • Detect the signal and compare the protein levels of RARα between the parental and resistant cell lines, using a loading control (e.g., β-actin or GAPDH) for normalization.

  • Quantitative PCR (qPCR) for RARA mRNA Expression:

    • Isolate total RNA from parental and resistant cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qPCR using primers specific for the RARA gene and a reference gene (e.g., GAPDH).

    • Calculate the relative expression of RARA in the resistant cells compared to the parental cells.

  • Sanger Sequencing of the RARA Gene:

    • Isolate genomic DNA from both parental and resistant cell lines.

    • Amplify the coding region of the RARA gene using PCR.

    • Purify the PCR product and perform Sanger sequencing to identify any potential mutations in the resistant cell line.

Protocol 3: Investigating Bypass Signaling Pathways using a Phospho-Kinase Array

Methodology:

  • Cell Lysis: Lyse parental and resistant cells, both treated and untreated with this compound.

  • Array Incubation: Incubate the cell lysates with a phospho-kinase array membrane, which contains antibodies against various phosphorylated signaling proteins.

  • Detection: Use a detection antibody cocktail and chemiluminescent reagents to visualize the phosphorylated proteins.

  • Analysis: Quantify the signal intensity for each spot on the array and compare the phosphorylation status of key signaling molecules between parental and resistant cells to identify any upregulated bypass pathways.

Visualizations

Signaling Pathway of this compound and Potential Resistance Mechanisms

BMS195614_Pathway_Resistance cluster_Cell Cancer Cell cluster_Resistance Potential Resistance Mechanisms BMS195614 This compound RARA_RXR RARα/RXR Complex BMS195614->RARA_RXR Antagonizes ATRA ATRA ATRA->RARA_RXR Activates RARE Retinoic Acid Response Element (RARE) RARA_RXR->RARE Binds Target_Genes Target Gene Transcription RARE->Target_Genes Cell_Effects ↓ Proliferation ↑ Differentiation Target_Genes->Cell_Effects RARA_mut RARα Mutation RARA_mut->RARA_RXR Prevents this compound binding RARA_up RARα Overexpression Bypass Bypass Pathway Activation Bypass->Cell_Effects Promotes proliferation independently Efflux Drug Efflux Pump (e.g., ABC Transporter) Efflux->BMS195614 Removes from cell

Caption: Signaling pathway of this compound and potential resistance mechanisms.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow start Suspected this compound Resistance ic50 Confirm IC50 Shift (Dose-Response Curve) start->ic50 generate_resistant Generate Resistant Cell Line (Optional) ic50->generate_resistant molecular_analysis Molecular Analysis ic50->molecular_analysis generate_resistant->molecular_analysis rara_exp Analyze RARα Expression (Western Blot, qPCR) molecular_analysis->rara_exp rara_seq Sequence RARA Gene molecular_analysis->rara_seq bypass Investigate Bypass Pathways (Phospho-Kinase Array) molecular_analysis->bypass efflux Assess Drug Efflux (e.g., Rhodamine 123 Assay) molecular_analysis->efflux conclusion Identify Resistance Mechanism(s) rara_exp->conclusion rara_seq->conclusion bypass->conclusion efflux->conclusion

Caption: Workflow for investigating this compound resistance in cancer cell lines.

References

BMS-195614 experimental artifacts in high-throughput screening.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-195614 in high-throughput screening (HTS) and other experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity, selective antagonist of the Retinoic Acid Receptor alpha (RARα).[1][2][3][4][5] It functions as a neutral antagonist, meaning it blocks the binding of agonists like all-trans-retinoic acid (ATRA) to RARα, thereby inhibiting the transcription of RARα target genes.[6] It has a reported Ki of 2.5 nM for RARα.[1][2][3][4]

Q2: I am seeing unexpected results in my cell-based HTS assay. Could this compound be causing artifacts?

While specific HTS artifacts for this compound are not widely documented, unexpected results can arise from several factors. Consider the following possibilities:

  • On-Target Effects in Your Cell Line: If your cells express RARα, the observed activity could be a genuine on-target effect of this compound. It is crucial to have a comprehensive understanding of the signaling pathways active in your chosen cell model.

  • Off-Target Effects: Although selective for RARα, at higher concentrations this compound may interact with other cellular targets. It has been shown to inhibit the transactivation of NF-κB and AP-1.[1] It also displayed some inhibitory effects on PPAR and RXR transactivation in certain contexts.[7]

  • Compound Solubility: this compound is soluble in DMSO.[2][4] Ensure that the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not affect cell viability or assay performance. Compound precipitation at high concentrations can lead to false positives.

  • Assay-Specific Interference: General HTS artifacts can include interference with fluorescence or luminescence readouts, or compound aggregation. It is important to run appropriate controls to rule out these possibilities.

Q3: My dose-response curve for this compound is not behaving as expected. What could be the issue?

Anomalous dose-response curves can be due to several factors:

  • Compound Instability: Ensure proper storage of this compound at -20°C to maintain its stability.[2][4]

  • Solubility Limits: At higher concentrations, the compound may be precipitating out of solution. Visually inspect your assay plates for any signs of precipitation.

  • Complex Biological Response: The observed effect might be the net result of multiple on-target and potential off-target effects, leading to a complex, non-classical dose-response relationship.

Q4: How can I confirm that the observed activity of this compound in my assay is due to its antagonism of RARα?

To validate that the observed effect is mediated by RARα, consider the following experiments:

  • Rescue Experiments: Treat cells with a known RARα agonist, such as all-trans-retinoic acid (ATRA), in the presence and absence of this compound. If this compound is acting as an RARα antagonist, it should block the effects of the agonist.[5][8]

  • Use of Control Compounds: Include a structurally unrelated RARα antagonist in your experiments to see if it phenocopies the effects of this compound.

  • Gene Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of RARα in your cells. The effect of this compound should be diminished in these cells if it is acting on-target.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Compound Precipitation Lower the final concentration of this compound. Visually inspect plates for precipitates. Increase the DMSO concentration slightly if cell line permits, ensuring it is consistent across all wells.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes or automated dispensers.
Edge Effects Avoid using the outer wells of the microplate. Fill the outer wells with media or PBS to maintain a humid environment.
Assay Reagent Instability Prepare fresh reagents for each experiment. Ensure proper storage and handling of all assay components.
Issue 2: Apparent Activity in a Target-Independent Assay
Potential Cause Troubleshooting Step
Interference with Readout Run a counterscreen without the biological target to identify compounds that directly interfere with the detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition).
Compound Aggregation Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to disrupt aggregates.
Cytotoxicity Perform a cell viability assay (e.g., MTS, CellTiter-Glo) at the same concentrations of this compound used in the primary screen to rule out non-specific toxicity.

Quantitative Data Summary

Parameter Value Receptor/Assay Reference
Ki 2.5 nMRARα[1][2][3][4]
Antagonism IC50 500 nMRARα (Transactivation assay)[9]
Antagonism IC50 5000 nMRARβ (Transactivation assay)[9]
Antagonism IC50 10,000 nMRARγ (Transactivation assay)[9]

Experimental Protocols

Protocol 1: RARα Transactivation Competition Assay

This protocol is a general guideline for determining the antagonistic activity of this compound.

  • Cell Culture: Culture HeLa cells (or another suitable cell line) in appropriate media.[6]

  • Transfection: Co-transfect the cells with an expression vector for RARα and a reporter plasmid containing a retinoic acid response element (RARE) driving the expression of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase).[6]

  • Treatment: After 24 hours, treat the cells with a submaximal concentration of a known RARα agonist (e.g., all-trans-retinoic acid) and increasing concentrations of this compound.[6]

  • Incubation: Incubate the cells for an additional 24 hours.[6]

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Data Analysis: Plot the reporter gene activity against the concentration of this compound to determine the IC50 value.

Visualizations

BMS-195614_Mechanism_of_Action cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Inhibition ATRA ATRA (Agonist) RARa_RXR RARα / RXR Heterodimer ATRA->RARa_RXR Binds & Activates RARE RARE (DNA) RARa_RXR->RARE Binds Transcription Target Gene Transcription RARE->Transcription BMS195614 This compound BMS195614->RARa_RXR Blocks ATRA Binding

Caption: Mechanism of action of this compound as an RARα antagonist.

HTS_Troubleshooting_Workflow Start Unexpected HTS Result with this compound Check_OnTarget Is the effect plausible based on RARα antagonism? Start->Check_OnTarget Check_OffTarget Consider off-target effects (NF-κB, AP-1, PPAR, RXR) Check_OnTarget->Check_OffTarget No Validate Perform validation experiments Check_OnTarget->Validate Yes Check_Artifacts Investigate potential assay artifacts Check_OffTarget->Check_Artifacts No Check_OffTarget->Validate Potentially Check_Artifacts->Validate Conclusion Confirmed On-Target, Off-Target, or Artifact Validate->Conclusion

Caption: A logical workflow for troubleshooting unexpected HTS results.

References

Technical Support Center: Improving BMS-195614 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BMS-195614 in animal models. The information is designed to help overcome common challenges related to the delivery and efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), with a reported Ki of 2.5 nM.[1][2] It functions by antagonizing agonist-induced coactivator recruitment to the RARα receptor. This selectivity allows for the targeted investigation of RARα-mediated signaling pathways.

Q2: What are the primary solubility challenges with this compound?

This compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like DMSO and DMF (approximately 30 mg/mL).[2][3] This poor aqueous solubility is a critical factor to consider for in vivo delivery and can be a primary reason for low bioavailability.[4][5][6] For animal studies, a common practice is to first dissolve the compound in 100% DMSO and then dilute it with an aqueous buffer, such as PBS.[3]

Q3: Is this compound effective when administered orally?

While some commercial suppliers describe it as "orally active," published research has shown that this compound exhibits poor in vivo activity in mice when administered orally.[1][4][5][6] This discrepancy is largely attributed to poor oral bioavailability, which may be due to its low solubility, high plasma protein binding, or rapid hepatic metabolism.[6] Therefore, optimizing the formulation and delivery route is essential for achieving desired in vivo target engagement.

Troubleshooting Guide

Issue 1: Low or no observed in vivo efficacy despite using a published dose.

  • Question: Is my formulation appropriate for the route of administration?

    • Answer: Due to its poor aqueous solubility, this compound may precipitate out of solution when diluted in aqueous vehicles. This is especially problematic for oral gavage. Consider using a formulation with co-solvents or surfactants to improve solubility and stability.[7] Always visually inspect your final formulation for any precipitation before administration. A pilot study to test the stability of your formulation at room temperature over the duration of your experiment is recommended.

  • Question: How can I confirm the compound is reaching the target tissue?

    • Answer: A pilot pharmacokinetic (PK) study is the most direct way to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model and formulation.[8] This will provide crucial data on plasma and tissue concentrations over time. In the absence of a full PK study, a pharmacodynamic (PD) study can measure a downstream biomarker of RARα antagonism in the target tissue to confirm target engagement.[7]

Issue 2: High variability in experimental results between animals in the same group.

  • Question: Could my formulation be inconsistent?

    • Answer: Yes, if the compound is not fully dissolved or is precipitating, the actual dose administered to each animal can vary significantly. Ensure your stock solution is fully dissolved (gentle warming and sonication can help with DMSO stocks) and that your final formulation is a homogenous suspension or solution.[1][4] Prepare the formulation fresh before each use and keep it well-mixed during the dosing procedure.[3]

  • Question: Is the administration technique consistent?

    • Answer: Inconsistent administration, such as improper oral gavage technique, can lead to variability in absorption. Ensure all personnel are thoroughly trained and use consistent, precise techniques for the chosen route of administration (e.g., consistent volume, rate of injection, and anatomical location).[9]

Issue 3: Observed toxicity or adverse effects in the treatment group.

  • Question: Is the toxicity from the compound or the vehicle?

    • Answer: It is critical to include a "vehicle-only" control group in your experiment.[7] Many solvents and surfactants used to improve solubility (e.g., DMSO, Tween 80, Cremophor EL) can have their own biological effects or toxicities at certain concentrations and dosing frequencies. Any adverse effects observed in the treatment group but not in the vehicle control group are more likely attributable to this compound.

  • Question: Could the dose be too high for my specific animal model?

    • Answer: Even if you are using a dose from the literature, factors like animal strain, age, and health status can influence tolerance. If toxicity is observed, consider performing a Maximum Tolerated Dose (MTD) study to determine a safe dose range for your specific experimental conditions.[7] This involves administering escalating doses of the compound and monitoring for signs of toxicity over a set period.

Data Presentation: Solubility & Administration

Table 1: this compound Solubility Data

Solvent/VehicleApproximate SolubilitySource(s)
DMSO~30 mg/mL[2][3]
DMF~30 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2][3]
Aqueous BuffersSparingly soluble[3]

Table 2: Recommended Administration Volumes for Mice

RouteMax Volume (mL)Recommended Needle GaugeSource(s)
Oral (Gavage)~0.25 (for 25g mouse)20-22g (flexible tip)[9]
Intraperitoneal (IP)2-3 mL25-27g[9]
Intravenous (IV)0.2 mL27-30g[9]
Subcutaneous (SC)2-3 mL (divided sites)25-27g[9]

Note: Optimal gavage volume is typically 5-10 mL/kg. Always use the smallest volume possible.[10]

Experimental Protocols

Protocol 1: Preparation of a Vehicle for Oral Administration

This protocol is a starting point; optimization may be required. The goal is to create a stable suspension for consistent dosing.

  • Prepare Stock Solution: Weigh the required amount of this compound crystalline solid and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Gentle warming (37°C) and sonication can aid dissolution.[1][4]

  • Prepare Vehicle: In a separate sterile tube, prepare the vehicle. A common formulation for poorly soluble compounds is a mix of PBS, a surfactant, and a viscosity-enhancing agent. For example: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile PBS.

  • Create Final Formulation: While vortexing the vehicle from Step 2, slowly add the required volume of the this compound stock solution from Step 1 to achieve the final desired dosing concentration.

    • Important: The final concentration of DMSO should be kept as low as possible (ideally <5-10%) to minimize potential toxicity.

  • Homogenize: Keep the final formulation under continuous gentle agitation (e.g., on a stir plate) during the entire dosing procedure to ensure the suspension remains homogenous.

  • Administer: Use a calibrated oral gavage needle to administer the precise volume to each animal.

Protocol 2: Pilot Pharmacokinetic (PK) Study Design

  • Animal Groups: Acclimate animals and divide them into groups (n=3-5 per time point). Include a satellite group for observation if needed.

  • Dosing: Prepare and administer this compound using your optimized formulation and intended route of administration.

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose). If tissue distribution is of interest, euthanize animals at each time point and harvest relevant tissues.

  • Sample Processing: Process blood to plasma and store all samples at -80°C until analysis.

  • Bioanalysis: Use a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in plasma and tissue homogenates.

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life. This data will provide a definitive profile of your compound's bioavailability.

Visualizations

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (Agonist) RAR RARα RA->RAR Binds CoR Co-repressors (NCoR/SMRT) RA->CoR Dissociates CoA Co-activators (CBP/p300) RA->CoA Recruits RXR RXR RAR->RXR Heterodimerizes RARE RARE RAR->RARE Binds to DNA RXR->RARE Binds to DNA CoR->RAR Represses Transcription CoR->RXR Represses Transcription CoA->RAR Activates CoA->RXR Activates Gene Target Gene Transcription RARE->Gene Regulates BMS This compound BMS->RAR Antagonizes BMS->CoA Blocks Recruitment

Caption: Simplified signaling pathway of Retinoic Acid Receptor alpha (RARα) and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Monitoring cluster_analysis Phase 3: Analysis A 1. Dissolve this compound in 100% DMSO C 3. Create Final Formulation (Slowly add A to B while vortexing) A->C B 2. Prepare Aqueous Vehicle (e.g., PBS + Tween 80) B->C D 4. Dose Animals via Intended Route (e.g., Oral Gavage) C->D E 5. Monitor Animals for Toxicity & Clinical Signs D->E G 7. Collect Samples (Plasma and/or Tissues) E->G F 6. Include Vehicle Control Group F->E H 8. Analyze Compound Levels (PK) or Biomarkers (PD) G->H I 9. Evaluate Efficacy Endpoint H->I

Caption: Experimental workflow for the formulation and in vivo testing of this compound in animal models.

Troubleshooting_Tree start Start: Low In Vivo Efficacy q1 Is the formulation a homogenous solution/suspension? start->q1 a1_yes Check Administration Route & Technique q1->a1_yes Yes a1_no Optimize Formulation: - Use co-solvents/surfactants - Test stability q1->a1_no No q2 Is the compound bioavailable at the target site? a1_yes->q2 a1_no->q1 Re-test a2_no Conduct Pilot PK Study: - Measure plasma/tissue levels - Consider alternative delivery route q2->a2_no Unknown/No q3 Is there target engagement? q2->q3 Yes a2_yes Re-evaluate hypothesis: - Is the target relevant in vivo? - Is the dose sufficient for efficacy? q3->a2_yes Yes a3_no Increase Dose or Improve Bioavailability q3->a3_no No

Caption: Troubleshooting decision tree for addressing poor in vivo efficacy of this compound.

References

Avoiding BMS-195614 degradation during storage and handling.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-195614. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding degradation of this compound during storage and handling, ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting advice for issues related to the stability and handling of this compound.

Q1: My experimental results with this compound are inconsistent. Could degradation of the compound be a factor?

A1: Yes, inconsistent results can be a sign of compound degradation. This compound, like many retinoid-related molecules, is susceptible to degradation from improper storage and handling. Factors that can contribute to degradation include exposure to light, elevated temperatures, and multiple freeze-thaw cycles of stock solutions.[1][2] To ensure reproducible results, it is crucial to adhere to the recommended storage and handling procedures outlined in this guide.

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathway studies for this compound are not extensively published, based on its chemical structure containing an amide linkage, a potential degradation pathway is hydrolysis.[3][4][5][6] This would result in the cleavage of the amide bond to form 4-aminobenzoic acid and the corresponding naphthalene carboxylic acid derivative. Additionally, as a retinoid-like compound, this compound may be susceptible to photodegradation and oxidation.[1][2][7]

Potential Degradation of this compound

Potential Degradation Pathways of this compound BMS195614 This compound Hydrolysis Hydrolysis (e.g., presence of water, acidic/basic conditions) BMS195614->Hydrolysis Photodegradation Photodegradation (exposure to UV or visible light) BMS195614->Photodegradation Oxidation Oxidation (exposure to air/oxygen) BMS195614->Oxidation DegradationProducts Degradation Products (e.g., 4-aminobenzoic acid and naphthalene derivative) Hydrolysis->DegradationProducts Photodegradation->DegradationProducts Oxidation->DegradationProducts Workflow for this compound Stock Solution Preparation Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add DMSO to Desired Concentration Weigh->Add_DMSO Dissolve Vortex/Warm/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Light-Protecting Tubes Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store End End Store->End RARα Signaling and this compound Inhibition cluster_0 Cytoplasm cluster_1 Nucleus ATRA_cyto ATRA RAR_RXR RARα/RXR Heterodimer ATRA_cyto->RAR_RXR Agonist Binding BMS195614_cyto This compound BMS195614_cyto->RAR_RXR Antagonist Binding (blocks agonist) RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to CoRepressors Co-repressors RAR_RXR->CoRepressors Recruitment (in absence of agonist) CoActivators Co-activators RAR_RXR->CoActivators Recruitment Transcription_Inhibited Gene Transcription Inhibited RAR_RXR->Transcription_Inhibited Prevents Co-activator Recruitment RARE->Transcription_Inhibited Transcription_Activated Gene Transcription Activated RARE->Transcription_Activated CoRepressors->Transcription_Inhibited CoActivators->Transcription_Activated

References

Best practices for designing experiments with BMS-195614.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-195614.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective neutral antagonist of the Retinoic Acid Receptor alpha (RARα), with a Ki of 2.5 nM.[1][2][3][4][5][6] It functions by antagonizing the recruitment of coactivators induced by RARα agonists.[2][3][4][6] It has been shown to moderately decrease the binding of Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) to RARα but does not significantly affect the binding of the Nuclear Receptor Corepressor (NCoR).[2][3][4][6]

Q2: What are the key downstream effects of this compound in vitro?

This compound has been demonstrated to:

  • Inhibit the transactivation of NF-κB, AP-1, and PPAR.[1][4]

  • Downregulate the expression of IL-6 and VEGF.[1][4]

  • Restore the expression of Bcl2.[1][4]

  • Inhibit cell migration.[1][4]

  • Reverse the effects of RARα agonists on the differentiation of cell lines such as NB4 and HL60.[7]

Q3: What is the recommended solvent for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations up to 30 mg/mL.[1][4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.

Q4: How should this compound be stored?

For long-term stability, this compound powder should be stored at -20°C, where it is stable for at least four years.[4][5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is advisable to prepare fresh aqueous solutions for daily use.[2]

Troubleshooting Guide

Problem 1: Low or no activity of this compound in my in vitro experiment.

  • Possible Cause 1: Improper dissolution or precipitation in media.

    • Solution: this compound has poor aqueous solubility. Ensure the final concentration of DMSO in your cell culture media is low (typically <0.1%) to avoid solvent-induced cytotoxicity and compound precipitation. When diluting the DMSO stock solution into your aqueous experimental buffer or media, do so dropwise while vortexing to facilitate dissolution. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[5]

  • Possible Cause 2: Inappropriate concentration range.

    • Solution: The effective concentration of this compound can vary between cell lines and experimental conditions. Based on published studies, effective concentrations typically range from 1 µM to 20 µM.[1][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

  • Possible Cause 3: Insufficient incubation time.

    • Solution: The time required for this compound to exert its effects can vary. Published protocols report incubation times ranging from 30 minutes to 72 hours.[1][7] Consider a time-course experiment to identify the optimal treatment duration.

Problem 2: Inconsistent results between experiments.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Ensure proper storage of the compound and its stock solutions as recommended (see FAQ 4). Avoid repeated freeze-thaw cycles of the stock solution. It is best practice to aliquot the stock solution into single-use vials.

  • Possible Cause 2: Variability in cell culture conditions.

    • Solution: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Changes in these parameters can alter cellular responses to treatment.

Problem 3: Poor in vivo efficacy with oral administration.

  • Possible Cause: Low oral bioavailability.

    • Solution: this compound has been reported to have poor in vivo activity when administered orally in mice.[7][8] This is likely due to high plasma protein binding and rapid hepatic metabolism.[3] For in vivo studies, consider alternative routes of administration, such as intraperitoneal injection, which may bypass the first-pass effect in the liver.[8] However, it is important to note that suitability for intraperitoneal injection does not guarantee efficacy and should be determined experimentally.[8]

Quantitative Data Summary

ParameterValueReference
Ki for RARα 2.5 nM[1][2][3][4][6]
Solubility in DMSO up to 30 mg/mL (66.89 mM)[1][4]
Solubility in DMF ~30 mg/mL[4]
Storage (Powder) -20°C (≥ 4 years)[4][5]
Storage (DMSO Stock) -80°C (6 months); -20°C (1 month)[1][4]

Experimental Protocols

In Vitro Cell-Based Assay to Measure RARα Antagonism

This protocol is a general guideline for a reporter assay to quantify the antagonist activity of this compound against a RARα agonist like all-trans retinoic acid (ATRA).

  • Cell Culture: Culture a suitable cell line (e.g., HeLa) in appropriate media.

  • Transfection: Co-transfect the cells with a RARα expression vector and a reporter vector containing a retinoic acid response element (RARE) driving the expression of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase). A constitutively expressed vector (e.g., β-galactosidase) should also be co-transfected to normalize for transfection efficiency.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • 24 hours post-transfection, treat the cells with a submaximal concentration of ATRA in the presence of increasing concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for 24 hours.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions. Normalize the reporter activity to the activity of the internal control.

  • Data Analysis: Plot the normalized reporter activity against the concentration of this compound to determine its IC50 value.

Visualizations

BMS195614_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA RARα Agonist (e.g., ATRA) RARa_RXR RARα/RXR ATRA->RARa_RXR Binds RARa_RXR_DNA RARα/RXR (on RARE) RARa_RXR->RARa_RXR_DNA Translocates to Nucleus BMS195614 This compound BMS195614->RARa_RXR_DNA Antagonizes Coactivator Recruitment Coactivators Coactivators RARa_RXR_DNA->Coactivators Recruits Transcription_Activation Target Gene Transcription Coactivators->Transcription_Activation Promotes Downstream_Effects Downregulation of IL-6, VEGF Transcription_Activation->Downstream_Effects

Caption: Mechanism of this compound as a RARα antagonist.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock in DMSO Dilute_Drug Dilute Stock in Media Prepare_Stock->Dilute_Drug Cell_Culture Culture Cells Add_to_Cells Treat Cells Cell_Culture->Add_to_Cells Dilute_Drug->Add_to_Cells Incubate Incubate (Time-course) Add_to_Cells->Incubate Assay Perform Assay (e.g., Reporter, WB, etc.) Incubate->Assay Analyze_Data Analyze Data Assay->Analyze_Data troubleshooting_logic Start No/Low In Vivo Activity (Oral Gavage) Check_Bioavailability Known Issue: Poor Oral Bioavailability Start->Check_Bioavailability Reason Reasons: - High Plasma Protein Binding - Rapid Hepatic Metabolism Check_Bioavailability->Reason Solution Potential Solution: Consider Alternative Routes (e.g., Intraperitoneal Injection) Reason->Solution

References

Validation & Comparative

A Comparative Guide to RARα Antagonists: BMS-195614 vs. BMS-189532

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent retinoic acid receptor alpha (RARα) antagonists: BMS-195614 and BMS-189532. The information presented is curated to assist researchers in selecting the appropriate antagonist for their specific experimental needs, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Introduction to RARα Antagonism

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene transcription in response to retinoic acid.[1][2] There are three main subtypes of RARs: alpha (α), beta (β), and gamma (γ).[1][2] RARα is particularly involved in processes such as cell differentiation, proliferation, and apoptosis.[3] RARα antagonists are molecules that bind to RARα and prevent its activation by endogenous ligands like all-trans retinoic acid (ATRA). This blockade of RARα signaling makes them valuable tools for studying the physiological roles of this receptor and for developing potential therapeutics for various diseases, including cancer and reproductive disorders.[4][5]

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for this compound and BMS-189532, providing a direct comparison of their binding affinities and antagonist potencies.

ParameterThis compoundBMS-189532
Binding Affinity (Ki) for RARα 2.5 nM[6][7][8]27 nM
Binding Affinity (Ki) for RARβ Not consistently reported1000 nM
Binding Affinity (Ki) for RARγ Not consistently reported3100 nM
Antagonist Potency (IC50) for RARα ~400 nM29 nM
Antagonist Potency (IC50) for RARβ ~4000 nM>10,000 nM
Antagonist Potency (IC50) for RARγ >10,000 nM>10,000 nM

Note on Data Discrepancies: It is important to note that the reported in vitro potency for BMS-189532 has shown some variability in the literature, with one study reporting a weaker IC50 of approximately 1 µM for RARα.[9]

Mechanism of Action: RARα Signaling Pathway

RARα antagonists exert their effects by competitively inhibiting the binding of retinoic acid to the RARα receptor. In its inactive state, the RARα/RXR heterodimer is bound to retinoic acid response elements (RAREs) on the DNA and is associated with corepressor proteins, which inhibit gene transcription. Upon binding of an agonist like ATRA, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, thereby initiating gene transcription. Neutral antagonists like this compound bind to the receptor without inducing this conformational change, thus preventing the recruitment of coactivators and blocking the transcriptional activation.[6]

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA All-trans Retinoic Acid (ATRA) RAR_RXR RARα/RXR ATRA->RAR_RXR binds and activates Antagonist RARα Antagonist (e.g., this compound, BMS-189532) Antagonist->RAR_RXR binds and blocks CoRepressor Corepressor Complex RAR_RXR->CoRepressor recruits (inactive state) CoActivator Coactivator Complex RAR_RXR->CoActivator recruits (active state) RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE binds to NoTranscription Transcription Blocked RAR_RXR->NoTranscription CoRepressor->RARE inhibits transcription CoActivator->RARE initiates transcription TargetGene Target Gene Transcription RARE->TargetGene

Mechanism of RARα Antagonist Action

Experimental Protocols

Detailed below are representative protocols for the key assays used to characterize and compare RARα antagonists.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the RARα receptor.

Objective: To measure the ability of a test compound (e.g., this compound or BMS-189532) to compete with a radiolabeled ligand for binding to the RARα protein.

Materials:

  • Purified recombinant human RARα protein

  • Radiolabeled all-trans retinoic acid (e.g., [³H]-ATRA)

  • Test compounds (this compound, BMS-189532) at various concentrations

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • A constant concentration of purified RARα protein is incubated with a fixed concentration of [³H]-ATRA.

  • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The protein-bound radioligand is separated from the unbound radioligand by rapid filtration through a 96-well filter plate.

  • The amount of radioactivity trapped on the filter, which corresponds to the amount of [³H]-ATRA bound to the receptor, is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

RARα Transactivation Assay

This cell-based assay is used to determine the functional antagonist activity (IC50) of a compound.

Objective: To measure the ability of a test compound to inhibit the ATRA-induced transcriptional activation of a reporter gene under the control of a RARE.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, HeLa)

  • An expression vector for human RARα

  • A reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase or β-galactosidase)

  • A transfection reagent

  • All-trans retinoic acid (ATRA)

  • Test compounds (this compound, BMS-189532) at various concentrations

  • Cell culture medium and reagents

  • Luminometer or spectrophotometer

Procedure:

  • Cells are co-transfected with the RARα expression vector and the RARE-reporter plasmid.

  • After transfection, the cells are treated with a constant, activating concentration of ATRA in the presence of increasing concentrations of the test antagonist.

  • The cells are incubated for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.

  • The cells are then lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • The concentration of the antagonist that causes a 50% reduction in the ATRA-induced reporter gene activity (IC50) is determined.

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_transactivation Transactivation Assay B1 Incubate RARα protein with [³H]-ATRA and test compound B2 Separate bound from unbound radioligand B1->B2 B3 Measure radioactivity B2->B3 B4 Calculate IC50 and Ki B3->B4 Result1 Binding Affinity (Ki) B4->Result1 T1 Co-transfect cells with RARα and RARE-reporter plasmids T2 Treat cells with ATRA and increasing concentrations of antagonist T1->T2 T3 Measure reporter gene activity T2->T3 T4 Determine functional IC50 T3->T4 Result2 Functional Potency (IC50) T4->Result2

Workflow for RARα Antagonist Characterization

In Vivo Activity and Considerations

While both this compound and BMS-189532 have demonstrated in vitro activity as RARα antagonists, their in vivo performance has been noted to be poor when administered orally in some studies.[5][10] This has been attributed to factors such as low oral bioavailability.[10] Researchers planning in vivo experiments should consider these limitations and may need to explore alternative administration routes or newer generation RARα antagonists with improved pharmacokinetic profiles. For instance, both compounds showed minimal to no inhibition of spermatogenesis in mice when given orally.[5]

Conclusion

Both this compound and BMS-189532 are valuable research tools for investigating RARα signaling. This compound exhibits a higher binding affinity for RARα based on its lower Ki value. However, BMS-189532 has also been shown to be a potent RARα antagonist in functional assays. The choice between these two compounds will depend on the specific requirements of the experiment, including the desired potency, the need for selectivity against other RAR subtypes, and the experimental model being used. It is crucial for researchers to consider the available data and the potential for in vivo limitations when designing their studies.

References

Comparative Analysis: BMS-195614 vs. Pan-RAR Antagonists in Retinoid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RAR Antagonist Performance with Supporting Experimental Data

Retinoic acid receptors (RARs), members of the nuclear receptor superfamily, are critical mediators of retinoic acid (RA) signaling, playing pivotal roles in cellular differentiation, proliferation, and apoptosis. The development of synthetic antagonists for these receptors has provided powerful tools for dissecting RAR signaling pathways and has opened avenues for therapeutic intervention in various diseases, including cancer and dermatological disorders. This guide provides a comparative analysis of the RARα-selective antagonist BMS-195614 and a class of compounds known as pan-RAR antagonists, which non-selectively inhibit all three RAR isotypes (α, β, and γ).

Performance Characteristics at a Glance

To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and representative pan-RAR antagonists. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental conditions should be considered when interpreting these values.

Table 1: Binding Affinity of RAR Antagonists

CompoundTypeTarget(s)K_i_ (nM)K_d_ (nM)
This compound RARα-Selective AntagonistRARα2.5[1]-
AGN194310 Pan-RAR AntagonistRARα, RARβ, RARγ-3 (RARα), 2 (RARβ), 5 (RARγ)[2]
BMS-189453 Pan-RAR AntagonistRARα, RARβ, RARγ--

Table 2: Functional Potency of RAR Antagonists in Transactivation Assays

CompoundTypeIC_50_ (nM)
This compound RARα-Selective Antagonist~500 (RARα), ~5000 (RARβ), ~10000 (RARγ)[3]
AGN194310 Pan-RAR Antagonist16-34 (in various prostate cancer cell lines)[2]
BMS-189453 Pan-RAR Antagonist~200 (RARα, RARβ, RARγ)[3]

Table 3: Pharmacokinetic Properties of RAR Antagonists

CompoundTypeOral BioavailabilityKey Observations
This compound RARα-Selective AntagonistPoor in mice[4][5]Displayed poor in vivo activity when administered orally in mice[4][5].
BMS-189453 Pan-RAR AntagonistGood (82-98% in rats and monkeys)[6][7]Exhibits a relatively short half-life[6].
AGN194310 Pan-RAR AntagonistOrally activeShown to be effective in vivo in mice[8].

Mechanism of Action and Signaling Pathways

This compound is a neutral RARα-selective antagonist, meaning it blocks the binding of agonists to RARα without affecting the basal transcriptional activity of the receptor. It antagonizes agonist-induced coactivator recruitment and has been shown to moderately decrease the binding of the corepressor SMRT to RAR. In contrast, pan-RAR antagonists like AGN194310 and BMS-189453 block the activity of all three RAR isotypes. Some pan-RAR antagonists, such as AGN193109, can act as inverse agonists, promoting the recruitment of corepressors and actively repressing gene transcription.

The canonical RAR signaling pathway involves the binding of retinoic acid to an RAR/RXR heterodimer, which then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivators and initiation of transcription. Antagonists disrupt this process by preventing the conformational changes required for coactivator binding.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State RA Retinoic Acid (Agonist) RAR_RXR_RA RAR/RXR Heterodimer + RA RA->RAR_RXR_RA Enters Nucleus & Binds RAR_RXR_CoR RAR/RXR Heterodimer + Corepressors RARE RARE RAR_RXR_CoR->RARE Binding Gene_Repression Gene Repression RARE->Gene_Repression RAR_RXR_RA->RARE Binding CoA Coactivators RAR_RXR_RA->CoA Recruitment Gene_Activation Gene Activation CoA->Gene_Activation Antagonist RAR Antagonist (e.g., this compound, Pan-RAR Antagonists) Antagonist->RAR_RXR_RA Blocks Binding & Activation

Figure 1. Simplified RAR signaling pathway and the mechanism of antagonist action.

Comparative Cellular Effects

The differential selectivity of this compound and pan-RAR antagonists leads to distinct cellular outcomes.

  • This compound (RARα-Selective): Due to its specificity for RARα, this compound is a valuable tool for isolating the functions of this particular isotype. For example, it has been used to demonstrate the role of RARα in HL-60 cell differentiation.[9] It has also been shown to downregulate the expression of IL-6 and VEGF and inhibit the transactivation of NF-κB and AP-1.[1]

  • Pan-RAR Antagonists (e.g., AGN194310, BMS-189453): These compounds provide a means to inhibit the entire RAR signaling axis. They have been shown to be potent inhibitors of cell growth and inducers of apoptosis in various cancer cell lines, particularly prostate cancer.[10] For instance, AGN194310 treatment leads to an increase in granulocyte numbers in vivo.[8] Pan-RAR antagonists can also impact the expression of a broad range of genes regulated by any of the three RAR isotypes. For example, AGN194310 has been shown to affect the expression of genes involved in decidualization.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of RAR antagonists.

Experimental Workflow for RAR Antagonist Characterization

Experimental_Workflow Start Start: Characterization of RAR Antagonist Binding_Assay Competitive Binding Assay (Determine Ki/Kd) Start->Binding_Assay Transactivation_Assay Reporter Gene Assay (Determine IC50) Start->Transactivation_Assay Cell_Viability_Assay Cell Viability/Toxicity Assay Binding_Assay->Cell_Viability_Assay Transactivation_Assay->Cell_Viability_Assay Gene_Expression_Analysis Gene Expression Analysis (qPCR/Microarray) Cell_Viability_Assay->Gene_Expression_Analysis In_Vivo_Studies In Vivo Efficacy & Pharmacokinetic Studies Gene_Expression_Analysis->In_Vivo_Studies End End: Comprehensive Profile of Antagonist In_Vivo_Studies->End

Figure 2. A typical experimental workflow for characterizing RAR antagonists.
Detailed Protocol: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for RARs by measuring its ability to compete with a radiolabeled ligand.

  • Preparation of Reagents:

    • Prepare a binding buffer (e.g., Tris-HCl buffer, pH 7.4).

    • Prepare a solution of recombinant human RARα, RARβ, or RARγ.

    • Prepare a stock solution of a high-affinity radioligand (e.g., [³H]9-cis-Retinoic Acid).

    • Prepare serial dilutions of the unlabeled test compound (e.g., this compound or a pan-RAR antagonist) and a known unlabeled competitor for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add the binding buffer to each well.

    • Add the radioligand to all wells at a concentration at or below its K_d_ value.

    • Add serial dilutions of the test compound to the experimental wells.

    • Add a high concentration of the unlabeled competitor to the non-specific binding control wells.

    • Add buffer only to the total binding control wells.

    • Initiate the binding reaction by adding the RAR protein to each well.

  • Incubation:

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly separate the bound from free radioligand using a method such as filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC_50_ value from the resulting competition curve.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Detailed Protocol: Reporter Gene Transactivation Assay

This assay measures the functional activity of an antagonist by quantifying its ability to inhibit agonist-induced transcription of a reporter gene.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate growth medium.

    • Co-transfect the cells with an expression vector for the desired RAR isotype (α, β, or γ) and a reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase or β-galactosidase). A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

  • Compound Treatment:

    • After transfection (e.g., 24 hours), plate the cells into a 96-well plate.

    • Prepare serial dilutions of the antagonist.

    • Pre-incubate the cells with the antagonist dilutions for a short period (e.g., 1 hour).

    • Add a constant concentration of an RAR agonist (e.g., all-trans retinoic acid, ATRA) to all wells except the vehicle control.

  • Incubation:

    • Incubate the cells for an appropriate time to allow for reporter gene expression (e.g., 16-24 hours).

  • Cell Lysis and Reporter Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the activity of the primary reporter (e.g., luciferase) and the normalization reporter (e.g., Renilla luciferase) using a luminometer.

  • Data Analysis:

    • Normalize the primary reporter activity to the control reporter activity for each well.

    • Plot the normalized reporter activity against the log concentration of the antagonist.

    • Determine the IC_50_ value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter activity.

Conclusion

The choice between an RARα-selective antagonist like this compound and a pan-RAR antagonist depends on the specific research question or therapeutic goal. This compound offers high selectivity for dissecting the specific roles of RARα in various biological processes. However, its poor oral bioavailability may limit its in vivo applications. Pan-RAR antagonists, while lacking isotype specificity, provide a robust method for inhibiting the entire RAR signaling pathway and have demonstrated significant in vivo efficacy and potent anti-proliferative and pro-apoptotic effects in preclinical models. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the selection and application of these valuable pharmacological tools.

References

Validating the selectivity of BMS-195614 for RARalpha over RARbeta and RARgamma.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BMS-195614's selectivity for the Retinoic Acid Receptor alpha (RARα) over its beta (RARβ) and gamma (RARγ) isoforms. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Selectivity

This compound is a potent and selective antagonist of RARα. Its selectivity is demonstrated by its significantly lower inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) for RARα compared to RARβ and RARγ. The following table summarizes the available quantitative data.

ParameterRARαRARβRARγ
Ki (nM) 2.5[1]No specific value foundNo specific value found
IC50 (nM) in Transactivation Assay 500[2]5000[2]10000[2]

Note: The Ki value represents the binding affinity of the antagonist to the receptor, while the IC50 in a transactivation assay measures the functional inhibition of the receptor's activity in a cellular context.

Experimental Protocols

The selectivity of this compound is primarily determined through competitive binding assays and functional reporter gene assays. Below is a detailed methodology for a representative transactivation competition assay used to validate RAR antagonist selectivity.

Protocol: RAR Transactivation Competition Assay

This assay measures the ability of a test compound (e.g., this compound) to inhibit the transcriptional activation induced by a known RAR agonist, such as all-trans retinoic acid (ATRA).

1. Cell Culture and Transfection:

  • HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
  • Cells are seeded in 24-well plates and grown to 50-80% confluency.
  • Transient transfection is performed using a lipid-based transfection reagent. Each well is co-transfected with:
  • An expression vector for the specific human RAR isoform (RARα, RARβ, or RARγ).
  • A reporter plasmid containing a retinoic acid response element (RARE) upstream of a luciferase or chloramphenicol acetyltransferase (CAT) reporter gene.
  • A control plasmid, such as one expressing β-galactosidase, to normalize for transfection efficiency.

2. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with fresh medium containing:
  • A constant concentration of a RAR agonist (e.g., 10 nM ATRA).
  • Varying concentrations of the antagonist (this compound).

3. Reporter Gene Assay:

  • After a 24-hour incubation period, cells are lysed.
  • The activity of the reporter enzyme (luciferase or CAT) is measured using a luminometer or by enzymatic assay, respectively.
  • The activity of the normalization enzyme (β-galactosidase) is also measured.

4. Data Analysis:

  • The reporter gene activity for each antagonist concentration is normalized to the β-galactosidase activity.
  • The normalized data is then plotted against the antagonist concentration to generate a dose-response curve.
  • The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced reporter activity, is calculated from this curve.

Mandatory Visualizations

Retinoic Acid Receptor (RAR) Signaling Pathway

The diagram below illustrates the canonical signaling pathway of retinoic acid receptors.

RAR_Signaling_Pathway Retinoic Acid Receptor (RAR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol CRBP Cellular Retinol Binding Protein Retinol->CRBP Binds RAL Retinaldehyde CRBP->RAL Oxidation RA Retinoic Acid RAL->RA Oxidation CRABP Cellular Retinoic Acid Binding Protein RA->CRABP Binds RA_n Retinoic Acid CRABP->RA_n Transport RAR RAR (α, β, or γ) RXR RXR RAR->RXR Heterodimerizes CoA Co-activators RAR->CoA Recruits (upon ligand binding) RARE Retinoic Acid Response Element RAR->RARE Binds RXR->RARE Binds RA_n->RAR Binds CoR Co-repressors Gene_Transcription Target Gene Transcription CoR->Gene_Transcription Represses CoA->Gene_Transcription Initiates RARE->CoR Recruits (in absence of ligand) This compound This compound This compound->RAR Antagonizes (selectively at RARα) Experimental_Workflow Workflow for Determining RAR Antagonist Selectivity cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Data Acquisition cluster_analysis Data Analysis Cell_Culture Culture HeLa Cells Transfection Co-transfect with: - RARα, RARβ, or RARγ plasmid - RARE-luciferase plasmid - Normalization plasmid Cell_Culture->Transfection Add_Agonist Add constant concentration of RAR agonist (ATRA) Transfection->Add_Agonist Add_Antagonist Add varying concentrations of this compound Add_Agonist->Add_Antagonist Incubation Incubate for 24 hours Add_Antagonist->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Measure_Luciferase Measure Luciferase activity Cell_Lysis->Measure_Luciferase Measure_Normalization Measure normalization (e.g., β-galactosidase) activity Cell_Lysis->Measure_Normalization Normalization Normalize Luciferase data Measure_Luciferase->Normalization Measure_Normalization->Normalization Plotting Plot dose-response curve Normalization->Plotting Calculation Calculate IC50 values for RARα, RARβ, and RARγ Plotting->Calculation

References

A Comparative Analysis of BMS-195614: In Vitro Efficacy vs. In Vivo Limitations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a key regulator of cellular differentiation, proliferation, and apoptosis. While its in vitro activity is well-documented, its translation to in vivo models has presented significant challenges. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound, supported by experimental data and detailed protocols to inform future research and development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various experimental settings.

In Vitro Activity of this compound
ParameterValueCell Line / SystemDescription
Binding Affinity (Ki) 2.5 nMNot specifiedDemonstrates high-affinity binding to RARα.[1][2][3]
Functional Antagonism -HeLa cellsInhibited all-trans-retinoic acid (ATRA)-induced reporter gene expression.[4][5]
Co-regulator Interaction -Not specifiedAntagonizes agonist-induced coactivator recruitment and moderately decreases SMRT binding to RARα.[2][3]
Cell Differentiation -NB4 and HL60 cellsReversed the differentiation-inducing effects of RARα agonists.[4]
Anti-adipogenic Effect -Bovine stromal-vascular cellsDiminished the anti-adipogenic effect of ATRA.[4]
Photoprotection 10-20 µMRetinal Pigment Epithelial (RPE) cellsReduced blue light-induced phototoxicity in the presence of A2E.[1][6]
Anti-inflammatory Effect 6 µMBV-2 microglial cellsReversed the anti-inflammatory effect of Vitamin A and retinoic acid on IL-6 release.[1]
Cell Migration 1 µMMC3T3-E1 osteoblast-like cellsInhibited retinoic acid-induced cell migration.[1]
In Vivo Activity of this compound
SpeciesDosing RegimenRoute of AdministrationObserved Effect
Mice (CD1) 2 and 10 mg/kg/day for 7 daysOralMinimal or no inhibition of spermatogenesis.[1][5]
Rats (Wistar) 75 mg/kg/dayOralRequired to observe effects on spermatogenesis.[5]

The significant discrepancy between the potent in vitro activity and the poor in vivo efficacy when administered orally is attributed to unfavorable pharmacokinetic properties, including high plasma protein binding, rapid hepatic metabolism, and moderate permeability.[5]

Key Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

RARa_Signaling_Pathway cluster_nucleus Nucleus RARa_RXR RARα / RXR Heterodimer RARE Retinoic Acid Response Element (RARE) RARa_RXR->RARE Binds to CoR Co-repressors (e.g., NCoR, SMRT) RARa_RXR->CoR Recruits in absence of agonist CoA Co-activators RARa_RXR->CoA Recruits upon RA binding Target_Genes Target Gene Transcription CoR->Target_Genes Represses CoA->Target_Genes Activates RA Retinoic Acid (RA) (Agonist) RA->RARa_RXR Activates BMS195614 This compound (Antagonist) BMS195614->RARa_RXR Blocks Binding Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HeLa, RPE, NB4) Treatment Treatment with this compound +/- RARα Agonist (e.g., ATRA) Cell_Culture->Treatment Reporter_Assay Reporter Gene Assay (e.g., RARE-luciferase) Treatment->Reporter_Assay Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Treatment->Gene_Expression Functional_Assay Functional Assays (Differentiation, Migration, Viability) Treatment->Functional_Assay end End Functional_Assay->end Animal_Model Animal Model (e.g., CD1 Mice) Dosing Oral Administration of this compound Animal_Model->Dosing Tissue_Collection Tissue Collection (e.g., Testes) Dosing->Tissue_Collection PK_Analysis Pharmacokinetic Analysis (Plasma concentration) Dosing->PK_Analysis Histological_Analysis Histological Analysis Tissue_Collection->Histological_Analysis Histological_Analysis->end PK_Analysis->end start Start start->Cell_Culture start->Animal_Model

References

A Comparative Analysis of BMS-195614 and Genetic Knockdown of RARα in Modulating Retinoic Acid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of the selective RARα antagonist, BMS-195614, with the genetic knockdown of the retinoic acid receptor alpha (RARα). The following sections present a detailed comparison of their mechanisms, biological effects, and experimental considerations, supported by quantitative data and detailed protocols.

Introduction: Targeting the RARα Signaling Pathway

Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in cell differentiation, proliferation, and apoptosis by binding to retinoic acid receptors (RARs), which are ligand-activated transcription factors.[1][2] The RAR family consists of three isotypes: RARα, RARβ, and RARγ. RARα, in particular, is a key mediator of RA signaling and has been implicated in various physiological and pathological processes, making it an attractive target for therapeutic intervention.

Two primary strategies for interrogating the function of RARα are through pharmacological inhibition with selective antagonists like this compound and genetic silencing using techniques such as RNA interference (RNAi) or gene knockout. This guide will objectively compare these two approaches, highlighting their respective strengths and limitations.

Mechanism of Action

This compound is a synthetic, high-affinity, selective antagonist of RARα.[3] It functions by competitively binding to the ligand-binding pocket of RARα, thereby preventing the recruitment of coactivators necessary for gene transcription. This leads to the inhibition of RA-induced gene expression.

Genetic knockdown of RARα , on the other hand, involves the reduction or complete elimination of RARα protein expression. This is typically achieved through the introduction of short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) that target the RARα mRNA for degradation, or through gene editing technologies like CRISPR/Cas9 to create knockout models.

Comparative Data Presentation

The following tables summarize the quantitative data comparing the effects of this compound and RARα genetic knockdown on various biological parameters.

Table 1: In Vitro Comparison of this compound and RARα Knockdown

ParameterThis compoundRARα Knockdown (siRNA/shRNA)Key Findings & References
RARα Expression No direct effect on protein levelSignificant reduction in mRNA and protein levelsGenetic knockdown directly reduces the target protein, while this compound acts as a functional antagonist without altering protein expression.
Cell Viability (IC50) Cell line dependent; e.g., µM range in certain cancer cell linesVaries with cell line and knockdown efficiencyDirect comparison of IC50 values is often context-dependent and requires head-to-head studies.[4][5]
Target Gene Expression (e.g., CYP26A1) Inhibition of RA-induced expressionBasal and RA-induced expression is reducedBoth methods effectively reduce the expression of RARα target genes.
Cell Differentiation Reverses RA-induced differentiation in HL-60 cells[3]Impairs differentiation in various cell typesBoth approaches demonstrate the critical role of RARα in cellular differentiation.

Table 2: In Vivo Comparison of this compound and RARα Knockout Mice

ParameterThis compound (Oral Administration)RARα Knockout MiceKey Findings & References
Spermatogenesis Poor in vivo activity; minimal to no inhibition at 2-10 mg/kg for 7 days[6][7]Male sterility, defects in spermatogenesis resembling Vitamin A deficiency[8][9]Demonstrates the poor oral bioavailability of this compound, contrasting with the severe phenotype of genetic knockout.[7]
Phenotype No significant reported systemic phenotype at tested dosesCoarse fur, male sterility, low body weight, and development of lymphoma in some models[10]Genetic knockout reveals broader physiological roles of RARα that may not be apparent with pharmacological inhibition due to factors like drug exposure.
Compensatory Mechanisms Not well-characterizedUpregulation of RARβ and RARγ observed in some models[10]Genetic models can reveal long-term adaptive responses that may not occur with acute pharmacological inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RARα signaling pathway and a typical experimental workflow for comparing this compound and RARα knockdown.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal RDH RA Retinoic Acid (RA) Retinal->RA RALDH RARa RARα RA->RARa RARa_RXR RARα/RXR Heterodimer RARa->RARa_RXR RXR RXR RXR->RARa_RXR RARE RARE RARa_RXR->RARE Coactivators Coactivators RARE->Coactivators Recruitment Transcription Target Gene Transcription Coactivators->Transcription Activation BMS195614 This compound BMS195614->RARa Antagonism shRNA shRNA/siRNA RARa_mRNA RARα mRNA shRNA->RARa_mRNA Degradation RARa_mRNA->RARa Translation

Caption: RARα signaling pathway and points of intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Downstream Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Control Vehicle Control (e.g., DMSO) Cell_Culture->Control BMS This compound Treatment Cell_Culture->BMS shRNA_Control Scrambled shRNA Control Cell_Culture->shRNA_Control shRNA_RARa RARα shRNA Knockdown Cell_Culture->shRNA_RARa Western_Blot Western Blot (RARα protein levels) Control->Western_Blot qPCR qPCR (RARα & target gene mRNA) Control->qPCR Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Control->Viability_Assay Functional_Assay Functional Assays (e.g., Differentiation, Migration) Control->Functional_Assay BMS->Western_Blot BMS->qPCR BMS->Viability_Assay BMS->Functional_Assay shRNA_Control->Western_Blot shRNA_Control->qPCR shRNA_Control->Viability_Assay shRNA_Control->Functional_Assay shRNA_RARa->Western_Blot shRNA_RARa->qPCR shRNA_RARa->Viability_Assay shRNA_RARa->Functional_Assay

Caption: Experimental workflow for comparison.

Experimental Protocols

RARα Knockdown and Western Blot Analysis

Objective: To confirm the knockdown of RARα protein expression following shRNA transduction.

Materials:

  • Lentiviral particles containing RARα shRNA and scrambled control shRNA

  • Target cells (e.g., MCF-7)

  • Polybrene

  • Puromycin (for selection)

  • RIPA Lysis and Extraction Buffer

  • Protease Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody: anti-RARα

  • Primary antibody: anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Transduction: Seed target cells and transduce with lentiviral particles at a desired multiplicity of infection (MOI) in the presence of polybrene.

  • Selection: After 24-48 hours, replace the medium with fresh medium containing puromycin to select for transduced cells.

  • Cell Lysis: After selection, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-RARα antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA levels of RARα and its target genes following treatment with this compound or RARα knockdown.

Materials:

  • Treated or transduced cells

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for RARα, target genes (e.g., CYP26A1), and a housekeeping gene (e.g., GAPDH)

Protocol:

  • RNA Extraction: Isolate total RNA from cell pellets using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR:

    • Prepare qPCR reactions containing cDNA, primers, and qPCR master mix.

    • Run the reactions on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.[11]

Cell Viability Assay

Objective: To assess the effect of this compound and RARα knockdown on cell viability.

Materials:

  • Treated or transduced cells seeded in a 96-well plate

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Plate reader

Protocol (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound or transduce with RARα/scrambled shRNA.

  • After the desired incubation period (e.g., 72 hours), add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control group.

Discussion and Conclusion

This guide provides a framework for the cross-validation of a pharmacological inhibitor, this compound, and genetic knockdown of its target, RARα.

Key Considerations:

  • Specificity: this compound is highly selective for RARα, but off-target effects, though minimal, cannot be entirely ruled out. Genetic knockdown is highly specific to the targeted gene but may lead to compensatory changes in related genes.[10]

  • Temporal Control: Pharmacological inhibition offers acute and reversible control over protein function. Genetic knockdown, especially with stable integration, leads to long-term and often irreversible loss of the protein.

  • In Vivo Applicability: The poor oral bioavailability of this compound limits its in vivo efficacy when administered orally.[7] In contrast, genetic knockout models provide a systemic and continuous loss of function.

  • Interpretation of Results: Discrepancies between the effects of a chemical inhibitor and genetic knockdown can provide valuable insights into the non-canonical functions of a protein or the presence of off-target effects of the compound.

References

A Comparative Guide to RARα Antagonists: BMS-195614, ER50891, and AGN193109

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a specific Retinoic Acid Receptor Alpha (RARα) antagonist is a critical decision. This guide provides a detailed comparison of three prominent RARα antagonists: BMS-195614, ER50891, and AGN193109, supported by experimental data to facilitate an informed choice for your research needs.

Quantitative Comparison of RARα Antagonists

The following table summarizes the key quantitative data for this compound, ER50891, and AGN193109, highlighting their binding affinities and antagonist activities.

CompoundTargetMetricValueSelectivityReference
This compound RARαKi2.5 nMSelective for RARα.[1][2][3][1][2][3]
ER50891 RARαIC5031.2 nMSelective for RARα over RARβ and RARγ.[4][4]
RARαRelative IC501.8 nM[4]
RARβRelative IC50535 nM[4]
RARγRelative IC50432 nM[4]
AGN193109 RARαKd2 nMPan-RAR antagonist.[5][6][5][6]
RARβKd2 nM[5][6]
RARγKd3 nM[5][6]

Experimental Methodologies

The characterization of these RARα antagonists involves several key experimental protocols. Below are detailed descriptions of the methodologies commonly employed.

ExperimentProtocol
Competitive Binding Assay Human recombinant RARα ligand-binding domain (LBD) is incubated with a radiolabeled ligand, such as [³H]9-cis-Retinoic acid, and varying concentrations of the antagonist. The reaction is allowed to reach equilibrium. The amount of radioligand bound to the receptor is then measured, typically by scintillation counting, to determine the antagonist's ability to compete with the natural ligand. Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.[7]
Transactivation/Reporter Gene Assay Cells (e.g., HeLa) are co-transfected with an expression vector for RARα and a reporter plasmid containing a Retinoic Acid Response Element (RARE) linked to a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT). The cells are then treated with a RARα agonist (e.g., all-trans retinoic acid - ATRA) in the presence of varying concentrations of the antagonist. The expression of the reporter gene is measured to determine the antagonist's ability to inhibit agonist-induced gene transcription.[8][9]
Cell Differentiation Assay Acute promyelocytic leukemia cell lines, such as NB4 and HL60, are treated with a RARα agonist (e.g., AM580) to induce differentiation. The ability of the antagonist to reverse this agonist-induced differentiation is then assessed by monitoring cell morphology or the expression of differentiation markers.[10]

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and experimental setups, the following diagrams are provided.

Caption: The RARα signaling pathway, illustrating both repression and activation of target genes.

Antagonist_Assay_Workflow RARα Antagonist Reporter Gene Assay Workflow start Start: Cell Culture transfection Co-transfect cells with RARα expression vector and RARE-reporter plasmid start->transfection treatment Treat cells with RARα agonist and varying concentrations of the antagonist transfection->treatment incubation Incubate for 24 hours treatment->incubation lysis Cell Lysis incubation->lysis measurement Measure reporter gene activity (e.g., Luciferase assay) lysis->measurement analysis Data Analysis: Determine IC50 value measurement->analysis end End analysis->end

Caption: A typical experimental workflow for an RARα antagonist reporter gene assay.

Concluding Remarks

  • This compound emerges as a highly selective antagonist for RARα, making it a suitable tool for studies focused specifically on this receptor subtype.[1][2][3]

  • ER50891 also demonstrates strong selectivity for RARα and has been used to antagonize the effects of all-trans retinoic acid in various biological systems.[4][11]

  • AGN193109 acts as a pan-RAR antagonist, with high affinity for all three RAR subtypes (α, β, and γ).[5][6][12] This makes it a valuable tool for investigating the overall effects of RAR inhibition.

The choice between these antagonists will ultimately depend on the specific requirements of the research, particularly the desired level of selectivity for the RARα isotype. The provided data and protocols aim to support an evidence-based decision for advancing your research in the field of retinoic acid signaling.

References

Efficacy of BMS-195614 in Retinoic Acid-Resistant Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of BMS-195614, a selective retinoic acid receptor alpha (RARα) antagonist, and its potential role in overcoming retinoic acid (RA) resistance in cancer. While direct comparative studies on RA-resistant models are limited, this document synthesizes available data on this compound and contrasts it with other therapeutic strategies aimed at circumventing RA resistance.

Introduction to Retinoic Acid Resistance in Cancer

Retinoic acid, a metabolite of vitamin A, plays a crucial role in cell differentiation, proliferation, and apoptosis.[1] Its therapeutic application in oncology, particularly the success of all-trans retinoic acid (ATRA) in treating acute promyelocytic leukemia (APL), has been a landmark in differentiation therapy.[2] However, the efficacy of retinoids in solid tumors has been hampered by both intrinsic and acquired resistance.[3]

Mechanisms of RA resistance are multifaceted and include:

  • Alterations in RA metabolism: Increased catabolism by cytochrome P450 enzymes can reduce intracellular RA levels.[4]

  • Epigenetic silencing of RARs: Hypermethylation of the RARβ promoter is a common event in various cancers, leading to the loss of a key tumor suppressor.[5]

  • Dysregulation of nuclear receptors and coregulators: Changes in the expression or function of RARs and their corepressors or coactivators can impair RA signaling.[2]

  • Presence of cancer stem cells: These cells are often resistant to differentiation-inducing agents like RA.

This compound: A Selective RARα Antagonist

This compound is a potent and selective antagonist of the retinoic acid receptor α (RARα) with a Ki of 2.5 nM.[6] As an antagonist, it blocks the binding of RA and other agonists to RARα, thereby inhibiting the transcriptional activation of RARα target genes.[7] This selective antagonism allows for the specific interrogation of RARα-mediated signaling pathways.

While seemingly counterintuitive to use an RAR antagonist to overcome RA resistance, the rationale lies in the complex interplay of RAR subtypes and other signaling pathways. In some contexts, blocking a specific RAR subtype might sensitize cells to other therapies or prevent off-target effects of RA. For instance, in breast cancer cells, the use of this compound in combination with RA suggested that RARα is not required for RA's inhibitory effect on cell migration, implicating other RAR subtypes in this process.[5]

Comparative Efficacy and Alternative Strategies

Therapeutic StrategyMechanism of ActionKey Experimental FindingsReference(s)
This compound (RARα Antagonist) Selectively blocks RARα signaling.In T47D breast cancer cells, this compound did not reverse the RA-induced inhibition of cell migration, suggesting RARα is not essential for this effect. It has been shown to reverse the effects of RARα agonists in leukemia cell lines.[5][7]
AGN194301 (RARα Antagonist) High-affinity RARα-specific antagonist.Did not affect the basal proliferation of hormone-depleted or tamoxifen-treated breast cancer cells, suggesting it doesn't interfere with the ligand-insensitive actions of RARα1 in this context.[2]
Bexarotene (RXR Agonist) Activates Retinoid X Receptors (RXRs), which heterodimerize with RARs.Approved for the treatment of cutaneous T-cell lymphoma (CTCL). Its efficacy in other cancers is under investigation, with RXR levels potentially serving as a biomarker for response. Combination with other agents may enhance efficacy.[8][9][10]
HDAC Inhibitors (e.g., Vorinostat) Inhibit histone deacetylases, leading to chromatin relaxation and re-expression of silenced genes, including RARβ.Can act synergistically with retinoids to inhibit tumor growth. They can induce cell cycle arrest and apoptosis. Several HDAC inhibitors are in clinical trials for various cancers.[11][12][13]
Combination Therapy (e.g., RA + FAK inhibitor) Targets both the RA signaling pathway and other critical cancer pathways like focal adhesion kinase (FAK) signaling.The combination of RA and a FAK inhibitor showed a more potent inhibition of tumor growth and metastasis in a breast cancer model compared to either agent alone.[14]

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of this compound in RA-resistant cancer models are not published in a comprehensive format. The following are representative protocols synthesized from available literature for key in vitro assays.

Establishment of Retinoic Acid-Resistant Cell Lines
  • Principle: Cancer cell lines are continuously cultured in the presence of escalating concentrations of all-trans retinoic acid (ATRA) over an extended period to select for a resistant population.

  • Protocol:

    • Culture the parental cancer cell line (e.g., MCF-7, T47D for breast cancer) in standard growth medium.

    • Introduce ATRA at a low concentration (e.g., 0.1 µM).

    • Once the cells recover and resume proliferation, subculture them and increase the ATRA concentration in a stepwise manner (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM).

    • Maintain the cells at each concentration for several passages until a stable, resistant population is established.

    • Confirm resistance by comparing the IC50 value of ATRA in the resistant line to the parental line using a cell viability assay.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed RA-resistant cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) alone or in combination with ATRA or other compounds for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis
  • Principle: To detect changes in the expression levels of key proteins involved in RA signaling and apoptosis in response to treatment.

  • Protocol:

    • Seed RA-resistant cells in 6-well plates and treat with this compound as described for the viability assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., RARα, RARβ, Bcl-2, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Retinoic Acid Signaling Pathway and Points of Intervention

This diagram illustrates the canonical retinoic acid signaling pathway and highlights the points of action for this compound and alternative therapeutic strategies.

retinoic_acid_pathway cluster_cell Cancer Cell RA Retinoic Acid (RA) RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds RARE RA Response Element (RARE) RAR_RXR->RARE Binds Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Cell_Response Differentiation, Apoptosis, Growth Arrest Gene_Expression->Cell_Response BMS195614 This compound BMS195614->RAR_RXR Antagonizes (RARα) HDACi HDAC Inhibitors HDACi->RARE Increases Accessibility Bexarotene Bexarotene Bexarotene->RAR_RXR Activates (RXR)

Caption: Retinoic Acid Signaling and Therapeutic Interventions.

Experimental Workflow for Evaluating this compound

This workflow outlines the key steps in assessing the efficacy of this compound in RA-resistant cancer cell lines.

experimental_workflow start Start: RA-Resistant Cancer Cell Line treatment Treatment with this compound (± other agents) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay proliferation_assay Proliferation Assay (e.g., BrdU) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis gene_analysis Gene Expression Analysis (qPCR/RNA-seq) treatment->gene_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis proliferation_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis gene_analysis->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: In Vitro Evaluation of this compound Efficacy.

Conclusion and Future Directions

This compound, as a selective RARα antagonist, is a valuable tool for dissecting the specific roles of RARα in cancer biology and RA resistance. The limited available data suggests that its utility may not be as a standalone therapy to restore RA sensitivity but rather as a probe to understand the underlying mechanisms of resistance and potentially in combination therapies.

Future research should focus on:

  • Direct comparative studies: Head-to-head comparisons of this compound with other RAR modulators and resistance-reversing agents in well-characterized RA-resistant cancer models are crucial.

  • In vivo studies: Given the poor oral bioavailability reported, novel formulations or delivery methods for this compound would be necessary to evaluate its in vivo efficacy.

  • Combination therapies: Investigating the synergistic potential of this compound with other targeted therapies or chemotherapies in RA-resistant cancers could unveil novel therapeutic strategies.

This guide highlights the current understanding of this compound in the context of RA-resistant cancers. As research progresses, a clearer picture of its therapeutic potential will emerge.

References

Head-to-head comparison of different RARalpha antagonists in functional assays.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the complex landscape of Retinoic Acid Receptor alpha (RARα) biology, the selection of a potent and selective antagonist is a critical step. This guide provides a direct comparison of several widely used RARα antagonists, presenting key functional data in a clear, structured format. Detailed experimental protocols for the cited assays are also included to support the replication and expansion of these findings.

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a pivotal role in regulating gene expression involved in cell growth, differentiation, and embryonic development. The alpha subtype, RARα, is of particular interest in various research fields, from oncology to developmental biology. The ability to selectively block RARα activity with chemical antagonists is a powerful tool for dissecting its physiological and pathological functions.

This guide focuses on a head-to-head comparison of the following RARα antagonists: BMS-189532, BMS-195614, AGN194301, Ro 41-5253, and ER 50891. Their performance in two key functional assays—transactivation competition assays and radioligand binding assays—is summarized below.

Quantitative Comparison of RARα Antagonists

The following table summarizes the reported potency (IC50) and binding affinity (Ki) of various RARα antagonists. Lower values indicate greater potency and affinity.

CompoundAssay TypeSpeciesIC50 (nM)Ki (nM)Selectivity ProfileReference
BMS-189532 TransactivationHuman~27-29-Selective for RARα over RARβ and RARγ[1][2]
This compound TransactivationHuman~500-Selective for RARα[2]
BindingHuman-2.5Selective for RARα
AGN194301 Colony FormationHuman~200-More active than specific RARα agonists
Ro 41-5253 TransactivationHuman60-~40-fold selective for RARα over RARβ and ~55-fold over RARγ
ER 50891 Transactivation-31.2-Highly selective for RARα

RARα Signaling Pathway

The canonical RARα signaling pathway involves the binding of its natural ligand, all-trans retinoic acid (ATRA). This binding event triggers a conformational change in the RARα/RXR heterodimer, leading to the dissociation of corepressors and recruitment of coactivators, which in turn initiates the transcription of target genes. RARα antagonists competitively bind to the ligand-binding pocket of RARα, preventing the binding of ATRA and subsequent transcriptional activation.

RARalpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State ATRA ATRA RARa_RXR_inactive RARα / RXR ATRA->RARa_RXR_inactive binds CoR Corepressors RARa_RXR_inactive->CoR recruits RARE_inactive RARE RARa_RXR_inactive->RARE_inactive binds RARa_RXR_active RARα / RXR RARa_RXR_inactive->RARa_RXR_active Conformational Change Gene_inactive Target Gene (Transcriptionally Repressed) RARE_inactive->Gene_inactive CoA Coactivators RARa_RXR_active->CoA recruits RARE_active RARE RARa_RXR_active->RARE_active binds Gene_active Target Gene (Transcriptionally Active) RARE_active->Gene_active Transcription Transcription Gene_active->Transcription Antagonist RARα Antagonist Antagonist->RARa_RXR_inactive binds & blocks ATRA

Figure 1. Simplified RARα signaling pathway showing activation by ATRA and inhibition by an antagonist.

Experimental Workflows and Protocols

Transactivation (Reporter Gene) Competition Assay

This assay is a cornerstone for functionally characterizing RARα antagonists. It measures the ability of a compound to inhibit the transcriptional activation induced by an RARα agonist, such as ATRA. A common readout is the activity of a reporter gene, like luciferase, which is placed under the control of a retinoic acid response element (RARE).

Reporter_Assay_Workflow cluster_prep Assay Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing RARα and a RARE-luciferase reporter Plate_Cells 2. Plate cells in a multi-well plate Cell_Culture->Plate_Cells Add_Antagonist 3. Add varying concentrations of RARα antagonist Plate_Cells->Add_Antagonist Add_Agonist 4. Add a fixed concentration of RARα agonist (e.g., ATRA) Add_Antagonist->Add_Agonist Incubate 5. Incubate for a defined period (e.g., 18-24 hours) Add_Agonist->Incubate Lyse_Cells 6. Lyse cells to release intracellular components Incubate->Lyse_Cells Add_Substrate 7. Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence 8. Measure luminescence using a luminometer Add_Substrate->Measure_Luminescence Plot_Data 9. Plot luminescence vs. antagonist concentration Measure_Luminescence->Plot_Data Calculate_IC50 10. Calculate the IC50 value Plot_Data->Calculate_IC50

Figure 2. General workflow for a RARα antagonist reporter gene assay.

Detailed Protocol: Luciferase-Based Transactivation Competition Assay

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293T, HeLa, or CHO cells) that has been co-transfected with expression vectors for human RARα and a luciferase reporter plasmid containing multiple copies of a RARE upstream of the luciferase gene.[3]

    • Maintain cells in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • On the day of the assay, harvest the cells and plate them into 96-well white, clear-bottom assay plates at a predetermined optimal density. Allow cells to attach for several hours.

  • Compound Treatment:

    • Prepare serial dilutions of the RARα antagonist compounds in a suitable vehicle (e.g., DMSO).

    • Add the diluted antagonists to the cell plates.

    • Prepare a solution of an RARα agonist, such as all-trans retinoic acid (ATRA), at a concentration that elicits a submaximal response (typically around the EC80).

    • Add the ATRA solution to all wells except for the vehicle control wells.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.[3]

  • Luciferase Assay and Data Analysis:

    • After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add a luciferase assay reagent (containing cell lysis buffer and luciferase substrate) to each well.

    • Measure the luminescence signal using a plate luminometer.

    • The antagonist activity is determined by the reduction in the luciferase signal in the presence of the agonist.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Radioligand Binding Assay

This biochemical assay directly measures the affinity of a compound for the RARα protein. It involves a competition between a radiolabeled ligand (e.g., [3H]-ATRA) and the unlabeled antagonist for binding to the receptor.

Detailed Protocol: Radioligand Binding Assay

  • Receptor Preparation:

    • Prepare a source of RARα protein. This can be in the form of nuclear extracts from cells overexpressing RARα, or purified recombinant RARα protein.

  • Binding Reaction:

    • In a multi-tube format, combine the receptor preparation with a fixed, low concentration of a radiolabeled RARα ligand (e.g., [3H]-all-trans retinoic acid).

    • Add increasing concentrations of the unlabeled RARα antagonist to compete with the radioligand for binding to the receptor.

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).

    • Incubate the reactions at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

    • The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

This comparative guide provides a foundation for researchers to select and utilize RARα antagonists effectively. The provided data and protocols are intended to facilitate experimental design and the interpretation of results in the ongoing exploration of RARα signaling.

References

Validating Downstream Target Gene Modulation by BMS-195614 Using qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of BMS-195614, a selective Retinoic Acid Receptor alpha (RARα) antagonist, and its role in modulating downstream target genes. The focus is on the validation of this modulation using quantitative polymerase chain reaction (qPCR), a highly sensitive and specific method for gene expression analysis. This document offers supporting experimental data where available, detailed experimental protocols, and visualizations to elucidate key pathways and workflows.

Introduction to this compound and RARα Signaling

This compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that plays a crucial role in regulating gene transcription in response to retinoic acid (RA).[1][2][3][4] By binding to RARα, this compound blocks the recruitment of coactivators, thereby inhibiting the transcription of RA-target genes.[2][3][4] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological processes mediated by RARα signaling.

The RARα signaling pathway is integral to numerous biological processes, including cell differentiation, proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, making it a key target for therapeutic intervention. Downstream targets of the RARα pathway include genes involved in inflammation, angiogenesis, and cell survival, such as Interleukin-6 (IL-6), Vascular Endothelial Growth Factor (VEGF), and B-cell lymphoma 2 (Bcl2).[1]

Comparative Analysis of RARα Antagonists

While this compound is a well-characterized RARα antagonist, other compounds with similar selectivity profiles are available for research. This section compares this compound with two other notable RARα antagonists: BMS-189532 and YCT-529.

Table 1: Comparison of RARα Antagonists

FeatureThis compoundBMS-189532YCT-529
Selectivity RARα-selective antagonistRARα-selective antagonistPotent and selective RARα antagonist
Reported Bioavailability Poor oral bioavailabilityPoor oral bioavailabilityFavorable pharmacokinetics and orally active
Primary Research Area In vitro and in vivo studies of RARα function, male contraceptionMale contraceptionMale contraception (currently in clinical development)

Quantitative Assessment of Target Gene Modulation by qPCR

Quantitative PCR is the gold standard for validating the modulation of target gene expression. However, publicly available, direct comparative qPCR data for the effects of this compound and its alternatives on key downstream targets is limited. The following table summarizes the available quantitative data for this compound.

Table 2: Quantitative Gene Expression Modulation by this compound

Target GeneCell TypeTreatment ConditionsFold Change in mRNA Expression (vs. Control)Reference
IL-6 Porcine Retinal Pigment Epithelial (RPE) cellsA2E-induced inflammation, treated with this compound-1.72 (downregulation)[2]
VEGF Porcine Retinal Pigment Epithelial (RPE) cellsA2E-induced inflammation, treated with this compound-0.73 (downregulation)[2]
Bcl2 Not specifiedNot specified"Restores expression" (Quantitative data not available)[1]

Data for Alternative Compounds:

  • BMS-189532: No publicly available qPCR data was found for the modulation of IL-6, VEGF, or Bcl2.

  • YCT-529: A Phase 1a clinical trial reported that single oral doses of YCT-529 had no effect on inflammatory biomarker levels, including IL-6, in healthy male volunteers.[5][6] However, this reflects systemic protein levels and not targeted gene expression in a specific cell type under disease-relevant conditions.

Experimental Protocols

This section outlines a detailed methodology for validating the modulation of downstream target genes of this compound using qPCR.

I. Cell Culture and Treatment
  • Cell Line: Select a cell line known to express RARα and the target genes of interest (e.g., a relevant cancer cell line, endothelial cells, or immune cells).

  • Culture Conditions: Culture the cells in the appropriate medium and conditions until they reach 70-80% confluency.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with a range of concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a predetermined time course (e.g., 6, 12, 24 hours).

    • Include a vehicle control (DMSO) and a positive control (e.g., all-trans retinoic acid, ATRA, to induce target gene expression) in parallel.

II. RNA Isolation and cDNA Synthesis
  • RNA Extraction: Following treatment, harvest the cells and isolate total RNA using a commercially available kit (e.g., TRIzol or a column-based kit) according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 is considered pure. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

III. Quantitative PCR (qPCR)
  • Primer Design and Validation: Design or obtain validated primers for the target genes (IL-6, VEGF, Bcl2) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization. Validate primer efficiency by running a standard curve.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and nuclease-free water.

    • Add the cDNA template to the master mix.

    • Run all samples in triplicate.

    • Include no-template controls (NTCs) to check for contamination.

  • Thermal Cycling: Perform the qPCR reaction using a thermal cycler with the following typical stages:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 60 seconds)

    • Melt curve analysis (for SYBR Green) to verify product specificity.

IV. Data Analysis
  • Determine Ct Values: Obtain the cycle threshold (Ct) values for each gene of interest and the housekeeping genes.

  • Relative Quantification (ΔΔCt Method):

    • Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).

    • Calculate the fold change in gene expression: Fold Change = 2^(-ΔΔCt).

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

Visualizations

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

RAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (RA) RA_cyt RA RA->RA_cyt RARa_RXR_nuc RARα / RXR RA_cyt->RARa_RXR_nuc Binds RARa_RXR RARα / RXR RARa_RXR->RARa_RXR_nuc RARE RARE RARa_RXR_nuc->RARE Binds to CoRep Co-repressors RARE->CoRep Recruits (in absence of RA) CoAct Co-activators RARE->CoAct Recruits (with RA) Transcription_Inhibition Transcription Inhibition CoRep->Transcription_Inhibition Transcription_Activation Transcription Activation CoAct->Transcription_Activation Target_Genes Target Genes (IL-6, VEGF, Bcl2) Transcription_Inhibition->Target_Genes Modulates Transcription_Activation->Target_Genes Modulates BMS195614 This compound BMS195614->RARa_RXR_nuc Antagonizes

Caption: RARα Signaling Pathway and the Action of this compound.

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_qPCR qPCR cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment RNA_Isolation 2. Total RNA Isolation Cell_Culture->RNA_Isolation cDNA_Synthesis 3. cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup Thermal_Cycling 5. Amplification & Data Collection qPCR_Setup->Thermal_Cycling Data_Analysis 6. Relative Quantification (ΔΔCt) Thermal_Cycling->Data_Analysis Statistical_Analysis 7. Statistical Analysis Data_Analysis->Statistical_Analysis

Caption: Experimental Workflow for qPCR Validation.

Conclusion

This compound is a valuable chemical probe for investigating RARα-mediated gene regulation. The provided qPCR protocol offers a robust framework for researchers to validate the modulation of downstream target genes like IL-6, VEGF, and Bcl2. While direct comparative quantitative data for this compound and its alternatives remains sparse in the public domain, the available evidence indicates that this compound effectively downregulates the expression of key inflammatory and angiogenic genes. Further research employing standardized qPCR protocols is necessary to build a comprehensive comparative dataset for these important research compounds.

References

On-Target Efficacy of BMS-195614 in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of BMS-195614, a selective Retinoic Acid Receptor Alpha (RARα) antagonist, in primary cells. It is designed to offer an objective analysis of its performance against other RARα antagonists, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1][2] It acts as a neutral antagonist, meaning it blocks the binding of agonists like all-trans retinoic acid (ATRA) without initiating an inverse agonist effect.[2] With a Ki of 2.5 nM, this compound demonstrates high affinity for RARα.[2] Its primary mechanism involves antagonizing agonist-induced coactivator recruitment to the RARα complex.[2] This guide will delve into its on-target effects in primary immune cells and provide a comparative perspective.

Comparative Analysis of RARα Antagonists in Primary Cells

While direct head-to-head studies of this compound against other specific RARα antagonists like ER50891 or AGN193109 in primary immune cells are not extensively documented in publicly available literature, a comparison can be drawn from their known mechanisms and effects in relevant primary cell types. The following table summarizes the known on-target effects of this compound and provides a comparative context with other RARα antagonists based on available data.

Parameter This compound BMS-189532 Other RARα Antagonists (General)
Target Retinoic Acid Receptor Alpha (RARα)Retinoic Acid Receptor Alpha (RARα)Primarily RARα, with varying selectivity
Mechanism of Action Neutral Antagonist; blocks agonist-induced coactivator recruitment.[2]RARα-selective antagonist.Can be neutral antagonists or inverse agonists.
Binding Affinity (Ki) 2.5 nM[2]Not explicitly stated in compared sources.Varies by compound.
Effect on Primary Dendritic Cells Inhibits retinoic acid-induced apoptosis in immature dendritic cells.[3]Not explicitly stated in compared sources.Can modulate dendritic cell maturation and activation.
Effect on Primary Macrophages/Microglia Blocks the anti-inflammatory effects of RARα agonists in microglia-like cells.[4]Not explicitly stated in compared sources.Can modulate NF-κB signaling and cytokine production.
Effect on Primary T Cells Expected to modulate T cell differentiation and activation by blocking RARα signaling.Not explicitly stated in compared sources.Can influence Th1, Th2, and Th17 differentiation pathways.
Reported In Vitro Effects Reverses agonist-induced differentiation in leukemia cell lines; reduces IL-6 and VEGF expression in RPE cells.[1][5]Characterized as a potent in vitro antagonist.[6]Effects vary depending on the specific compound and cell type.

Experimental Protocols

Detailed methodologies for key experiments to assess the on-target effects of this compound in primary cells are provided below.

Mixed Lymphocyte Reaction (MLR) for T Cell Activation

This assay assesses the ability of a compound to modulate T cell proliferation and activation in response to allogeneic stimulation.

Objective: To determine the effect of this compound on T cell activation and proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

  • This compound (and other comparators) dissolved in DMSO

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • 96-well round-bottom plates

  • Flow cytometer

Protocol:

  • Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.

  • Label the "responder" PBMCs from one donor with CFSE dye according to the manufacturer's instructions.

  • Co-culture the CFSE-labeled responder PBMCs with irradiated (to prevent proliferation) "stimulator" PBMCs from the second donor at a 1:1 ratio in a 96-well plate.

  • Add this compound or other test compounds at various concentrations to the co-culture. Include a vehicle control (DMSO).

  • Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).

  • Analyze the cells by flow cytometry. T cell proliferation is measured by the dilution of the CFSE dye in the CD3+ population. Activation is assessed by the expression of activation markers.

Cytokine Profiling in Primary T Cells

This protocol is for measuring the production of key cytokines from primary T cells to understand the immunomodulatory effects of this compound.

Objective: To quantify the effect of this compound on cytokine production by activated primary T cells.

Materials:

  • Isolated primary CD4+ T cells

  • T cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound antibodies)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (and other comparators)

  • 96-well flat-bottom plates

  • Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array)

Protocol:

  • Isolate primary CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

  • Plate the isolated T cells in a 96-well plate pre-coated with anti-CD3 antibody and add soluble anti-CD28 antibody.

  • Add this compound or other test compounds at desired concentrations.

  • Incubate for 48-72 hours.

  • Collect the culture supernatant.

  • Analyze the supernatant for the presence of various cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10, IL-17) using a multiplex cytokine assay according to the manufacturer's protocol.

Dendritic Cell Maturation Assay

This assay evaluates the impact of this compound on the maturation of primary dendritic cells.

Objective: To assess the effect of this compound on the expression of maturation markers on dendritic cells.

Materials:

  • Monocytes isolated from PBMCs

  • GM-CSF and IL-4 for differentiating monocytes into immature dendritic cells (iDCs)

  • LPS (Lipopolysaccharide) to induce DC maturation

  • This compound (and other comparators)

  • Fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR)

  • Flow cytometer

Protocol:

  • Isolate monocytes from PBMCs by plastic adherence or MACS.

  • Culture the monocytes in the presence of GM-CSF and IL-4 for 5-6 days to generate iDCs.

  • On day 6, treat the iDCs with this compound or other compounds for 2 hours before adding LPS to induce maturation.

  • Incubate for another 24-48 hours.

  • Harvest the cells and stain with antibodies for DC maturation markers.

  • Analyze the expression of these markers by flow cytometry to determine the effect of the compounds on DC maturation.

Visualizing the Molecular Interactions and Workflows

To better understand the signaling pathways and experimental procedures, the following diagrams have been generated using the DOT language.

RARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA All-trans Retinoic Acid (ATRA) ATRA_in ATRA ATRA->ATRA_in Diffusion RARa_RXR RARα-RXR Heterodimer ATRA_in->RARa_RXR Binds to RARα CoR Corepressors (NCoR, SMRT) RARa_RXR->CoR Dissociation CoA Coactivators (p300/CBP, etc.) RARa_RXR->CoA Recruitment RARE Retinoic Acid Response Element (RARE) RARa_RXR->RARE Binds to DNA CoR->RARE Bound in absence of agonist Gene_Repression Gene Repression RARE->Gene_Repression Represses Transcription Gene_Activation Gene Activation RARE->Gene_Activation Initiates Transcription BMS195614 This compound BMS195614->RARa_RXR Antagonizes ATRA binding

Figure 1: Simplified RARα signaling pathway and the antagonistic action of this compound.

MLR_Workflow cluster_prep Preparation cluster_culture Co-culture cluster_analysis Analysis PBMC1 Isolate PBMCs (Donor 1 - Responder) CFSE Label Responder PBMCs with CFSE PBMC1->CFSE PBMC2 Isolate PBMCs (Donor 2 - Stimulator) Irradiate Irradiate Stimulator PBMCs PBMC2->Irradiate CoCulture Co-culture Responder and Stimulator PBMCs (1:1) CFSE->CoCulture Irradiate->CoCulture AddCmpd Add this compound or Vehicle Control CoCulture->AddCmpd Incubate Incubate 5-7 days AddCmpd->Incubate Stain Stain with Antibodies (CD3, CD4, CD8, CD25) Incubate->Stain FACS Analyze by Flow Cytometry Stain->FACS Results Measure CFSE dilution (Proliferation) and CD25 expression (Activation) FACS->Results

Figure 2: Experimental workflow for a one-way Mixed Lymphocyte Reaction (MLR).

Conclusion

This compound is a well-characterized, high-affinity selective RARα antagonist. Its on-target effects in primary cells, particularly immune cells, demonstrate its utility in studying the role of RARα in immune regulation. While more direct comparative studies with other RARα antagonists in primary cell systems are needed to fully delineate its relative potency and efficacy, the available data suggest it is a valuable tool for in vitro investigations. The provided protocols and diagrams serve as a foundation for researchers to design and interpret experiments aimed at further confirming and expanding upon the on-target effects of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.